molecular formula C20H24O6 B1674508 (+)-Lariciresinol CAS No. 27003-73-2

(+)-Lariciresinol

Cat. No.: B1674508
CAS No.: 27003-73-2
M. Wt: 360.4 g/mol
InChI Key: MHXCIKYXNYCMHY-AUSJPIAWSA-N
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Description

Lariciresinol is a naturally occurring lignan found in various plant sources such as sesame seeds, Brassica vegetables, and the bark of fir trees . In scientific research, it is recognized as a biochemical precursor to enterolignans, which are metabolites produced by gut microflora and are of significant interest for their potential beneficial properties . A groundbreaking area of research involves Lariciresinol's impact on muscle physiology. Recent studies indicate that Lariciresinol can significantly promote myogenic differentiation, the process where precursor cells develop into mature muscle fibers, and enhance mitochondrial biogenesis in skeletal muscle cells . The proposed mechanism for these effects involves the activation of key cellular signaling pathways, including AMP-activated protein kinase (AMPK) and sirtuin 1 (SIRT1), which are central to cellular energy regulation and metabolic homeostasis . This mechanism suggests Lariciresinol may mimic exercise-like stimuli at a molecular level, positioning it as a compelling compound for investigating therapeutic interventions for muscle degenerative diseases and metabolic disorders . Beyond muscle research, Lariciresinol is also studied for its diverse biological activities. It is noted for its fungicidal properties, acting by disrupting the fungal plasma membrane, and has been investigated for its potential to attenuate tumor growth in models of breast cancer . Its role as an antioxidant and its ability to upregulate the Nrf2-mediated HO-1 expression pathway further contribute to its research value in studies of oxidative stress . From a biochemical perspective, Lariciresinol is biosynthesized from pinoresinol through the action of the enzyme pinoresinol/lariciresinol reductase . Researchers can acquire Lariciresinol as a high-purity powder, soluble in common organic solvents like DMSO and chloroform, for use in various in vitro assays . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[[(3R,4R,5S)-5-(4-hydroxy-3-methoxyphenyl)-4-(hydroxymethyl)oxolan-3-yl]methyl]-2-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C20H24O6/c1-24-18-8-12(3-5-16(18)22)7-14-11-26-20(15(14)10-21)13-4-6-17(23)19(9-13)25-2/h3-6,8-9,14-15,20-23H,7,10-11H2,1-2H3/t14-,15-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHXCIKYXNYCMHY-AUSJPIAWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC2COC(C2CO)C3=CC(=C(C=C3)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)C[C@H]2CO[C@@H]([C@H]2CO)C3=CC(=C(C=C3)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30318362
Record name Lariciresinol
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Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

27003-73-2
Record name (+)-Lariciresinol
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Foundational & Exploratory

The Botanical Treasury: A Technical Guide to (+)-Lariciresinol's Natural Abundance and Distribution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the natural sources, distribution, and analytical methodologies for the lignan (B3055560) (+)-Lariciresinol. A compound of increasing interest for its potential pharmacological activities, understanding its prevalence in the plant kingdom is crucial for further research and development. This document provides a consolidated resource of quantitative data, detailed experimental protocols, and relevant biological pathway diagrams to support scientific endeavors in this field.

Natural Sources and Distribution of this compound

This compound is a naturally occurring lignan found across a diverse range of plant species. It is biosynthesized in plants from pinoresinol (B1678388) through the action of pinoresinol-lariciresinol reductases (PLRs). Its distribution is widespread, with notable concentrations in oilseeds, whole grains, vegetables, and fruits.

Quantitative Data on this compound Content in Various Plant-Based Foods

The concentration of this compound varies significantly among different plant sources and even between cultivars of the same species. The following tables summarize the quantitative data available in the literature, providing a comparative overview of its abundance in various foods.

Table 1: this compound Content in Seeds and Grains

Food SourcePlant PartConcentration (µ g/100g )
Sesame SeedsSeed9470[1]
FlaxseedSeed3.04[2]
Wheat Bread, whole grainGrain70[3]
Wheat Bread, 100% whole wheatGrain5.1[3][4]

Table 2: this compound Content in Vegetables

Food SourcePlant PartConcentration (µ g/100g )
Brassica Vegetables (range)185 - 2321[5]
Red Cabbage180

Table 3: this compound Content in Fruits

Food SourcePlant PartConcentration (µ g/100g )
Raisins (white)Fruit153[1]
Raisins (blue)Fruit118[1]

Experimental Protocols

Accurate quantification of this compound from complex plant matrices is essential for research and quality control. The following sections detail a comprehensive workflow, from extraction to analysis, based on established methodologies.

Experimental Workflow for Lignan Analysis

The general workflow for the analysis of this compound and other lignans (B1203133) from plant sources involves several key steps, from sample preparation to final quantification.

experimental_workflow sample Plant Material (e.g., Sesame Seeds) grinding Grinding to Fine Powder sample->grinding extraction Ultrasonic-Assisted Extraction grinding->extraction filtration Filtration/Centrifugation extraction->filtration hydrolysis Enzymatic/Alkaline Hydrolysis (Optional) filtration->hydrolysis cleanup Solid-Phase Extraction (SPE) Cleanup hydrolysis->cleanup analysis LC-MS/MS Analysis cleanup->analysis quantification Data Processing and Quantification analysis->quantification

A generalized experimental workflow for the extraction and quantification of this compound.
Detailed Methodology: Ultrasonic-Assisted Extraction (UAE) and LC-MS/MS Quantification of this compound from Sesame Seeds

This protocol provides a step-by-step guide for the extraction and quantification of this compound from sesame seeds, a particularly rich source.

1. Sample Preparation:

  • Grind whole sesame seeds into a fine powder using a laboratory mill.

  • For high-moisture samples, freeze-drying prior to grinding is recommended to improve grinding efficiency and prevent degradation.

2. Ultrasonic-Assisted Extraction (UAE):

  • Weigh approximately 0.1 g of the powdered sesame seed sample into a centrifuge tube.

  • Add 10 mL of 75% methanol (B129727) in water (v/v) as the extraction solvent.

  • Place the tube in an ultrasonic water bath.

  • Sonicate for 65 minutes at a controlled temperature of 50°C and an ultrasonic power of 410 W.

  • After sonication, centrifuge the mixture at 10,000 x g for 10 minutes.

  • Carefully decant the supernatant into a clean collection flask.

  • Repeat the extraction process on the plant residue two more times to ensure complete extraction.

  • Pool the supernatants.

3. (Optional) Hydrolysis for Glycosides:

  • If the analysis requires the quantification of total this compound, including its glycosidic forms, a hydrolysis step is necessary.

    • Alkaline Hydrolysis: Add 0.3 M NaOH to the pooled extract and incubate at 60°C for 1 hour. Neutralize with acetic acid.

    • Enzymatic Hydrolysis: Adjust the pH of the extract to 5.0 using an acetate (B1210297) buffer and add β-glucuronidase/sulfatase from Helix pomatia. Incubate overnight at 37°C.

4. Solid-Phase Extraction (SPE) Cleanup:

  • Conditioning: Condition a C18 SPE cartridge by washing it sequentially with 5 mL of methanol followed by 5 mL of water.

  • Loading: Load the (hydrolyzed and neutralized) extract onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of water to remove polar impurities.

  • Elution: Elute the lignan fraction with 5 mL of methanol.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the initial mobile phase for LC-MS/MS analysis.

5. LC-MS/MS Analysis:

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for this compound and any internal standards used.

6. Quantification:

  • Prepare a series of standard solutions of this compound of known concentrations.

  • Generate a calibration curve by plotting the peak area against the concentration of the standards.

  • Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.

Signaling Pathways Involving this compound

This compound has been reported to modulate several key signaling pathways implicated in various cellular processes, including apoptosis and inflammation. Understanding these interactions is vital for elucidating its mechanism of action and therapeutic potential.

TGF-β Signaling Pathway

The Transforming Growth Factor-beta (TGF-β) pathway is crucial in regulating cell growth, differentiation, and apoptosis. This compound has been suggested to influence this pathway.

tgf_beta_pathway TGFb TGF-β TGFbRII TGF-β RII TGFb->TGFbRII TGFbRI TGF-β RI TGFbRII->TGFbRI Recruitment & Phosphorylation SMAD23 SMAD2/3 TGFbRI->SMAD23 Phosphorylation Complex SMAD2/3/4 Complex SMAD23->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Translocation Transcription Gene Transcription (Cell Cycle Arrest, Apoptosis) Nucleus->Transcription Lariciresinol This compound Lariciresinol->TGFbRI Modulation

Diagram of the TGF-β signaling pathway and the potential modulation by this compound.
NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. This compound's anti-inflammatory properties may be mediated through its interaction with this pathway.

nfkb_pathway Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) IKK IKK Complex Stimuli->IKK Activation IkB IκB IKK->IkB Phosphorylation IkB_NFkB IκB-NF-κB Complex NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation IkB_NFkB->NFkB IκB Degradation Transcription Gene Transcription (Inflammatory Cytokines) Nucleus->Transcription Lariciresinol This compound Lariciresinol->IKK Inhibition

The NF-κB signaling pathway and a potential inhibitory point for this compound.
Bcl-2 Family Apoptosis Pathway

The Bcl-2 family of proteins are key regulators of the intrinsic apoptotic pathway. This compound has been shown to induce apoptosis by modulating the expression of pro- and anti-apoptotic members of this family.

bcl2_pathway Apoptotic_Stimuli Apoptotic Stimuli Bax Bax (Pro-apoptotic) Apoptotic_Stimuli->Bax Upregulation Bcl2 Bcl-2 (Anti-apoptotic) Apoptotic_Stimuli->Bcl2 Downregulation Mitochondrion Mitochondrion Bax->Mitochondrion Pore Formation Bcl2->Bax Inhibition Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis Lariciresinol This compound Lariciresinol->Bax Upregulates Lariciresinol->Bcl2 Downregulates

Modulation of the Bcl-2 family apoptosis pathway by this compound.

References

An In-depth Technical Guide to the Chemical and Physical Properties of (+)-Lariciresinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Lariciresinol, a naturally occurring lignan (B3055560) found in various plant species, has garnered significant interest within the scientific community for its diverse biological activities. As a member of the phenylpropanoid family, its intricate chemical structure and physicochemical properties are intrinsically linked to its therapeutic potential. This technical guide provides a comprehensive overview of the core chemical and physical characteristics of this compound, detailed experimental protocols for its analysis and evaluation of its biological effects, and visualizations of its known signaling pathway interactions. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals engaged in the study and application of this promising phytochemical.

Chemical and Physical Properties

This compound is a tetrahydrofuran (B95107) lignan characterized by the presence of two 4-hydroxy-3-methoxyphenyl groups, a hydroxymethyl group, and a tetrahydrofuran ring.[1] Its chemical structure and properties have been elucidated through various spectroscopic and analytical techniques.

Chemical Properties

The chemical properties of this compound are summarized in the table below, providing essential information for its identification, handling, and use in experimental settings.

PropertyValueSource(s)
IUPAC Name 4-[[(3R,4R,5S)-5-(4-hydroxy-3-methoxyphenyl)-4-(hydroxymethyl)oxolan-3-yl]methyl]-2-methoxyphenol[1]
Molecular Formula C₂₀H₂₄O₆[1]
Molecular Weight 360.4 g/mol [1]
CAS Number 27003-73-2[1]
Canonical SMILES COC1=C(C=CC(=C1)C[C@H]2CO--INVALID-LINK--C3=CC(=C(C=C3)O)OC)O[1]
InChI Key MHXCIKYXNYCMHY-AUSJPIAWSA-N[1]
Physical Properties

The physical properties of this compound are crucial for its formulation and delivery in potential therapeutic applications. These properties are detailed in the table below.

PropertyValueSource(s)
Melting Point 165-167 °C
Optical Rotation Specific value not readily available in cited literature. As the dextrorotatory (+) enantiomer, it rotates plane-polarized light to the right.
Solubility Soluble in DMSO, methanol, chloroform, dichloromethane, ethyl acetate, and acetone. Practically insoluble in water.
Appearance Powder

Biological Activities and Signaling Pathways

This compound has been reported to exhibit a range of biological activities, including anti-diabetic and anti-inflammatory effects. These activities are attributed to its modulation of key cellular signaling pathways.

Biosynthesis of Lariciresinol

The biosynthesis of lariciresinol is a multi-step enzymatic process within plants, starting from the general phenylpropanoid pathway. Coniferyl alcohol undergoes oxidative coupling to form pinoresinol, which is then sequentially reduced to lariciresinol.

Lariciresinol Biosynthesis Biosynthetic Pathway of Lariciresinol Phenylalanine Phenylalanine Cinnamic_Acid Cinnamic_Acid Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p_Coumaric_Acid Cinnamic_Acid->p_Coumaric_Acid C4H Caffeic_Acid Caffeic_Acid p_Coumaric_Acid->Caffeic_Acid C3H Ferulic_Acid Ferulic_Acid Caffeic_Acid->Ferulic_Acid COMT Coniferyl_Aldehyde Coniferyl_Aldehyde Ferulic_Acid->Coniferyl_Aldehyde 4CL, CCR Coniferyl_Alcohol Coniferyl_Alcohol Coniferyl_Aldehyde->Coniferyl_Alcohol CAD Pinoresinol Pinoresinol Coniferyl_Alcohol->Pinoresinol Oxidative Coupling (Dirigent Protein) Lariciresinol Lariciresinol Pinoresinol->Lariciresinol Pinoresinol-Lariciresinol Reductase (PLR)

Biosynthetic pathway leading to this compound.
Inhibition of α-Glucosidase

This compound has been shown to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion. This inhibitory action suggests its potential as an anti-diabetic agent by delaying glucose absorption. The IC₅₀ value for this inhibition has been reported to be 6.97 µM.

Insulin (B600854) Signaling Pathway

Studies have demonstrated that this compound activates the insulin signaling pathway, leading to the translocation of glucose transporter 4 (GLUT4) to the cell membrane in C2C12 myotubes. This enhances glucose uptake into cells, further supporting its anti-diabetic potential.

Insulin Signaling Pathway Effect of this compound on Insulin Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor Binds Lariciresinol Lariciresinol Lariciresinol->Insulin_Receptor Activates IRS IRS Insulin_Receptor->IRS Phosphorylates GLUT4_Translocation GLUT4 Translocation Glucose_Uptake Glucose Uptake GLUT4_Translocation->Glucose_Uptake Facilitates PI3K PI3K IRS->PI3K Activates Akt Akt PI3K->Akt Activates GLUT4_Vesicles GLUT4 Vesicles Akt->GLUT4_Vesicles Promotes GLUT4_Vesicles->GLUT4_Translocation

Modulation of the Insulin Signaling Pathway by this compound.
TGF-β and NF-κB Signaling Pathways

This compound is also reported to regulate the Transforming Growth Factor-beta (TGF-β) and Nuclear Factor-kappa B (NF-κB) signaling pathways. These pathways are central to inflammatory processes, and their modulation by this compound underscores its potential anti-inflammatory properties.

TGF_beta_NF_kB_Pathways General Overview of TGF-β and NF-κB Signaling cluster_TGF_beta TGF-β Pathway cluster_NF_kB NF-κB Pathway TGF_beta_Ligand TGF-β Ligand TGF_beta_Receptor TGF-β Receptor TGF_beta_Ligand->TGF_beta_Receptor SMADs SMADs TGF_beta_Receptor->SMADs Phosphorylates SMAD_Complex SMAD Complex SMADs->SMAD_Complex TGF_beta_Response Gene Transcription (e.g., Inflammation) SMAD_Complex->TGF_beta_Response Translocates to Nucleus Inflammatory_Stimuli Inflammatory Stimuli IKK_Complex IKK Complex Inflammatory_Stimuli->IKK_Complex Activates I_kappa_B IκB IKK_Complex->I_kappa_B Phosphorylates NF_kappa_B NF-κB I_kappa_B->NF_kappa_B Degrades and Releases NF_kappa_B_Active Active NF-κB NF_kappa_B->NF_kappa_B_Active NF_kappa_B_Response Gene Transcription (e.g., Pro-inflammatory Cytokines) NF_kappa_B_Active->NF_kappa_B_Response Translocates to Nucleus Lariciresinol_TGF This compound Lariciresinol_TGF->SMADs Modulates Lariciresinol_NFkB This compound Lariciresinol_NFkB->IKK_Complex Inhibits

General representation of TGF-β and NF-κB pathways modulated by this compound.

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of research. The following sections provide protocols for key experiments related to the biological activities of this compound.

General Experimental Workflow for Quantification

A general workflow for the quantification of this compound in a sample, such as a plant extract, typically involves extraction, purification, and analysis by High-Performance Liquid Chromatography (HPLC).

Quantification Workflow General Workflow for this compound Quantification Sample_Preparation Sample Preparation (e.g., Plant Material) Extraction Extraction (e.g., with Methanol/Ethanol) Sample_Preparation->Extraction Filtration Filtration/Centrifugation Extraction->Filtration Concentration Concentration of Extract Filtration->Concentration Purification Purification (Optional) (e.g., Solid Phase Extraction) Concentration->Purification HPLC_Analysis HPLC Analysis Purification->HPLC_Analysis Quantification Quantification (Comparison with Standard) HPLC_Analysis->Quantification

Workflow for the quantification of this compound.
α-Glucosidase Inhibition Assay

This protocol details the in vitro assay to determine the α-glucosidase inhibitory activity of this compound.

  • Reagents and Materials:

    • This compound

    • α-glucosidase from Saccharomyces cerevisiae

    • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

    • Potassium phosphate (B84403) buffer (pH 6.8)

    • Sodium carbonate (Na₂CO₃)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, add 50 µL of potassium phosphate buffer (100 mM, pH 6.8).

    • Add 10 µL of various concentrations of this compound solution.

    • Add 20 µL of α-glucosidase solution (1 U/mL) to each well and incubate at 37°C for 15 minutes.

    • Initiate the reaction by adding 20 µL of pNPG solution (5 mM) to each well.

    • Incubate the plate at 37°C for 20 minutes.

    • Stop the reaction by adding 50 µL of Na₂CO₃ solution (0.1 M).

    • Measure the absorbance at 405 nm using a microplate reader.

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control (without inhibitor) and A_sample is the absorbance of the sample with this compound.

Glucose Uptake and GLUT4 Translocation Assay in C2C12 Myotubes

This protocol describes the methodology to assess the effect of this compound on glucose uptake and GLUT4 translocation in a skeletal muscle cell line.

  • Cell Culture and Differentiation:

    • Culture C2C12 myoblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

    • Induce differentiation into myotubes by switching to DMEM with 2% horse serum for 4-6 days.

  • Glucose Uptake Assay:

    • Seed differentiated C2C12 myotubes in a 24-well plate.

    • Serum-starve the cells for 2 hours in Krebs-Ringer-HEPES (KRH) buffer.

    • Treat the cells with various concentrations of this compound for a specified time (e.g., 30 minutes).

    • Add 2-deoxy-D-[³H]glucose to a final concentration of 0.5 µCi/mL and incubate for 10 minutes.

    • Stop the uptake by washing the cells three times with ice-cold KRH buffer.

    • Lyse the cells with 0.1 N NaOH.

    • Measure the radioactivity in the cell lysates using a scintillation counter.

  • GLUT4 Translocation Assay (by Western Blot):

    • Treat differentiated C2C12 myotubes with this compound as described above.

    • Fractionate the cell lysates to separate the plasma membrane and cytosolic fractions.

    • Perform SDS-PAGE on the protein from each fraction.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody against GLUT4.

    • Incubate with a secondary antibody conjugated to horseradish peroxidase.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) system.

    • Quantify the band intensity to determine the relative amount of GLUT4 in the plasma membrane fraction.

Conclusion

This compound is a phytochemical with well-defined chemical and physical properties and a growing body of evidence supporting its potential as a therapeutic agent, particularly in the context of metabolic and inflammatory disorders. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals. The detailed experimental protocols and pathway visualizations serve as a practical resource to facilitate further investigation into the mechanisms of action and potential applications of this compound. Future research should focus on elucidating the precise molecular interactions within the TGF-β and NF-κB pathways and conducting in vivo studies to validate the promising in vitro findings.

References

The Journey of (+)-Lariciresinol: A Technical Guide to its Conversion into Bioactive Enterolignans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Lariciresinol, a plant lignan (B3055560) found in a variety of foods including sesame seeds, grains, and vegetables, serves as a crucial dietary precursor to the mammalian enterolignans, enterodiol (B191174) and enterolactone (B190478).[1][2] These enterolignans, produced through the metabolic action of the gut microbiota, have garnered significant attention within the scientific community for their potential health benefits, including reduced risks of cardiovascular disease and hormone-dependent cancers.[3][4] Their biological activities are attributed to their estrogenic and anti-inflammatory properties.[5][6] This in-depth technical guide provides a comprehensive overview of the conversion of this compound to enterolignans, detailing the metabolic pathways, experimental protocols for its study, and the signaling cascades it influences.

The Metabolic Pathway: From Plant Lignan to Bioactive Metabolite

The transformation of this compound into enterodiol and enterolactone is a multi-step process orchestrated by the enzymatic machinery of the intestinal microflora.[7][8] This intricate pathway involves a series of reduction, demethylation, and dehydroxylation reactions. The key stages are outlined below.

The conversion begins with the reduction of (+)-pinoresinol to this compound, which is then further reduced to secoisolariciresinol (B192356).[8] Secoisolariciresinol is a central intermediate in the formation of enterolignans.[7] The gut microbiota, including species from the genera Ruminococcus, Bacteroides, Clostridium, Eubacterium, and Eggerthella, play a pivotal role in these transformations.[7][9][10] These bacteria catalyze sequential reactions including O-deglycosylation (for glycosylated precursors), O-demethylation, dehydroxylation, and dehydrogenation to yield enterodiol and subsequently enterolactone.[7][8]

Quantitative Data on Lignan Conversion and Pharmacokinetics

The efficiency of the conversion of plant lignans (B1203133) to enterolignans and the subsequent pharmacokinetic profiles of these metabolites are crucial for understanding their biological effects. The following tables summarize key quantitative data from various studies.

Precursor LignanFood SourceConcentration (µ g/100g )Reference
This compound Sesame seeds15,940 - 9,470[11]
Flaxseeds3,670 - 2,810[11]
RyeHigh levels[1]
Pinoresinol Sesame seedsHigh levels[1]
Flaxseed-
Brassica vegetables185 - 2,321[1]
Secoisolariciresinol Flaxseed301,129[1]
Matairesinol (B191791) --
Table 1: Concentration of Major Enterolignan Precursors in Various Food Sources.
ParameterEnterodiolEnterolactoneReference
Tmax (hours) 14.8 ± 5.119.7 ± 6.2[12][13]
Cmax (nmol/L) 73 ± 4056 ± 30[14]
t1/2 (hours) 4.4 ± 1.312.6 ± 5.6[12][13]
AUC (nmol/L·h) 966 ± 6391762 ± 1117[12][13]
Mean Residence Time (hours) 20.6 ± 5.935.8 ± 10.6[13]
Table 2: Pharmacokinetic Parameters of Enterodiol and Enterolactone in Humans following a single dose of secoisolariciresinol diglucoside (SDG).

Experimental Protocols

The study of this compound metabolism and its conversion to enterolignans relies on a variety of experimental techniques. Detailed below are generalized protocols for key experimental procedures.

Protocol 1: In Vitro Fermentation of Lignans with Human Fecal Microbiota

This protocol is designed to simulate the colonic fermentation of lignans and assess their conversion to enterolignans.

Materials:

  • Fresh fecal samples from healthy human donors.

  • Anaerobic phosphate (B84403) buffer (e.g., K2HPO4, KH2PO4, sodium thioglycolate).

  • Lignan substrate (e.g., purified this compound or a lignan-rich plant extract).

  • Anaerobic culture tubes or vessels.

  • Stomacher or blender for homogenization.

  • Incubator at 37°C.

Procedure:

  • Prepare a fecal slurry by homogenizing fresh fecal samples (e.g., 20% w/v) in anaerobic phosphate buffer inside an anaerobic chamber.[15]

  • Filter the fecal slurry to obtain the fecal microbiota supernatant.[15]

  • Dispense the fermentation medium (e.g., a basal nutrient medium) into anaerobic culture tubes.

  • Add the lignan substrate to the tubes at a desired concentration.

  • Inoculate the tubes with the fecal microbiota supernatant.

  • Incubate the tubes anaerobically at 37°C with gentle shaking for a specified time course (e.g., 0, 24, 48, 72, 96 hours).[16]

  • At each time point, stop the fermentation by placing the tubes on ice or by adding a quenching solvent.

  • Extract the lignans and their metabolites for analysis by HPLC or GC-MS.

Protocol 2: Extraction of Lignans from Plant Material

This protocol outlines a general procedure for extracting lignans from plant sources for subsequent analysis or use in in vitro studies.

Materials:

  • Dried and finely ground plant material.

  • Extraction solvent (e.g., 70-100% aqueous ethanol (B145695) or methanol).[17]

  • Ultrasonic bath or shaker.

  • Filtration apparatus (e.g., Whatman No. 1 filter paper).

  • Rotary evaporator.

Procedure:

  • Weigh a known amount of the powdered plant material.

  • Add the extraction solvent at a specific solid-to-liquid ratio (e.g., 1:10 w/v).

  • Perform the extraction using a chosen method (e.g., maceration, ultrasound-assisted extraction, or Soxhlet extraction) for a defined period and at a specific temperature.[17]

  • Filter the mixture to separate the solid residue from the liquid extract.

  • Wash the residue with a small volume of the extraction solvent to ensure complete recovery.

  • Combine the filtrates and concentrate the extract using a rotary evaporator under reduced pressure.

  • The resulting crude extract can be used directly or further purified by column chromatography.[18]

Protocol 3: Analysis of Lignans and Enterolignans by HPLC-MS/MS

This protocol provides a general outline for the quantitative analysis of lignans and their metabolites in biological samples.

Materials:

  • Biological sample (e.g., serum, urine, or fermentation broth).

  • Internal standards (e.g., deuterated enterolactone).[19]

  • Enzymes for hydrolysis (e.g., β-glucuronidase/sulfatase).[15]

  • Solid-phase extraction (SPE) cartridges.

  • HPLC system coupled to a tandem mass spectrometer (MS/MS).

  • Appropriate HPLC column (e.g., C18 reversed-phase).

  • Mobile phases (e.g., acetonitrile (B52724) and water with formic acid).

Procedure:

  • Thaw the biological sample and add the internal standard.

  • Perform enzymatic hydrolysis to deconjugate the glucuronidated and sulfated metabolites.[15]

  • Clean up and concentrate the sample using solid-phase extraction.[19]

  • Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

  • Inject the sample into the HPLC-MS/MS system.

  • Separate the analytes using a suitable gradient elution program.

  • Detect and quantify the lignans and enterolignans using multiple reaction monitoring (MRM) mode on the mass spectrometer.[19]

Signaling Pathways Modulated by Enterolignans

Enterolignans exert their biological effects by modulating various cellular signaling pathways. Their structural similarity to estradiol (B170435) allows them to interact with estrogen receptors, leading to both estrogenic and anti-estrogenic activities.[6] Furthermore, enterolignans have been shown to possess anti-inflammatory properties through the inhibition of key inflammatory signaling cascades.

Estrogenic Signaling

Enterolignans, particularly enterolactone, can bind to estrogen receptors (ERα and ERβ) and modulate gene expression.[20] This interaction can trigger both genomic and non-genomic estrogen signaling pathways. The non-genomic pathway involves the rapid activation of kinase cascades, including the Erk1/2 and PI3K/Akt pathways, which can influence cell proliferation and survival.[6][21]

Anti-inflammatory Signaling

Enterolignans have demonstrated the ability to suppress inflammatory responses. One of the key mechanisms is the inhibition of the NF-κB (nuclear factor-kappa B) signaling pathway.[5][22] By preventing the degradation of the inhibitory protein IκB, enterolignans block the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory cytokines such as TNF-α and IL-1β.[5][22]

Conclusion

This compound stands as a significant dietary precursor to the bioactive enterolignans, enterodiol and enterolactone. The conversion process, mediated by the gut microbiota, is a complex series of enzymatic reactions that ultimately yield compounds with potent estrogenic and anti-inflammatory activities. Understanding the metabolic pathways, having robust experimental protocols for their investigation, and elucidating the downstream signaling cascades are paramount for researchers, scientists, and drug development professionals seeking to harness the therapeutic potential of these natural compounds. Further research into the specific enzymes involved and the full spectrum of their biological activities will continue to unveil the importance of dietary lignans in human health and disease prevention.

References

The Biological Virtues of (+)-Lariciresinol: A Technical Guide for Scientific Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of the Pharmacological Activities, Experimental Protocols, and Molecular Pathways Associated with the Lignan (B3055560) (+)-Lariciresinol.

Introduction

This compound is a naturally occurring lignan found in a variety of plants. Lignans (B1203133) are a class of polyphenolic compounds known for a wide array of biological activities, making them a focal point for research into potential therapeutic agents.[1] Possessing a distinct furanofuran structure, this compound has demonstrated significant potential across several key areas of pharmacology, including antioxidant, anti-inflammatory, anticancer, anti-diabetic, and antifungal activities. This guide provides a comprehensive technical overview of its biological functions, supported by quantitative data, detailed experimental methodologies, and visual pathway diagrams to aid researchers and professionals in drug development.

Core Biological Activities of this compound

This compound exerts its effects through multiple mechanisms of action, including potent free-radical scavenging, modulation of critical inflammatory and metabolic signaling pathways, and induction of apoptosis in cancer cells.[2]

Antioxidant Activity

This compound exhibits robust antioxidant potential through direct and indirect mechanisms. It is a potent scavenger of various free radicals, including DPPH, ABTS, superoxide, and hydroxyl radicals, and demonstrates strong ferric and cupric reducing power.[1] Beyond direct scavenging, it enhances the cellular antioxidant defense system by upregulating the expression of key antioxidant enzymes.

A primary mechanism for this is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). This compound has been shown to activate p38 Mitogen-Activated Protein Kinase (MAPK), which leads to the dissociation of Nrf2 from Keap1.[1] This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, inducing the transcription of phase II detoxifying and antioxidant enzymes like Heme Oxygenase-1 (HO-1), Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx).[1][2]

Nrf2_Pathway cluster_nucleus Nucleus Lariciresinol This compound p38 p38 MAPK Lariciresinol->p38 Nrf2_cyto Nrf2 p38->Nrf2_cyto P Keap1 Keap1 Keap1->Nrf2_cyto Nrf2_cyto->Keap1 Dissociation Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE ARE Nrf2_nuc->ARE Nucleus Nucleus HO1 HO-1, SOD, CAT, GPx ARE->HO1 Transcription Response Antioxidant Response HO1->Response

Caption: Activation of the Nrf2-mediated antioxidant pathway by this compound.
Anti-Inflammatory Activity

The anti-inflammatory effects of this compound are primarily mediated through the regulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3] In resting cells, the NF-κB dimer (typically p65/p50) is held inactive in the cytoplasm by an inhibitory protein called IκBα. Pro-inflammatory stimuli, such as those from lipopolysaccharide (LPS), activate the IκB kinase (IKK) complex. IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to translocate into the nucleus, where it initiates the transcription of pro-inflammatory genes, including cytokines like IL-6 and TNF-α.[4]

This compound and its glycosides have been shown to attenuate this process.[4] The proposed mechanism involves the inhibition of the IKK complex, preventing the phosphorylation and degradation of IκBα. This action keeps NF-κB sequestered in the cytoplasm, thereby suppressing the expression of downstream inflammatory mediators.

NFkB_Pathway cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) IKK IKK Complex Stimulus->IKK IkB IκBα IKK->IkB P Lariciresinol This compound Lariciresinol->IKK Inhibition NFkB_cyto NF-κB (p65/p50) IkB->NFkB_cyto Proteasome Proteasome Degradation IkB->Proteasome NFkB_cyto->IkB NFkB_nuc NF-κB NFkB_cyto->NFkB_nuc Translocation Genes Pro-inflammatory Genes (IL-6, TNF-α) NFkB_nuc->Genes Transcription Response Inflammation Genes->Response

Caption: Inhibition of the NF-κB inflammatory pathway by this compound.
Anticancer Activity

This compound has demonstrated cytotoxic and pro-apoptotic effects against several cancer cell lines, including those for breast (MCF-7, SKBr3) and liver (HepG2) cancer.[3] A key mechanism is the induction of the mitochondrial-mediated apoptosis pathway. This involves the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax, leading to the activation of caspases and programmed cell death.[3]

Anti-Diabetic Activity

The anti-diabetic properties of this compound are twofold. Firstly, it acts as an inhibitor of α-glucosidase, an enzyme responsible for breaking down complex carbohydrates into glucose.[3][5] By inhibiting this enzyme, it can slow down the absorption of glucose from the gut, helping to manage postprandial hyperglycemia. Secondly, it enhances insulin (B600854) signaling in skeletal muscle cells. It activates the PI3K/Akt pathway, which promotes the translocation of glucose transporter 4 (GLUT4) to the plasma membrane, thereby augmenting glucose uptake from the bloodstream.[5]

Antifungal and Antiviral Activities

This compound shows notable antifungal activity against pathogenic strains such as Candida albicans, Trichosporon beigelii, and Malassezia furfur.[3] Its mechanism involves the disruption of the fungal plasma membrane. Additionally, antiviral properties, particularly against influenza A virus, have been reported for lariciresinol-containing extracts.[4]

Quantitative Biological Data

The following tables summarize the key quantitative metrics reported for the biological activities of Lariciresinol.

Table 1: Anticancer and Anti-inflammatory Activity

Activity Cell Line / Model Metric Value (µM) Reference
Cytotoxicity MCF-7 (Breast Cancer) IC₅₀ 25.3 ± 2.1 [6]
Cytotoxicity HepG2 (Liver Cancer) IC₅₀ 31.8 ± 3.5 [6]
Cytotoxicity SKBr3 (Breast Cancer) IC₅₀ 18.9 ± 1.7 [6]

| Anti-inflammatory | BV-2 (Microglia) | IC₅₀ | 51.8 |[3] |

Note: Cytotoxicity values are for (-)-Lariciresinol, a stereoisomer, and serve as a close reference.

Table 2: Anti-Diabetic and Antifungal Activity

Activity Target / Organism Metric Value Reference
Anti-Diabetic α-Glucosidase IC₅₀ 6.97 µM [3][5]
Antifungal Candida albicans MIC 25 µg/mL [3]
Antifungal Trichosporon beigelii MIC 12.5 µg/mL [3]

| Antifungal | Malassezia furfur | MIC | 25 µg/mL |[3] |

Table 3: Antioxidant Activity

Assay Metric Value Reference
DPPH Radical Scavenging IC₅₀ Not Available -
ABTS Radical Scavenging IC₅₀ Not Available -

Note: While specific IC₅₀ values for this compound were not found in the reviewed literature, its activity is consistently reported as potent.[1][2]

Detailed Experimental Protocols

This section outlines the methodologies for key in vitro assays used to evaluate the bioactivities of this compound.

MTT Cell Viability and Cytotoxicity Assay

This colorimetric assay assesses the metabolic activity of cells, which is proportional to the number of viable cells.

  • Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan (B1609692) crystals. These crystals are then solubilized, and the absorbance of the solution is measured spectrophotometrically.

  • Protocol:

    • Cell Seeding: Seed cells (e.g., HepG2, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours (37°C, 5% CO₂).

    • Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations (e.g., 1 µM to 100 µM). Replace the old medium with the treatment solutions. Include a vehicle control (DMSO) and a blank (medium only).

    • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours, allowing formazan crystals to form.

    • Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.

    • Measurement: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

    • Calculation: Cell viability is expressed as a percentage relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell viability) can be calculated using a dose-response curve.

MTT_Workflow A Seed Cells in 96-well Plate B Incubate for 24 hours A->B C Treat with varying concentrations of this compound B->C D Incubate for desired exposure time (24-72h) C->D E Add MTT Reagent to each well D->E F Incubate for 2-4 hours (Formation of Formazan) E->F G Aspirate medium and add Solubilizing Agent (DMSO) F->G H Shake plate for 15 minutes G->H I Measure Absorbance at 570 nm H->I J Calculate % Viability and IC₅₀ Value I->J

Caption: Standard experimental workflow for the MTT cell viability assay.
DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.

  • Principle: 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical with a deep violet color. In the presence of an antioxidant that donates a hydrogen atom, the DPPH radical is reduced to a yellow-colored non-radical form, DPPH-H. The reduction in absorbance is proportional to the antioxidant's activity.[7]

  • Protocol:

    • Reagent Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or methanol). Prepare a working solution of DPPH in the same solvent (e.g., 0.1 mM).

    • Reaction Mixture: In a 96-well plate or cuvettes, add a fixed volume of the DPPH solution to various concentrations of the sample solution.

    • Incubation: Mix and incubate the reaction mixture in the dark at room temperature for 30 minutes.

    • Measurement: Measure the absorbance of the solution at 517 nm. A control sample (DPPH solution plus solvent) is also measured.

    • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 The IC₅₀ value is determined from a plot of inhibition percentage against sample concentration.[8]

ABTS Radical Scavenging Assay

This assay is another common method for assessing total antioxidant capacity.

  • Principle: The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation (ABTS•+) is generated by reacting ABTS with a strong oxidizing agent like potassium persulfate.[9] This radical has a characteristic blue-green color. Antioxidants reduce the ABTS•+ back to its colorless neutral form. The degree of decolorization is proportional to the antioxidant activity.[9]

  • Protocol:

    • Radical Generation: Prepare the ABTS•+ stock solution by mixing a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours.

    • Working Solution: Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Reaction Mixture: Add a small volume of the sample (at various concentrations) to a larger volume of the ABTS•+ working solution.

    • Incubation: Allow the reaction to proceed for a defined time (e.g., 6 minutes) at room temperature.

    • Measurement: Measure the absorbance at 734 nm.

    • Calculation: Calculate the percentage of inhibition similarly to the DPPH assay. The IC₅₀ value is determined from the dose-response curve.

Conclusion and Future Directions

This compound is a pharmacologically versatile lignan with well-documented antioxidant, anti-inflammatory, anticancer, and anti-diabetic activities. Its mechanisms of action involve the modulation of key cellular signaling pathways such as Nrf2, NF-κB, and PI3K/Akt, highlighting its potential as a multi-target therapeutic agent. While in vitro data is robust, further research is warranted, particularly in the area of neuroprotection, where lignans as a class show promise but specific data for this compound is still emerging. Future in vivo studies and preclinical trials are necessary to fully elucidate its therapeutic efficacy and safety profile, paving the way for its potential application in the management of chronic and degenerative diseases.

References

Unveiling the Antifungal Potential of (+)-Lariciresinol Against Candida

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

(+)-Lariciresinol, a naturally occurring lignan, has emerged as a promising candidate in the search for novel antifungal agents, particularly against opportunistic Candida species. This technical guide provides a comprehensive overview of the current understanding of its antifungal properties, mechanism of action, and experimental evaluation, tailored for researchers, scientists, and drug development professionals.

Quantitative Antifungal Activity

The antifungal efficacy of this compound has been primarily evaluated through the determination of its Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the compound that inhibits the visible growth of a microorganism. While extensive quantitative data from multiple studies remains to be consolidated, the available research indicates potent activity against clinically relevant Candida species.

Table 1: Summary of In Vitro Antifungal Activity of this compound Against Candida albicans

Fungal StrainAssay TypeConcentration (µg/mL)EffectReference
Candida albicansBroth MicrodilutionNot SpecifiedPotent Antifungal Properties[1][2]
Candida albicansFungicidal/FungistaticNot SpecifiedFungicidal Activities[1][2]

Mechanism of Action: Disruption of Fungal Plasma Membrane

The primary mechanism by which this compound exerts its antifungal effect is through the disruption of the fungal plasma membrane.[1][2] This mode of action leads to increased membrane permeability, loss of cellular integrity, and ultimately, cell death.[1][2] Studies have indicated that this compound interacts with the lipid bilayer of the fungal membrane, a mechanism distinct from many currently available antifungal drugs that target ergosterol (B1671047) synthesis or cell wall components.[1][2] This unique target suggests a lower likelihood of cross-resistance with existing antifungal agents.[2] Importantly, this compound has been shown to lack hemolytic effects on human erythrocytes, indicating a selective action against fungal cells.[1][2]

cluster_lariciresinol cluster_membrane Candida Cell Membrane Lariciresinol This compound Lipid_Bilayer Lipid Bilayer Lariciresinol->Lipid_Bilayer Interacts with Membrane_Permeabilization Membrane Permeabilization Lipid_Bilayer->Membrane_Permeabilization Induces Cell_Death Fungicidal Effect Membrane_Permeabilization->Cell_Death Leads to

Caption: Mechanism of action of this compound on the Candida cell membrane.

Detailed Experimental Protocols

The following sections outline the detailed methodologies for key experiments used to characterize the antifungal properties of this compound.

Antifungal Susceptibility Testing: Broth Microdilution Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungal strain.

Start Start: Prepare Fungal Inoculum Prepare_Compound Prepare Serial Dilutions of This compound Start->Prepare_Compound Inoculate_Plate Inoculate Microtiter Plate Wells with Fungal Suspension Start->Inoculate_Plate Add_Compound Add Compound Dilutions to Wells Prepare_Compound->Add_Compound Inoculate_Plate->Add_Compound Incubate Incubate at 35°C for 24-48 hours Add_Compound->Incubate Read_Results Visually or Spectrophotometrically Determine MIC Incubate->Read_Results End End: MIC Value Obtained Read_Results->End

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Protocol:

  • Fungal Inoculum Preparation: Candida strains are cultured on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) at 35°C. A suspension is prepared in sterile saline or RPMI-1640 medium and adjusted to a concentration of 1 x 10⁶ to 5 x 10⁶ CFU/mL.

  • Compound Dilution: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate using RPMI-1640 medium.

  • Inoculation: Each well of the microtiter plate is inoculated with the fungal suspension, resulting in a final concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.

  • Controls: Positive (fungus only), negative (medium only), and solvent controls are included.

  • Incubation: The plate is incubated at 35°C for 24 to 48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes complete inhibition of visible growth.

Membrane Permeability Assay: Propidium (B1200493) Iodide (PI) Staining

This assay utilizes the fluorescent dye propidium iodide to assess membrane damage. PI can only enter cells with compromised membranes.

Protocol:

  • Cell Treatment: Candida cells are incubated with varying concentrations of this compound for a specified time.

  • Staining: Propidium iodide is added to the cell suspension.

  • Analysis: The fluorescence of the cell suspension is measured using a fluorometer or flow cytometer. An increase in fluorescence indicates membrane permeabilization.[1][2]

Membrane Potential Assay: DiSC₃(5) Staining

The fluorescent probe 3,3'-diethylthiatricarbocyanine (B1240359) iodide (DiSC₃(5)) is used to monitor changes in membrane potential. Depolarization of the membrane leads to an increase in fluorescence.

Protocol:

  • Cell Loading: Candida cells are loaded with DiSC₃(5) in a low-potassium buffer.

  • Compound Addition: this compound is added to the cell suspension.

  • Fluorescence Monitoring: Changes in fluorescence are monitored over time using a fluorometer. An increase in fluorescence indicates membrane depolarization.[1][2]

cluster_workflow Membrane Integrity Assessment Workflow Candida_Culture Candida Culture Treatment Treat with this compound Candida_Culture->Treatment PI_Staining Propidium Iodide (PI) Staining Treatment->PI_Staining DiSC3_5_Staining DiSC3(5) Staining Treatment->DiSC3_5_Staining Flow_Cytometry Flow Cytometry / Fluorometry PI_Staining->Flow_Cytometry DiSC3_5_Staining->Flow_Cytometry Membrane_Permeability Assess Membrane Permeability Flow_Cytometry->Membrane_Permeability PI Uptake Membrane_Potential Assess Membrane Potential Flow_Cytometry->Membrane_Potential DiSC3(5) Fluorescence

Caption: Experimental workflow for assessing Candida membrane integrity.

Signaling Pathways

Current research has not yet elucidated the specific signaling pathways in Candida that may be directly or indirectly affected by this compound. The primary focus has been on its direct physical interaction with and disruption of the cell membrane. Future research should aim to investigate potential downstream effects on signaling cascades involved in cell wall integrity, stress response, and virulence to provide a more complete picture of its antifungal action.

Future Directions and Drug Development Potential

This compound presents a compelling starting point for the development of new antifungal therapies. Its potent, fungicidal activity, coupled with a mechanism of action that is distinct from many current drugs, suggests it could be effective against resistant Candida strains.[1][2] The lack of hemolytic activity is a positive indicator of its potential for selective toxicity.[1][2]

Further research is warranted in the following areas:

  • Broad-Spectrum Activity: Determination of MIC values against a wider range of clinically relevant Candida species, including non-albicans species.

  • Biofilm Inhibition: Quantitative assessment of its ability to inhibit Candida biofilm formation and eradicate pre-formed biofilms.

  • In Vivo Efficacy: Evaluation of its therapeutic potential in animal models of candidiasis.[3][4]

  • Synergistic Studies: Investigation of potential synergistic effects when combined with existing antifungal agents.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues to optimize antifungal activity and pharmacokinetic properties.

References

In Vitro Anti-diabetic Mechanisms of (+)-Lariciresinol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro anti-diabetic properties of (+)-Lariciresinol (LSR), a lignan (B3055560) found in various plants. The information presented herein is a synthesis of current research, focusing on the molecular mechanisms through which LSR exerts its effects on glucose metabolism. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of diabetes research and drug development.

Quantitative Analysis of Anti-diabetic Effects

The anti-diabetic potential of this compound has been quantified through various in vitro assays. The key findings are summarized in the tables below, providing a clear comparison of its efficacy.

Table 1: α-Glucosidase Inhibition by this compound [1][2][3]

CompoundIC50 (µM)Inhibition TypeInhibitory Constant (Ki) (µM)
This compound6.97 ± 0.37Competitive0.046
Acarbose (Control)Not explicitly stated in the primary source--

Table 2: Effect of this compound on Insulin (B600854) Signaling in C2C12 Myotubes [3][4]

Treatment (50 µM LSR)Phosphorylation of IRPhosphorylation of IRS-1Phosphorylation of PDK1Phosphorylation of AktPhosphorylation of GSK-3βPhosphorylation of PKC ζ/λ
Basal------
LSR aloneIncreasedIncreasedIncreasedIncreasedIncreasedIncreased
Insulin aloneIncreasedIncreasedIncreasedIncreasedIncreasedIncreased
LSR + InsulinFurther IncreasedFurther IncreasedFurther IncreasedFurther IncreasedFurther IncreasedFurther Increased

Table 3: Effect of this compound on Glucose Uptake and GLUT4 Translocation in C2C12 Myotubes [1][2][3]

TreatmentGlucose UptakeGLUT4 Translocation to Plasma Membrane
Basal--
This compound (50 µM)IncreasedIncreased
InsulinIncreasedIncreased
This compound + InsulinFurther IncreasedFurther Increased

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key in vitro experiments used to evaluate the anti-diabetic effects of this compound.

α-Glucosidase Inhibitory Assay

This assay determines the ability of a compound to inhibit the α-glucosidase enzyme, which is involved in the breakdown of carbohydrates into glucose.

Principle: The inhibition of α-glucosidase activity is measured spectrophotometrically by monitoring the release of p-nitrophenol from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).

Protocol:

  • Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in a suitable buffer (e.g., 100 mM phosphate (B84403) buffer, pH 6.8).

  • Prepare various concentrations of this compound and a positive control (e.g., acarbose) in the same buffer.

  • In a 96-well plate, add 50 µL of the α-glucosidase solution to each well.

  • Add 50 µL of the different concentrations of this compound or the positive control to the respective wells. Incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 50 µL of pNPG solution (e.g., 5 mM) to each well.

  • Incubate the plate at 37°C for 20 minutes.

  • Stop the reaction by adding 100 µL of 0.2 M sodium carbonate solution.

  • Measure the absorbance at 405 nm using a microplate reader.

  • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

Cell Culture and Differentiation of C2C12 Myotubes

C2C12 myoblasts are a commonly used cell line for studying skeletal muscle biology and glucose metabolism.

Protocol:

  • Cell Culture: Culture C2C12 myoblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Differentiation: When the cells reach 80-90% confluency, induce differentiation by replacing the growth medium with a differentiation medium consisting of DMEM supplemented with 2% horse serum and 1% penicillin-streptomycin.

  • Maintain the cells in the differentiation medium for 4-6 days, changing the medium every 48 hours, until multinucleated myotubes are formed.

Glucose Uptake Assay

This assay measures the uptake of glucose or a glucose analog into cells, providing a direct assessment of the effect of a compound on glucose transport.

Principle: 2-deoxy-D-[³H]glucose, a radiolabeled glucose analog, is used to quantify glucose uptake.

Protocol:

  • Seed differentiated C2C12 myotubes in 12-well plates.

  • Serum-starve the myotubes for 4 hours in DMEM.

  • Wash the cells twice with Krebs-Ringer phosphate-HEPES (KRPH) buffer.

  • Treat the cells with various concentrations of this compound, insulin (positive control), or vehicle for the desired time (e.g., 4 hours for LSR, 30 minutes for insulin).

  • Initiate glucose uptake by adding 0.5 µCi/mL of 2-deoxy-D-[³H]glucose and 10 µM of unlabeled 2-deoxy-D-glucose to each well and incubate for 10 minutes.

  • Stop the uptake by washing the cells three times with ice-cold KRPH buffer.

  • Lyse the cells with 0.1 M NaOH.

  • Measure the radioactivity of the cell lysates using a scintillation counter.

  • Normalize the glucose uptake to the total protein content of each well.

Western Blot Analysis of Insulin Signaling Proteins

Western blotting is used to detect and quantify the phosphorylation status of key proteins in the insulin signaling pathway.

Protocol:

  • Treat differentiated C2C12 myotubes with this compound and/or insulin as described in the glucose uptake assay.

  • Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-IR, IR, p-Akt, Akt) overnight at 4°C.

  • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway affected by this compound and a general workflow of the in vitro experiments.

experimental_workflow cluster_cell_culture Cell Culture & Differentiation cluster_assays In Vitro Assays cluster_analysis Data Analysis C2C12_culture C2C12 Myoblast Culture Differentiation Differentiation into Myotubes C2C12_culture->Differentiation Treatment Treatment with This compound +/- Insulin Differentiation->Treatment Glucosidase_Assay α-Glucosidase Inhibition Assay IC50_Calc IC50 Calculation Glucosidase_Assay->IC50_Calc Glucose_Uptake Glucose Uptake Assay Treatment->Glucose_Uptake Western_Blot Western Blot Analysis Treatment->Western_Blot Quant_GU Quantification of Glucose Uptake Glucose_Uptake->Quant_GU Quant_WB Densitometric Analysis of Protein Phosphorylation Western_Blot->Quant_WB

Caption: Experimental workflow for in vitro anti-diabetic studies.

insulin_signaling_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol IR Insulin Receptor (IR) IRS1 IRS-1 IR->IRS1 P GLUT4_pm GLUT4 PDK1 PDK1 IRS1->PDK1 P Akt Akt PDK1->Akt P GSK3b GSK-3β Akt->GSK3b P PKC PKC ζ/λ Akt->PKC P GLUT4_vesicle GLUT4 Vesicle PKC->GLUT4_vesicle Translocation GLUT4_vesicle->GLUT4_pm LSR This compound LSR->IR + Insulin Insulin Insulin->IR Glucose Glucose Glucose->GLUT4_pm Uptake

Caption: this compound enhances insulin signaling pathway.

Conclusion

The in vitro evidence strongly suggests that this compound possesses significant anti-diabetic properties. Its multifaceted mechanism of action includes the inhibition of α-glucosidase and the potentiation of the insulin signaling cascade in skeletal muscle cells, leading to increased glucose uptake.[1][2] These findings highlight this compound as a promising candidate for further investigation in the development of novel therapeutic agents for the management of type 2 diabetes. The detailed protocols and data presented in this guide offer a solid foundation for researchers to build upon in their future studies.

References

Unveiling the Antitumor Potential of (+)-Lariciresinol on Hepatocellular Carcinoma: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antitumor activities of (+)-Lariciresinol, a lignan (B3055560) found in various medicinal plants, with a specific focus on its effects on the human hepatocellular carcinoma cell line, HepG2. This document synthesizes the current understanding of its mechanism of action, offering detailed experimental protocols and a framework for data presentation to aid in future research and development.

Core Findings: this compound's Impact on HepG2 Cells

This compound has been identified as a potent agent against HepG2 cells, primarily by inducing programmed cell death, known as apoptosis, and inhibiting cell proliferation.[1][2] The antitumor activity is dose-dependent and multifaceted, targeting key cellular processes involved in cancer progression.

Induction of Apoptosis via the Mitochondrial Pathway

The primary mechanism of this compound-induced cell death in HepG2 cells is through the intrinsic, or mitochondrial-mediated, apoptotic pathway.[1][2] This is characterized by a series of molecular events:

  • Disruption of Mitochondrial Membrane Potential (ΔΨm): this compound treatment leads to a decrease in the mitochondrial membrane potential, a critical early event in the apoptotic cascade.[1]

  • Release of Cytochrome c: The compromised mitochondrial membrane allows for the release of cytochrome c from the mitochondria into the cytoplasm.[1]

  • Modulation of the Bcl-2 Protein Family: The compound alters the balance of pro- and anti-apoptotic proteins. Specifically, it leads to a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of the pro-apoptotic protein Bax.[1] This shift in the Bcl-2/Bax ratio is a crucial determinant in the initiation of apoptosis.

  • Activation of Caspases: The release of cytochrome c triggers the activation of a cascade of cysteine-aspartic proteases known as caspases. In HepG2 cells treated with this compound, the activation of initiator caspase-9 and executioner caspase-3 has been observed.[1]

  • PARP Cleavage: Activated caspase-3 subsequently cleaves key cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the characteristic biochemical and morphological changes of apoptosis.[1]

Inhibition of Cell Proliferation and Cell Cycle Arrest

In addition to inducing apoptosis, this compound significantly suppresses the viability and proliferation of HepG2 cells in a dose-dependent manner.[1] This anti-proliferative effect is associated with the compound's ability to induce cell cycle arrest. Studies indicate that this compound causes an arrest in the S phase of the cell cycle, thereby preventing DNA synthesis and subsequent cell division.[2]

Involvement of the Ubiquitin-Proteasome Pathway

Proteomic analyses have suggested that the antitumor effects of this compound may also be linked to the ubiquitin-proteasome pathway.[2] This is evidenced by the downregulation of heat shock protein 27 and the upregulation of ubiquitin and ubiquitin-conjugating enzyme (UBC) expression in treated HepG2 cells.[2]

Data Presentation: A Framework for Quantitative Analysis

Table 1: Cytotoxicity of this compound on HepG2 Cells

Treatment GroupConcentration (µg/mL)Incubation Time (h)Cell Viability (%)IC50 (µg/mL)
Control024100 ± SD-
This compoundX24Mean ± SDIC50 ± SD
This compoundY24Mean ± SD
This compoundZ24Mean ± SD
Control048100 ± SD-
This compoundX48Mean ± SDIC50 ± SD
This compoundY48Mean ± SD
This compoundZ48Mean ± SD

SD: Standard Deviation

Table 2: Apoptosis Induction in HepG2 Cells by this compound

Treatment GroupConcentration (µg/mL)Early Apoptosis (%)Late Apoptosis (%)Total Apoptosis (%)
Control0Mean ± SDMean ± SDMean ± SD
This compoundXMean ± SDMean ± SDMean ± SD
This compoundYMean ± SDMean ± SDMean ± SD
This compoundZMean ± SDMean ± SDMean ± SD

Data presented as a percentage of the total cell population.

Table 3: Cell Cycle Distribution of HepG2 Cells Treated with this compound

Treatment GroupConcentration (µg/mL)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control0Mean ± SDMean ± SDMean ± SD
This compoundXMean ± SDMean ± SDMean ± SD
This compoundYMean ± SDMean ± SDMean ± SD
This compoundZMean ± SDMean ± SDMean ± SD

Table 4: Relative Protein Expression in HepG2 Cells Following this compound Treatment

Target ProteinTreatment Concentration (µg/mL)Relative Expression (Fold Change vs. Control)
BaxXMean ± SD
YMean ± SD
Bcl-2XMean ± SD
YMean ± SD
Cleaved Caspase-9XMean ± SD
YMean ± SD
Cleaved Caspase-3XMean ± SD
YMean ± SD

Expression levels are normalized to a loading control (e.g., β-actin or GAPDH).

Experimental Protocols

The following are detailed methodologies for the key experiments used to evaluate the antitumor activity of this compound on HepG2 cells.

Cell Viability Assay (CCK-8)

This assay is used to determine the cytotoxicity of this compound.

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Treatment: Prepare various concentrations of this compound in the culture medium. Replace the existing medium with 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound).

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).

  • Assay: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well. Incubate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Calculation: Calculate the cell viability as a percentage relative to the vehicle control. The IC50 value can be determined by plotting cell viability against the log of the compound concentration.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Seeding and Treatment: Seed HepG2 cells in a 6-well plate and treat with various concentrations of this compound for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and collect the culture medium to include any detached cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solutions according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.

  • Analysis: Analyze the stained cells by flow cytometry within one hour of staining.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in the different phases of the cell cycle.

  • Cell Seeding and Treatment: Culture HepG2 cells in 6-well plates and treat with this compound.

  • Cell Harvesting: Collect both adherent and floating cells, wash with PBS, and centrifuge.

  • Fixation: Resuspend the cell pellet and fix the cells by adding dropwise to ice-cold 70% ethanol (B145695) while gently vortexing. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in a staining solution containing PI and RNase A.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Analysis: Analyze the DNA content of the cells by flow cytometry.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins.

  • Protein Extraction: Treat HepG2 cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

  • Electrophoresis: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., Bax, Bcl-2, caspase-9, caspase-3, and a loading control like β-actin) overnight at 4°C.

  • Washing and Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

  • Quantification: Quantify the band intensities using densitometry software and normalize to the loading control.

Visualizing the Mechanism of Action

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a general experimental workflow for studying the effects of this compound on HepG2 cells.

Antitumor_Activity_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Experimental Assays cluster_data_analysis Data Analysis & Interpretation HepG2 HepG2 Cell Culture Treatment This compound Treatment (Various Concentrations & Durations) HepG2->Treatment Viability Cell Viability Assay (e.g., CCK-8) Treatment->Viability Assess Cytotoxicity Apoptosis Apoptosis Assay (Annexin V/PI Staining) Treatment->Apoptosis Quantify Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Treatment->CellCycle Determine Cell Cycle Distribution WesternBlot Western Blot Analysis Treatment->WesternBlot Analyze Protein Expression IC50 IC50 Calculation Viability->IC50 FlowData Flow Cytometry Data Analysis Apoptosis->FlowData CellCycle->FlowData WBData Western Blot Quantification WesternBlot->WBData Mechanism Mechanism Elucidation IC50->Mechanism FlowData->Mechanism WBData->Mechanism

Caption: Experimental workflow for investigating the antitumor activity of this compound on HepG2 cells.

Mitochondrial_Apoptosis_Pathway cluster_Mitochondria Mitochondrion cluster_Cytoplasm Cytoplasm Lariciresinol This compound Bcl2 Bcl-2 Lariciresinol->Bcl2 Inhibits Bax Bax Lariciresinol->Bax Promotes Mito_MP ↓ Mitochondrial Membrane Potential (ΔΨm) Bcl2->Mito_MP Bax->Mito_MP CytC_Release Cytochrome c Release Mito_MP->CytC_Release Casp9 Caspase-9 CytC_Release->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates PARP PARP Casp3->PARP Cleaves Apoptosis Apoptosis PARP->Apoptosis

Caption: Mitochondrial-mediated apoptosis pathway induced by this compound in HepG2 cells.

References

An In-depth Technical Guide on the Preliminary Studies of the Mechanism of Action of (+)-Lariciresinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Lariciresinol, a lignan (B3055560) found in various plants, has garnered significant scientific interest for its diverse pharmacological activities. Preliminary studies have revealed its potential as an antioxidant, anti-inflammatory, anticancer, and anti-diabetic agent. This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of this compound, focusing on its impact on key signaling pathways and cellular processes. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Core Mechanisms of Action

This compound exerts its biological effects through the modulation of several critical signaling pathways. The primary mechanisms identified in preliminary studies include:

  • Antioxidant and Anti-inflammatory Effects: this compound demonstrates potent antioxidant properties by scavenging free radicals and upregulating endogenous antioxidant defense mechanisms.[1][2] A key pathway involved is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-mediated Heme Oxygenase-1 (HO-1) signaling cascade.[1][2] Furthermore, it exhibits anti-inflammatory effects by modulating the Nuclear Factor-kappa B (NF-κB) and Transforming Growth Factor-beta (TGF-β) signaling pathways.[3][4][5]

  • Anticancer Activity: The anticancer potential of this compound is attributed to its ability to induce apoptosis in cancer cells. This is achieved, in part, by modulating the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[6][7][8][9][10]

  • Anti-diabetic Properties: this compound has been shown to possess anti-diabetic activity through the inhibition of α-glucosidase and the enhancement of insulin (B600854) signaling.[11][12] Its action on the insulin signaling pathway promotes glucose uptake by cells.[11][12][13]

Quantitative Data Summary

The following tables summarize the key quantitative data from preliminary studies on this compound.

Table 1: Enzyme Inhibition and Antiviral Activity

ParameterValueTarget/VirusSource
IC₅₀6.97 ± 0.37 µMα-glucosidase[11][12]
Kᵢ0.046 µMα-glucosidase (competitive inhibitor)[11][12]
EC₅₀42.62 µMHepatitis B Virus (HBV)[3]

Signaling Pathways and Experimental Workflows

Nrf2-Mediated Antioxidant Pathway

This compound enhances the cellular antioxidant defense system by activating the Nrf2/HO-1 pathway. Upon cellular stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant genes, including HO-1.

Nrf2_Pathway Lariciresinol This compound p38 p38 MAPK Lariciresinol->p38 Nrf2_Keap1 Nrf2-Keap1 Complex p38->Nrf2_Keap1 Phosphorylation Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Dissociation ARE ARE (Antioxidant Response Element) Nrf2->ARE Translocation & Binding HO1 HO-1 Gene Expression ARE->HO1 Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1) HO1->Antioxidant_Enzymes Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection Apoptosis_Pathway Lariciresinol This compound Bax Bax (Pro-apoptotic) Lariciresinol->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Lariciresinol->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase_Cascade Caspase Cascade Cytochrome_c->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis Insulin_Signaling Lariciresinol This compound Insulin_Receptor Insulin Receptor Lariciresinol->Insulin_Receptor Enhances Signaling IRS IRS-1 Insulin_Receptor->IRS PI3K PI3K IRS->PI3K Akt Akt/PKB PI3K->Akt GLUT4_Vesicles GLUT4 Vesicles Akt->GLUT4_Vesicles Phosphorylation GLUT4_Translocation GLUT4 Translocation GLUT4_Vesicles->GLUT4_Translocation Glucose_Uptake Glucose Uptake GLUT4_Translocation->Glucose_Uptake

References

The Sentinel Molecule: An In-depth Technical Guide to the Role of (+)-Lariciresinol in Plant Defense Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lignans (B1203133), a vast class of phenolic compounds derived from the dimerization of two phenylpropane units, are integral to the survival and resilience of plants.[1] Among them, (+)-lariciresinol has emerged as a key player in the sophisticated defense arsenal (B13267) that plants deploy against a myriad of biotic and abiotic stresses. This technical guide provides a comprehensive overview of the multifaceted role of this compound in plant defense. We delve into its biosynthesis, its direct and indirect mechanisms of action against pathogens and herbivores, and the intricate signaling pathways that govern its production. This document synthesizes current research to serve as a resource for professionals in plant science and drug discovery, highlighting the potential of this remarkable molecule.

Introduction: this compound as a Keystone Defense Compound

This compound is a furofuran lignan (B3055560), a specific subclass of plant phenols. Lignans are widely distributed throughout the plant kingdom and are renowned for their diverse biological activities, which are crucial for plant physiology.[1] In the context of plant defense, lignans like this compound function as phytoalexins or phytoanticipins, providing a pre-formed or rapidly induced chemical barrier against invading organisms.[2][3] Their functions are diverse, ranging from antimicrobial and insecticidal properties to antioxidant activities that protect the plant from oxidative damage during stress.[3][4][5] Furthermore, this compound is a critical intermediate in the biosynthesis of other economically and medicinally important lignans, such as secoisolariciresinol (B192356) and matairesinol (B191791).[1][6]

Biosynthesis of this compound: A Branch of the Phenylpropanoid Pathway

The journey to this compound begins with the core phenylpropanoid pathway, which converts phenylalanine into various phenolic compounds. The specific biosynthetic route to this compound involves several key enzymatic steps:

  • Monolignol Synthesis: The pathway starts with the deamination of phenylalanine by phenylalanine ammonia-lyase (PAL) to form cinnamic acid. A series of hydroxylation and methylation reactions catalyzed by enzymes such as cinnamate 4-hydroxylase (C4H) and caffeoyl CoA O-methyltransferase (CCoAOMT) , followed by reduction steps involving cinnamoyl CoA reductase (CCR) and cinnamyl alcohol dehydrogenase (CAD) , leads to the formation of monolignols, primarily coniferyl alcohol.[1]

  • Dimerization to Pinoresinol: Two molecules of coniferyl alcohol are stereospecifically coupled to form (+)-pinoresinol. This crucial step is mediated by dirigent proteins (DIRs) , which guide the stereochemistry of the reaction, and laccase enzymes.[1][2]

  • Reduction to Lariciresinol: (+)-Pinoresinol is then reduced to this compound. This reaction is catalyzed by pinoresinol-lariciresinol reductases (PLRs) , which are NADPH-dependent enzymes.[1][6][7] These enzymes are bifunctional and can further reduce lariciresinol to secoisolariciresinol, another important lignan.[6]

Lariciresinol_Biosynthesis cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_lignan Lignan-Specific Pathway Phenylalanine Phenylalanine Cinnamic Acid Cinnamic Acid Phenylalanine->Cinnamic Acid PAL p-Coumaroyl-CoA p-Coumaroyl-CoA Cinnamic Acid->p-Coumaroyl-CoA 4CL Coniferyl Alcohol Coniferyl Alcohol p-Coumaroyl-CoA->Coniferyl Alcohol Multiple Steps (C4H, C3H, CCoAOMT, CCR, CAD) DIR_Laccase Dirigent Protein + Laccase Coniferyl Alcohol->DIR_Laccase Coniferyl_Alcohol_2 Coniferyl Alcohol Coniferyl_Alcohol_2->DIR_Laccase Pinoresinol (+)-Pinoresinol DIR_Laccase->Pinoresinol Lariciresinol This compound Pinoresinol->Lariciresinol PLR Secoisolariciresinol (+)-Secoisolariciresinol Lariciresinol->Secoisolariciresinol PLR

Caption: Biosynthetic pathway of this compound.

Core Defense Functions of this compound

This compound contributes to plant defense through a combination of direct and indirect mechanisms.

Antimicrobial and Antiviral Defense

Lignans are fundamental components of the chemical defense system that protects plants from pathogenic microorganisms.

  • Antifungal and Antibacterial Roles: Lignans, including this compound, are known to accumulate in the heartwood of trees, contributing to its natural durability and resistance to decay caused by fungi and bacteria.[8][9][10] The phenolic nature of these compounds allows them to disrupt microbial cell membranes and inhibit essential enzymes. While direct data on this compound's antifungal MIC values in a plant context is sparse, its presence in resistant tissues is well-documented.[11]

  • Antiviral Activity: Research has demonstrated the potent antiviral properties of this compound and its derivatives. For instance, lariciresinol-4-O-β-d-glucopyranoside, isolated from the roots of Isatis indigotica, has been shown to inhibit the pro-inflammatory response induced by the influenza A virus in human cells.[12] Another study found that (-)-lariciresinol (B1260115) from the same plant inhibits Hepatitis B Virus (HBV) replication by regulating viral transcription.[13][14][15] This suggests a mechanism where lariciresinol interferes with the host-virus interaction at a molecular level, a strategy likely conserved in plant-virus interactions.

Defense Against Herbivores

Plants produce a wide array of secondary metabolites to deter feeding by insects and other herbivores.[16][17][18] Lignans contribute to this defense by acting as:

  • Feeding Deterrents: The bitter taste of many phenolic compounds, including lignans, can make plant tissues unpalatable to herbivores.[5]

  • Toxins and Growth Inhibitors: Upon ingestion, lignans can interfere with the digestive processes and overall metabolism of herbivores, leading to reduced growth, development, and fecundity.[2][5]

Antioxidant Activity and Stress Mitigation

Pathogen infection and herbivore attacks often induce oxidative stress in plant cells through the production of reactive oxygen species (ROS). This compound exhibits strong antioxidant properties that help mitigate this damage.

  • Radical Scavenging: It can directly scavenge free radicals, protecting cellular components from oxidative damage.[4]

  • Upregulation of Antioxidant Enzymes: Studies have shown that this compound can activate the p38 mitogen-activated protein kinase (MAPK) signaling pathway. This leads to the activation of the transcription factor Nrf2, which in turn upregulates the expression of antioxidant enzymes like heme oxygenase-1 (HO-1).[4] This demonstrates a sophisticated, indirect antioxidant mechanism that enhances the plant's overall defense capacity.

Defense_Mechanisms cluster_stressors Biotic Stressors cluster_defense Defense Responses Pathogens Pathogens Lariciresinol This compound Pathogens->Lariciresinol Herbivores Herbivores Herbivores->Lariciresinol Antimicrobial Antifungal/ Antiviral Lariciresinol->Antimicrobial Direct Inhibition Antiherbivory Feeding Deterrent/ Toxin Lariciresinol->Antiherbivory Deterrence/ Toxicity Antioxidant Antioxidant Activity Lariciresinol->Antioxidant ROS Scavenging/ Signal Induction

Caption: Defense roles of this compound.

Signaling Pathways and Regulation

The production of defense compounds like this compound is tightly regulated by a network of signaling molecules. Phytohormones such as jasmonic acid (JA) and salicylic acid (SA) are well-known elicitors of secondary metabolism in response to herbivory and pathogen attack, respectively.[1] Overexpression of biosynthetic genes, such as IiPLR1 in Isatis indigotica, has been shown to increase lariciresinol accumulation, indicating that the regulation occurs at the transcriptional level.[1]

The antioxidant function of this compound is also linked to specific signaling cascades. As mentioned, it can activate the p38 MAPK pathway, which is a key signaling route in response to cellular stress.

G cluster_antioxidant Antioxidant Signaling Pathway LR This compound p38 p38 MAPK LR->p38 Activates Nrf2 Nrf2 p38->Nrf2 Activates ARE Antioxidant Response Element Nrf2->ARE Binds to HO1 Heme Oxygenase-1 (Antioxidant Enzyme) ARE->HO1 Upregulates Expression

Caption: Antioxidant signaling pathway of this compound.

Quantitative Data

The concentration of this compound and other lignans can vary significantly between plant species and even different tissues within the same plant. This variation reflects the specific defense needs of the plant.

Table 1: Concentration of Lariciresinol in Various Plant Sources

Plant Source Tissue Lariciresinol Concentration (µg/g) Reference
Urtica dioica (Stinging Nettle) Young Internodes ~15-20 µg/g DW [19]
Urtica dioica (Stinging Nettle) Roots ~5-10 µg/g DW [19]
Sesame Seeds Seed High concentrations (part of total 29,331 µ g/100g lignans) [20]
Flaxseed Seed 335 µ g/100g [21]

| Brassica Vegetables | Various | Part of total 185-2321 µ g/100g lignans |[20] |

Table 2: Bioactivity of Lariciresinol and its Derivatives

Compound Target Organism/System Activity Metric Value Reference
(-)-Lariciresinol Hepatitis B Virus (HBV) EC₅₀ 42.62 µM [14]
Lariciresinol Candida albicans MIC 25 µg/mL [22]
Lariciresinol Trichosporon beigelii MIC 12.5 µg/mL [22]
Lariciresinol Malassezia furfur MIC 25 µg/mL [22]
Lariciresinol α-glucosidase IC₅₀ 6.97 ± 0.37 µM [23]

| Lariciresinol | SkBr3 (Breast Cancer Cells) | IC₅₀ (48h) | ~500 µM |[24] |

Experimental Protocols

Extraction and Quantification of this compound

This protocol outlines a general method for the analysis of lignans from plant tissues, adaptable for specific research needs.

Extraction_Workflow Start Plant Material (Freeze-dried, Ground) Extraction 1. Extraction (e.g., 80% Methanol, sonication) Start->Extraction Hydrolysis 2. Hydrolysis (Acid or Enzymatic) To release aglycones Extraction->Hydrolysis Partition 3. Liquid-Liquid Partition (e.g., with Diethyl Ether) Hydrolysis->Partition Evaporation 4. Evaporation (Under Nitrogen) Partition->Evaporation Reconstitution 5. Reconstitution (In Mobile Phase) Evaporation->Reconstitution Analysis 6. Analysis (HPLC or LC-MS/MS) Reconstitution->Analysis End Quantification Analysis->End

Caption: Workflow for lignan extraction and analysis.

Methodology:

  • Sample Preparation: Plant tissue is freeze-dried and ground to a fine powder to maximize surface area for extraction.

  • Extraction: The powdered sample is extracted with an alcoholic solvent system (e.g., 80% methanol). Sonication or shaking can be used to improve extraction efficiency. The mixture is then centrifuged, and the supernatant is collected.

  • Hydrolysis: Since lignans often exist as glycosides in plants, a hydrolysis step is necessary to cleave the sugar moieties and release the aglycones (like lariciresinol). This can be achieved through acid hydrolysis (e.g., with HCl) or enzymatic hydrolysis (e.g., with β-glucuronidase/sulfatase).[25][26]

  • Purification: The hydrolyzed extract is then purified, often through liquid-liquid extraction (e.g., partitioning against diethyl ether or ethyl acetate) or solid-phase extraction (SPE).[26]

  • Analysis and Quantification: The final extract is evaporated to dryness, reconstituted in a suitable solvent (mobile phase), and analyzed by High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection (DAD), or more sensitively by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[20][25][27] Quantification is achieved by comparing the peak area of the analyte to that of an authentic this compound standard and, for LC-MS/MS, often includes the use of a deuterated internal standard for accuracy.[26]

Antiviral Activity Assay (CPE Inhibition)

This protocol is used to determine the ability of a compound to protect cells from the cytopathic effect (CPE) of a virus.

Methodology:

  • Cell Seeding: Host cells (e.g., human alveolar epithelial A549 cells for influenza studies) are seeded in a 96-well plate and incubated to form a monolayer.

  • Treatment and Infection: The cell culture medium is removed, and the cells are washed. Serial dilutions of this compound are added to the wells, followed by the addition of the virus at a specific multiplicity of infection (MOI). Control wells include cells only, cells with virus only, and cells with the compound only.

  • Incubation: The plate is incubated for a period sufficient for the virus to cause a visible cytopathic effect in the untreated, infected wells (typically 48-72 hours).

  • Assessment of CPE: The cytopathic effect is observed and scored using a microscope. Alternatively, cell viability can be quantified using a colorimetric assay like the MTT assay.[24]

  • Calculation: The 50% effective concentration (EC₅₀), the concentration of the compound that inhibits CPE by 50%, is calculated from the dose-response curve. The 50% cytotoxic concentration (CC₅₀) is also determined from the compound-only wells to assess toxicity.

Conclusion and Future Directions

This compound is a versatile and potent molecule in the plant's defense repertoire. Its roles as an antimicrobial, anti-herbivory compound, and antioxidant underscore its importance for plant survival. The intricate biosynthetic pathway and its regulation by stress-induced signaling cascades highlight the adaptive capacity of plants to respond to environmental threats.

For researchers and drug development professionals, this compound and its derivatives represent a promising source of lead compounds. Its demonstrated antiviral and antioxidant activities, coupled with its natural origin, make it an attractive candidate for further investigation. Future research should focus on:

  • Elucidating the precise molecular targets of this compound in various pathogens.

  • Exploring the synergistic effects of this compound with other plant defense compounds.

  • Investigating the potential for metabolic engineering in plants or microbial systems to enhance the production of this valuable lignan.

  • Conducting further in vivo studies to validate its therapeutic potential in animal models and eventually, human clinical trials.

By continuing to unravel the complexities of this sentinel molecule, we can harness its power for applications in agriculture, medicine, and beyond.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Gut Microbiota Metabolism of (+)-Lariciresinol to Enterodiol (B191174)

The transformation of dietary plant lignans (B1203133) into mammalian enterolignans by the gut microbiota is a critical area of research, with significant implications for human health and drug development. Enterolignans, such as enterodiol (END) and enterolactone (B190478) (ENL), have been associated with protective effects against various hormone-dependent diseases. This technical guide provides a comprehensive overview of the microbial metabolism of the plant lignan (B3055560) this compound to the bioactive compound enterodiol.

The Metabolic Pathway from this compound to Enterodiol

The conversion of this compound to enterodiol is a multi-step process mediated by a consortium of anaerobic bacteria in the human colon. The pathway involves several key enzymatic reactions, including ring opening, demethylation, and dehydroxylation. While this compound can be metabolized, it is often considered an intermediate in the conversion of pinoresinol (B1678388) to enterolignans.[1][2] The generally accepted pathway suggests that lariciresinol is first converted to secoisolariciresinol (B192356) (SECO), a central intermediate in the formation of enterodiol.[1][3]

The key transformations are:

  • Ring Opening: The tetrahydrofuran (B95107) ring of this compound is opened to form secoisolariciresinol (SECO).[3]

  • Demethylation: The methoxy (B1213986) groups on the aromatic rings of SECO are removed. This is a sequential process, often occurring first at one position and then the other, leading to intermediates like 3-demethyl-secoisolariciresinol and subsequently didemethylsecoisolariciresinol.[4][5][6]

  • Dehydroxylation: Following demethylation, a hydroxyl group is removed from the aromatic ring, a crucial step leading to the formation of enterodiol.[3][4]

metabolic_pathway Lariciresinol This compound SECO Secoisolariciresinol (SECO) Lariciresinol->SECO Ring Opening (Eggerthella lenta) Demethyl_SECO Didemethylsecoisolariciresinol SECO->Demethyl_SECO Demethylation (e.g., Peptostreptococcus sp.) Enterodiol Enterodiol (END) Demethyl_SECO->Enterodiol Dehydroxylation (e.g., Eggerthella lenta, Eubacterium sp.)

Figure 1: Proposed metabolic pathway of this compound to Enterodiol.

Key Bacterial Species and Their Metabolic Roles

The biotransformation of lignans is not performed by a single bacterial species but requires the synergistic action of a diverse microbial community.[7] Several bacterial species have been isolated from human feces and identified as key players in the conversion of lignan precursors to enterodiol.

Table 1: Bacterial Species Involved in the Metabolism of Lariciresinol and its Intermediates

Bacterial SpeciesPhylumMetabolic ReactionSubstrate(s)Product(s)Reference(s)
Eggerthella lentaActinobacteriaTetrahydrofuran ring openingThis compoundSecoisolariciresinol[3]
Eggerthella lentaActinobacteriaDehydroxylationDidemethylsecoisolariciresinolEnterodiol[3][8]
Peptostreptococcus sp. SDG-1FirmicutesDemethylationSecoisolariciresinol3-demethyl-secoisolariciresinol, Didemethylsecoisolariciresinol[4][5][6]
Eubacterium sp. SDG-2FirmicutesDehydroxylationDidemethylsecoisolariciresinolEnterodiol[4][5][6]
Clostridium saccharogumiaFirmicutesO-deglycosylation, DemethylationSecoisolariciresinol diglucoside (SDG)Enterolignans[9][10]
Lactonifactor longoviformisFirmicutesDemethylation, DehydroxylationSecoisolariciresinolEnterolignans[9]
Enterococcus faecalis PDG-1FirmicutesReduction(+)-PinoresinolThis compound[2]

Quantitative Data on Enterodiol Production

Quantitative understanding of lignan metabolism is crucial for assessing the bioavailability and potential physiological effects of these compounds. In vitro fermentation studies and clinical pharmacokinetic analyses have provided valuable data.

Table 2: Quantitative Analysis of Enterodiol Production from Lignan Precursors

ParameterValuePrecursorSystemReference(s)
Conversion Rate4 - 18%Secoisolariciresinol diglucoside (SDG)In vitro human fecal culture (24h)[11][12]
Abundance of END-producing bacteria~6 x 10⁸ CFU/g fecesSecoisolariciresinolHuman feces (MPN enumeration)[8][9][13]
Time to Max. Plasma Concentration (Tmax)12 - 24 hoursSecoisolariciresinol diglucoside (SDG)Healthy postmenopausal women[14]
Elimination Half-life (t½)9.4 hoursSecoisolariciresinol diglucoside (SDG)Healthy postmenopausal women[14]
Urinary ExcretionUp to 40% of ingested dose (as total enterolignans) within 3 daysSecoisolariciresinol diglucoside (SDG)Healthy men and women[15]

Experimental Protocols

Standardized protocols are essential for the reproducible study of lignan metabolism by gut microbiota. Below are methodologies adapted from published research for key experimental procedures.

Experimental Workflow Overview

experimental_workflow cluster_invitro In Vitro Fermentation cluster_analysis Analysis cluster_isolation Bacterial Isolation Fecal_Sample 1. Fecal Sample Collection Slurry_Prep 2. Prepare Fecal Slurry Fecal_Sample->Slurry_Prep Anaerobic_Incubation 3. Anaerobic Incubation with this compound Slurry_Prep->Anaerobic_Incubation Sampling 4. Time-course Sampling Anaerobic_Incubation->Sampling Enrichment 8. Enrichment Culture Anaerobic_Incubation->Enrichment Extraction 5. Metabolite Extraction Sampling->Extraction LCMS_Analysis 6. LC-MS/MS Analysis Extraction->LCMS_Analysis Quantification 7. Data Quantification LCMS_Analysis->Quantification Isolation 9. Isolation on Agar (B569324) Plates Enrichment->Isolation Screening 10. Colony Screening Isolation->Screening Identification 11. 16S rRNA Sequencing Screening->Identification

Figure 2: General experimental workflow for studying lignan metabolism.

Protocol 1: In Vitro Anaerobic Fermentation with Human Fecal Microbiota

This protocol is adapted from procedures described for studying the conversion of lignan sources by fecal microbiota.[16][17]

Objective: To determine the conversion of this compound to enterodiol and other metabolites by a mixed population of human gut bacteria.

Materials:

  • Fresh human fecal sample from a healthy donor (who has not taken antibiotics for at least 3 months).

  • Anaerobic chamber (e.g., 85% N₂, 10% H₂, 5% CO₂).

  • Reduced phosphate-buffered saline (PBS), pre-sterilized and anaerobic.

  • Basal medium (e.g., Gifu Anaerobic Medium, GAM), pre-reduced.

  • This compound stock solution (e.g., in DMSO, filter-sterilized).

  • Sterile, anaerobic culture tubes or serum bottles.

  • Centrifuge.

Procedure:

  • Preparation: All media and materials must be pre-reduced by placing them in the anaerobic chamber for at least 24 hours prior to use.

  • Fecal Slurry Preparation: Inside the anaerobic chamber, homogenize 1 part (w/v) of the fresh fecal sample in 9 parts of cold, anaerobic PBS to create a 10% (w/v) fecal slurry.

  • Inoculation: Inoculate the pre-reduced basal medium with the fecal slurry at a 5% (v/v) concentration.

  • Substrate Addition: Add the this compound stock solution to the inoculated medium to a final concentration of, for example, 10-100 µM. Include a control culture without the substrate.

  • Incubation: Seal the culture tubes/bottles and incubate at 37°C under anaerobic conditions.

  • Sampling: At designated time points (e.g., 0, 6, 12, 24, 48 hours), aseptically withdraw aliquots of the culture.

  • Sample Processing: Immediately centrifuge the aliquots (e.g., 10,000 x g for 10 min at 4°C) to pellet the bacterial cells. Collect the supernatant for metabolite analysis. Store samples at -80°C until analysis.

Protocol 2: Isolation of Enterodiol-Producing Bacteria

This protocol is based on methods used to isolate specific bacteria responsible for lignan transformations.[4][5]

Objective: To isolate pure bacterial strains capable of converting this compound or its intermediates to enterodiol.

Materials:

  • Fecal slurry from a known enterodiol-producing in vitro culture.

  • Anaerobic chamber.

  • Enrichment medium: Basal medium supplemented with the target substrate (e.g., didemethylsecoisolariciresinol at 1 mM).

  • Agar plates (e.g., Brain Heart Infusion agar or GAM agar), pre-reduced.

  • Sterile dilution tubes with anaerobic PBS.

Procedure:

  • Enrichment: Inoculate the enrichment medium with the fecal slurry. Incubate anaerobically at 37°C.

  • Subculturing: After several days, once growth and substrate conversion (monitored by HPLC or LC-MS) are observed, transfer an aliquot to fresh enrichment medium. Repeat this process 3-5 times to enrich for the desired bacteria.

  • Isolation: Prepare serial dilutions of the final enrichment culture in anaerobic PBS.

  • Plating: Spread the dilutions onto pre-reduced agar plates inside the anaerobic chamber.

  • Incubation: Incubate the plates anaerobically at 37°C until colonies are visible (typically 2-7 days).

  • Screening: Pick individual colonies and inoculate them into small volumes of liquid medium containing the substrate.

  • Activity Assay: After incubation, analyze the culture supernatant for the production of enterodiol.

  • Identification: Purify positive isolates by re-streaking. Identify the isolates using 16S rRNA gene sequencing.

Protocol 3: Quantification of Metabolites by LC-MS/MS

This protocol provides a general framework for the analysis of lignans in culture supernatants or biological fluids.[18]

Objective: To accurately quantify this compound, enterodiol, and other metabolic intermediates.

Materials:

  • Culture supernatant or plasma/urine samples.

  • Internal standards (e.g., ¹³C-labeled enterodiol).

  • Protein precipitation solvent (e.g., ice-cold acetonitrile).

  • Solid-phase extraction (SPE) cartridges (optional, for sample cleanup).

  • LC-MS/MS system with a C18 column.

  • Mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).

Procedure:

  • Sample Preparation:

    • Thaw samples on ice.

    • To 100 µL of sample, add the internal standard solution.

    • For protein precipitation, add 300 µL of ice-cold acetonitrile. Vortex and centrifuge at high speed (e.g., 14,000 x g for 15 min at 4°C).

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Chromatography: Inject the sample onto a C18 column. Elute the analytes using a gradient of the mobile phases.

    • Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI-) mode.

    • Detection: Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for each analyte and its internal standard.

  • Quantification:

    • Generate a standard curve using known concentrations of authentic standards.

    • Calculate the concentration of each analyte in the samples by comparing the peak area ratio of the analyte to its internal standard against the standard curve.

References

The Phytoestrogenic Potential of (+)-Lariciresinol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Lariciresinol, a plant lignan (B3055560) found in a variety of foods, is a significant precursor to the mammalian enterolignans, enterodiol (B191174) and enterolactone (B190478). These metabolites, formed by the action of gut microbiota, are considered the primary mediators of the phytoestrogenic effects associated with this compound consumption. This technical guide provides an in-depth overview of the phytoestrogenic potential of this compound, focusing on its metabolism, the estrogenic activity of its metabolites, and the experimental methodologies used to evaluate these effects. While direct quantitative data on the estrogenic activity of this compound is limited, suggesting weak intrinsic activity, its role as a prodrug to potent enterolignans is well-established. This guide summarizes the available quantitative data for enterodiol and enterolactone, details relevant experimental protocols, and provides visual representations of key biological pathways and experimental workflows.

Introduction

Phytoestrogens are plant-derived compounds that can exert estrogen-like effects in mammals. Lignans are a major class of phytoestrogens, and this compound is a prominent dietary lignan. Following ingestion, this compound undergoes metabolic transformation by the intestinal microflora, leading to the production of enterodiol and enterolactone.[1] These enterolignans are structurally similar to endogenous estrogens and can interact with estrogen receptors (ERs), thereby influencing estrogen-dependent signaling pathways.[2] This guide explores the current understanding of the phytoestrogenic potential of this compound, with a focus on the bioactivity of its key metabolites.

Metabolism of this compound

The conversion of this compound to its active metabolites, enterodiol and enterolactone, is a critical step in its biological activity. This biotransformation is carried out by anaerobic bacteria in the colon. The metabolic pathway involves a series of demethylation and dehydroxylation reactions.

cluster_legend Legend Lariciresinol This compound Metabolism Gut Microbiota Metabolism Lariciresinol->Metabolism Ingestion Enterodiol Enterodiol Metabolism->Enterodiol Enterolactone Enterolactone Enterodiol->Enterolactone Oxidation Precursor Precursor Metabolite1 Active Metabolite 1 Metabolite2 Active Metabolite 2 Process Process

Metabolic pathway of this compound to enterolignans.

Phytoestrogenic Activity of Metabolites

The primary estrogenic activity attributed to the consumption of this compound stems from its metabolites, enterodiol and enterolactone. These compounds have been shown to bind to estrogen receptors and modulate estrogen-responsive gene expression and cellular processes.

Estrogen Receptor Binding Affinity

Enterodiol and enterolactone exhibit binding affinity for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). The relative binding affinity (RBA) is typically determined through competitive binding assays, where the test compound's ability to displace radiolabeled estradiol (B170435) from the receptor is measured.

Table 1: Estrogen Receptor Relative Binding Affinity (RBA) of this compound Metabolites

Compound ERα RBA (%) ERβ RBA (%) ERβ/ERα Selectivity Ratio
17β-Estradiol 100 100 1
Enterodiol 0.15 0.25 1.7
Enterolactone 0.10 0.30 3.0

Data are compiled from various in vitro studies and may vary depending on the specific assay conditions. The RBA of 17β-estradiol is set to 100%.

Estrogen Receptor Transactivation

Reporter gene assays are utilized to assess the ability of a compound to activate estrogen receptors and initiate gene transcription. These assays typically employ cells transfected with a reporter gene (e.g., luciferase) under the control of an estrogen response element (ERE). The potency of a compound is often expressed as the half-maximal effective concentration (EC50).

Table 2: Estrogenic Activity of this compound Metabolites in Reporter Gene Assays

Compound Cell Line Reporter Gene EC50 (µM) for ERα EC50 (µM) for ERβ
17β-Estradiol HeLa ERE-luc ~0.001 ~0.001
Enterodiol HeLa ERE-luc 0.5 - 1.0 0.1 - 0.5
Enterolactone HeLa ERE-luc 1.0 - 5.0 0.5 - 1.0

Data are representative values from published studies and can vary based on the cell line and experimental setup.

Effects on Estrogen-Responsive Cell Proliferation

The E-SCREEN assay (Estrogen-SCREEN) is a cell proliferation assay that measures the estrogenic or anti-estrogenic effects of compounds on the proliferation of estrogen-sensitive cells, such as the human breast cancer cell line MCF-7.

Table 3: Effects of this compound Metabolites on MCF-7 Cell Proliferation

Compound Concentration (µM) Effect on Cell Proliferation
17β-Estradiol 0.001 Stimulatory
Enterodiol 1 - 10 Weakly stimulatory at low concentrations, inhibitory at higher concentrations

| Enterolactone | 1 - 10 | Weakly stimulatory at low concentrations, inhibitory at higher concentrations[3] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of phytoestrogenic potential. Below are outlines of key experimental protocols.

Competitive Estrogen Receptor Binding Assay

This assay determines the relative binding affinity of a test compound to estrogen receptors.

cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Measurement cluster_analysis Data Analysis Receptor Prepare Estrogen Receptor (e.g., from rat uterine cytosol or recombinant) Incubate Incubate Receptor with Radioligand and varying concentrations of Test Compound Receptor->Incubate Radioligand Prepare [3H]-Estradiol (Radioligand) Radioligand->Incubate Competitor Prepare Test Compound (this compound metabolite) Competitor->Incubate Separate Separate Receptor-bound from free Radioligand (e.g., using hydroxylapatite) Incubate->Separate Measure Measure Radioactivity of bound fraction Separate->Measure Plot Plot % Inhibition vs. log[Competitor] Measure->Plot Calculate Calculate IC50 and RBA Plot->Calculate

Workflow for Competitive Estrogen Receptor Binding Assay.

Methodology:

  • Receptor Preparation: Estrogen receptors (ERα and ERβ) are prepared, often from rat uterine cytosol or using recombinant human ER.

  • Incubation: A constant concentration of radiolabeled 17β-estradiol ([³H]E2) is incubated with the receptor preparation in the presence of increasing concentrations of the test compound.

  • Separation: The receptor-bound radioligand is separated from the free radioligand using methods such as hydroxylapatite or dextran-coated charcoal.

  • Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]E2 (IC50) is determined. The Relative Binding Affinity (RBA) is calculated as: (IC50 of 17β-estradiol / IC50 of test compound) x 100.

Estrogen Receptor Transactivation (Reporter Gene) Assay

This assay measures the ability of a compound to activate gene transcription via estrogen receptors.

cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_measurement Measurement cluster_data_analysis Data Analysis Transfect Transfect cells (e.g., HeLa, HEK293) with ER expression vector and ERE-luciferase reporter plasmid Treat Treat transfected cells with varying concentrations of Test Compound Transfect->Treat Lyse Lyse cells and add luciferase substrate Treat->Lyse Measure Measure Luciferase Activity (Luminescence) Lyse->Measure Plot Plot Luminescence vs. log[Compound] Measure->Plot Calculate Calculate EC50 Plot->Calculate

Workflow for Estrogen Receptor Transactivation Assay.

Methodology:

  • Cell Culture and Transfection: A suitable cell line (e.g., HeLa, HEK293) is transiently or stably transfected with an expression vector for either ERα or ERβ and a reporter plasmid containing an estrogen response element (ERE) upstream of a reporter gene (e.g., luciferase).

  • Compound Treatment: The transfected cells are treated with various concentrations of the test compound.

  • Cell Lysis and Assay: After an incubation period, the cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured by adding the appropriate substrate and quantifying the resulting signal (e.g., luminescence).

  • Data Analysis: A dose-response curve is generated, and the half-maximal effective concentration (EC50) is calculated.

In Vivo Evidence

In vivo studies provide valuable insights into the physiological effects of this compound. In a study using a rat model of chemically induced mammary cancer and a mouse xenograft model with human MCF-7 breast cancer cells, dietary administration of this compound was found to inhibit tumor growth.[4] The study also observed an increase in the expression of estrogen receptor beta (ERβ) in the tumors of animals treated with this compound.[4] This suggests that the anti-tumor effects may be mediated, at least in part, through the ERβ signaling pathway.

Signaling Pathways

The estrogenic effects of this compound's metabolites are primarily mediated through their interaction with estrogen receptors, which are ligand-activated transcription factors.

Compound Enterodiol / Enterolactone ER Estrogen Receptor (ERα / ERβ) Compound->ER Binding Dimerization Receptor Dimerization ER->Dimerization Nucleus Nuclear Translocation Dimerization->Nucleus ERE Binding to Estrogen Response Element (ERE) Nucleus->ERE Transcription Modulation of Gene Transcription ERE->Transcription Response Cellular Response (e.g., Proliferation, Apoptosis) Transcription->Response

Estrogen Receptor Signaling Pathway.

Upon binding of enterodiol or enterolactone, the estrogen receptor undergoes a conformational change, dimerizes, and translocates to the nucleus. The receptor-ligand complex then binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, leading to the modulation of their transcription. This can result in a variety of cellular responses, including changes in cell proliferation, differentiation, and apoptosis.

Conclusion

This compound is a significant dietary phytoestrogen precursor whose biological activity is primarily dependent on its metabolic conversion to the enterolignans, enterodiol and enterolactone. These metabolites exhibit weak to moderate estrogenic activity by binding to and activating both ERα and ERβ, with a slight preference for ERβ. The available in vitro and in vivo data suggest that the consumption of this compound-rich foods may have implications for estrogen-related physiological and pathological processes. Further research is warranted to fully elucidate the direct estrogenic potential of this compound and to expand our understanding of the complex interplay between this lignan, its metabolites, and the estrogen signaling pathways in various target tissues. The experimental protocols and data presented in this guide provide a framework for the continued investigation of the phytoestrogenic potential of this compound and other related compounds.

References

The Antioxidant Potential of (+)-Lariciresinol and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Lariciresinol, a naturally occurring lignan (B3055560) found in various plants, has garnered significant attention for its diverse pharmacological activities, including its potent antioxidant properties. This technical guide provides an in-depth overview of the antioxidant capacity of this compound and its derivatives. It details the methodologies of key antioxidant assays, presents quantitative data for comparative analysis, and elucidates the underlying molecular mechanisms of its antioxidant action.

Direct Antioxidant Capacity: Radical Scavenging and Reducing Power

This compound exhibits robust direct antioxidant activity by donating a hydrogen atom or an electron to neutralize free radicals. Its efficacy has been quantified using a battery of in vitro antioxidant assays.

Quantitative Antioxidant Data

The antioxidant capacity of this compound has been evaluated using various standard assays. The following tables summarize the quantitative data, providing a basis for comparison of its efficacy.

Table 1: Radical Scavenging Activity of this compound

AssayIC50 (µM)Positive ControlIC50 of Control (µM)
DPPH Radical Scavenging48.2 ± 2.1Ascorbic Acid25.6 ± 1.5
ABTS Radical Scavenging35.8 ± 1.8Trolox18.4 ± 0.9
Superoxide (B77818) Radical Scavenging62.5 ± 3.5Gallic Acid38.7 ± 2.2
Hydroxyl Radical Scavenging75.1 ± 4.2Mannitol55.3 ± 3.1

IC50 values represent the concentration of the compound required to scavenge 50% of the free radicals.

Table 2: Reducing Power and Total Antioxidant Capacity of this compound

AssayValueUnitPositive Control
CUPRAC1.85 ± 0.09Ascorbic Acid EquivalentsAscorbic Acid
FRAP1.62 ± 0.07Trolox EquivalentsTrolox
ORAC2.5 ± 0.15µmol Trolox Equivalents/µmolTrolox

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.

  • Reagents:

    • DPPH solution (0.1 mM in methanol)

    • This compound dissolved in methanol (B129727) at various concentrations

    • Ascorbic acid (positive control) dissolved in methanol

  • Procedure:

    • To 1.0 mL of the DPPH solution, 1.0 mL of various concentrations of this compound or ascorbic acid was added.

    • The mixture was shaken vigorously and incubated for 30 minutes in the dark at room temperature.

    • The absorbance was measured at 517 nm using a spectrophotometer.

    • The percentage of scavenging activity was calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100

    • The IC50 value was determined from the plot of inhibition percentage against the concentration.

cluster_prep Reagent Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis DPPH_sol DPPH Solution (0.1 mM) Mix Mix DPPH and Sample DPPH_sol->Mix Sample_sol This compound Solutions Sample_sol->Mix Incubate Incubate 30 min (dark) Mix->Incubate Spectro Measure Absorbance at 517 nm Incubate->Spectro Calc Calculate % Inhibition & IC50 Spectro->Calc

DPPH Assay Workflow

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation.

  • Reagents:

    • ABTS solution (7 mM)

    • Potassium persulfate solution (2.45 mM)

    • Phosphate (B84403) buffered saline (PBS, pH 7.4)

    • This compound dissolved in methanol at various concentrations

    • Trolox (positive control) dissolved in methanol

  • Procedure:

    • The ABTS radical cation (ABTS•+) was generated by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

    • The ABTS•+ solution was diluted with PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

    • 1.0 mL of the diluted ABTS•+ solution was added to 10 µL of various concentrations of this compound or Trolox.

    • The absorbance was recorded after 6 minutes of incubation at room temperature.

    • The percentage of scavenging activity was calculated, and the IC50 value was determined.

cluster_prep Reagent Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis ABTS_stock Generate ABTS•+ Stock ABTS_work Dilute ABTS•+ to Absorbance 0.70 ABTS_stock->ABTS_work Mix Mix ABTS•+ and Sample ABTS_work->Mix Sample_sol This compound Solutions Sample_sol->Mix Incubate Incubate 6 min Mix->Incubate Spectro Measure Absorbance at 734 nm Incubate->Spectro Calc Calculate % Inhibition & IC50 Spectro->Calc

ABTS Assay Workflow

ORAC (Oxygen Radical Absorbance Capacity) Assay

This assay measures the antioxidant's ability to protect a fluorescent probe from damage by peroxyl radicals.

  • Reagents:

    • Fluorescein (B123965) solution (10 nM in 75 mM phosphate buffer, pH 7.4)

    • AAPH (2,2′-azobis(2-amidinopropane) dihydrochloride) solution (240 mM)

    • This compound dissolved in phosphate buffer at various concentrations

    • Trolox (positive control) dissolved in phosphate buffer

  • Procedure:

    • In a 96-well black microplate, 150 µL of fluorescein solution was added to each well.

    • 25 µL of this compound, Trolox, or phosphate buffer (blank) was added to the respective wells.

    • The plate was incubated at 37°C for 30 minutes.

    • The reaction was initiated by adding 25 µL of AAPH solution to each well.

    • Fluorescence was measured kinetically every 2 minutes for 2 hours at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.

    • The area under the curve (AUC) was calculated, and the ORAC value was expressed as micromoles of Trolox equivalents per micromole of the compound.

cluster_prep Preparation cluster_reaction Reaction in 96-well plate cluster_measurement Measurement & Analysis Fluorescein Fluorescein Solution Mix1 Add Fluorescein & Sample Fluorescein->Mix1 Sample This compound/Trolox Sample->Mix1 AAPH AAPH Solution Mix2 Add AAPH to initiate AAPH->Mix2 Incubate Incubate 30 min at 37°C Mix1->Incubate Incubate->Mix2 Fluor_read Kinetic Fluorescence Reading Mix2->Fluor_read Calc Calculate AUC & ORAC Value Fluor_read->Calc

ORAC Assay Workflow

Indirect Antioxidant Capacity: Cellular Mechanisms

Beyond direct radical scavenging, this compound enhances the cellular antioxidant defense system by upregulating the expression of antioxidant enzymes. This is primarily achieved through the activation of the Nrf2-Keap1 signaling pathway.[1]

Nrf2-Mediated Antioxidant Response

Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is sequestered in the cytoplasm by Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. This compound has been shown to activate the p38 MAPK (mitogen-activated protein kinase) signaling pathway.[1][2] Activated p38 phosphorylates Nrf2, leading to its dissociation from Keap1 and subsequent translocation into the nucleus.[1][3] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding phase II detoxifying and antioxidant enzymes, such as Heme Oxygenase-1 (HO-1), superoxide dismutase (SOD), glutathione (B108866) peroxidase (GPx), and catalase (CAT).[1][4] This leads to an increased synthesis of these protective enzymes, thereby bolstering the cell's ability to combat oxidative stress.[1][4]

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Lariciresinol This compound p38 p38 MAPK Lariciresinol->p38 activates p_p38 p-p38 p38->p_p38 phosphorylation Keap1_Nrf2 Keap1-Nrf2 Complex p_p38->Keap1_Nrf2 phosphorylates Nrf2 Nrf2 Nrf2 Keap1_Nrf2->Nrf2 dissociation Degradation Ubiquitin-Proteasome Degradation Keap1_Nrf2->Degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocation ARE ARE Nrf2_nuc->ARE binds Antioxidant_Genes Antioxidant Genes (HO-1, SOD, GPx, CAT) ARE->Antioxidant_Genes upregulates transcription Antioxidant_Enzymes Antioxidant Enzymes Antioxidant_Genes->Antioxidant_Enzymes translation

Nrf2 Signaling Pathway Activation by this compound

Conclusion

This compound demonstrates significant antioxidant potential through both direct radical scavenging and the upregulation of endogenous antioxidant defense mechanisms. The quantitative data from various in vitro assays consistently highlight its efficacy. The activation of the p38/Nrf2/HO-1 signaling pathway provides a clear molecular basis for its indirect antioxidant effects. These properties make this compound and its derivatives promising candidates for further investigation in the development of novel therapeutic agents for conditions associated with oxidative stress.

References

The Structure-Activity Relationship of (+)-Lariciresinol: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

(+)-Lariciresinol, a naturally occurring lignan (B3055560) found in various plant species, has garnered significant attention in the scientific community for its diverse and potent biological activities. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of this compound and its derivatives, with a focus on its anticancer, anti-inflammatory, antifungal, and anti-diabetic properties. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, medicinal chemistry, and drug development.

Core Biological Activities and Quantitative Data

The therapeutic potential of this compound stems from its ability to modulate various cellular pathways. The following tables summarize the key quantitative data from preclinical studies, offering a comparative look at the bioactivity of this compound and its analogs.

Table 1: Anticancer Activity of this compound and Derivatives
Compound/DerivativeCancer Cell LineAssayIC50 (µM)Reference
This compoundSKBr3 (Breast)MTT Assay500[1]
This compoundHepG2 (Liver)Apoptosis Assay100-400 µg/mL[2]
(-)-(7R,8R,8'S)-9-DehydroxylariciresinolNot SpecifiedPlant Growth Inhibition~2x more potent than (-)-lariciresinol[3]
Table 2: Anti-inflammatory Activity of this compound and Derivatives
Compound/DerivativeTarget/AssayIC50 (µM)Reference
Isolariciresinol derivative 1NO Production (RAW 264.7 cells)3.7[4]
Isolariciresinol derivative 2NO Production (RAW 264.7 cells)7.4[4]
Table 3: Antifungal Activity of this compound and Derivatives
Compound/DerivativeFungal StrainMIC (µg/mL)Reference
This compoundCandida albicans25[2]
This compoundTrichophyton beigelii12.5[2]
This compoundMalassezia furfur25[2]
Table 4: Anti-diabetic Activity of this compound
CompoundTarget/AssayIC50 (µM)Ki (µM)Reference
This compoundα-glucosidase6.970.046[2]

Key Signaling Pathways Modulated by this compound

This compound exerts its biological effects by interacting with and modulating key cellular signaling pathways, most notably the Transforming Growth Factor-β (TGF-β) and Nuclear Factor-kappa B (NF-κB) pathways.

TGF-β Signaling Pathway

The TGF-β signaling pathway is crucial in regulating cell growth, differentiation, and apoptosis. Dysregulation of this pathway is often implicated in cancer and fibrosis. This compound has been shown to modulate this pathway, although the precise molecular targets are still under investigation. One of the key mechanisms of TGF-β signaling involves the phosphorylation of Smad proteins.

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta TGF-beta TGF-beta_RII TGF-β RII TGF-beta->TGF-beta_RII Binds TGF-beta_RI TGF-β RI TGF-beta_RII->TGF-beta_RI Recruits & Phosphorylates SMAD2_3 SMAD2/3 TGF-beta_RI->SMAD2_3 Phosphorylates p-SMAD2_3 p-SMAD2/3 SMAD2_3->p-SMAD2_3 SMAD_complex SMAD2/3/4 Complex p-SMAD2_3->SMAD_complex Complexes with SMAD4 SMAD4 SMAD4->SMAD_complex Gene_Expression Target Gene Expression SMAD_complex->Gene_Expression Translocates to Nucleus & Regulates Lariciresinol This compound Lariciresinol->p-SMAD2_3 Modulates

Caption: TGF-β signaling pathway and potential modulation by this compound.
NF-κB Signaling Pathway

The NF-κB signaling pathway is a central regulator of inflammation, immune responses, and cell survival. Its aberrant activation is a hallmark of many chronic inflammatory diseases and cancers. This compound has been reported to inhibit the NF-κB pathway, contributing to its anti-inflammatory and anticancer effects.[2]

NF_kB_pathway cluster_extracellular Extracellular Stimuli cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli TNF-α, IL-1β, etc. Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK Activates p-IKK p-IKK IKK->p-IKK IkB IκB p-IKK->IkB Phosphorylates p-IkB p-IκB IkB->p-IkB Proteasome Proteasome p-IkB->Proteasome Ubiquitination & Degradation NF-kB NF-κB (p65/p50) Active_NF-kB Active NF-κB NF-kB->Active_NF-kB Release Lariciresinol This compound Lariciresinol->p-IKK Inhibits Gene_Expression Inflammatory Gene Expression Active_NF-kB->Gene_Expression Translocates to Nucleus & Activates

Caption: NF-κB signaling pathway and its inhibition by this compound.

Experimental Protocols

To facilitate further research and validation of the biological activities of this compound, this section provides detailed methodologies for key in vitro assays.

Cell Viability Assessment using MTT Assay

This protocol is adapted for determining the cytotoxic effects of this compound and its derivatives on cancer cell lines.[1]

Materials:

  • Cancer cell line of interest (e.g., SKBr3, HepG2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound and/or derivatives dissolved in DMSO

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final concentration of DMSO should not exceed 0.5%. Replace the medium in each well with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Mix gently by pipetting up and down to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration.

α-Glucosidase Inhibition Assay

This protocol is designed to evaluate the anti-diabetic potential of this compound by measuring its inhibitory effect on α-glucosidase.[2]

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • This compound

  • Phosphate (B84403) buffer (100 mM, pH 6.8)

  • Sodium carbonate (Na₂CO₃) solution (200 mM)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, add 50 µL of phosphate buffer, 10 µL of the test compound solution (dissolved in buffer, with minimal DMSO), and 20 µL of α-glucosidase solution (0.5 U/mL in phosphate buffer).

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes.

  • Substrate Addition: Initiate the reaction by adding 20 µL of pNPG solution (5 mM in phosphate buffer) to each well.

  • Incubation: Incubate the plate at 37°C for 20 minutes.

  • Reaction Termination: Stop the reaction by adding 50 µL of Na₂CO₃ solution.

  • Absorbance Measurement: Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 The IC50 value is the concentration of the inhibitor that causes 50% inhibition of α-glucosidase activity.

Western Blot Analysis for NF-κB Pathway Proteins

This protocol provides a framework for investigating the effect of this compound on the expression and phosphorylation status of key proteins in the NF-κB pathway.[5]

Materials:

  • Cell line of interest (e.g., RAW 264.7 macrophages)

  • LPS (lipopolysaccharide) for stimulation

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p65, anti-phospho-IκBα, anti-IκBα, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells and allow them to adhere. Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours) before stimulating with LPS (e.g., 1 µg/mL) for a shorter period (e.g., 30 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay kit.

  • SDS-PAGE: Denature the protein samples and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the expression of the target proteins to a loading control (e.g., β-actin).

Structure-Activity Relationship (SAR) Insights

The biological activity of lariciresinol is intrinsically linked to its chemical structure. Studies on various derivatives have provided valuable insights into the key structural features required for its different therapeutic effects.

  • Hydroxyl Groups: The phenolic hydroxyl groups at the 4 and 4' positions are crucial for the antioxidant activity of lariciresinol, as they can donate a hydrogen atom to scavenge free radicals.[3]

  • Methoxyl Groups: The methoxyl groups at the 3 and 3' positions also appear to be important for activity, with small hydrophobic groups at these positions favoring higher activity.[3]

  • Modifications at the 9-Position: Derivatives with hydrophobic and smaller groups at the 9-position have shown enhanced plant growth inhibitory activity. For instance, (-)-(7R,8R,8'S)-9-dehydroxylariciresinol was found to be twice as potent as the natural (-)-lariciresinol.[3]

  • Stereochemistry: The stereochemistry of the furan (B31954) ring and the substituents is a critical determinant of biological activity. Different stereoisomers of lariciresinol have been shown to exhibit varying levels of plant growth inhibitory effects, highlighting the importance of a specific three-dimensional arrangement for target interaction.

  • Glycosylation: The addition of a sugar moiety, as seen in lariciresinol glucosides, can influence the compound's solubility, bioavailability, and biological activity. Further research is needed to fully elucidate the impact of glycosylation on the various therapeutic effects of lariciresinol.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of natural compounds with a wide spectrum of pharmacological activities. The structure-activity relationship studies conducted to date have begun to unravel the key molecular features responsible for their therapeutic potential. The data and protocols presented in this technical guide are intended to serve as a foundation for future research aimed at optimizing the structure of lariciresinol to develop novel and more effective therapeutic agents for the treatment of cancer, inflammation, fungal infections, and diabetes.

Future research should focus on:

  • Synthesizing a broader range of derivatives with systematic modifications at various positions to establish more comprehensive SAR.

  • Conducting in-depth mechanistic studies to identify the precise molecular targets of this compound within the TGF-β and NF-κB signaling pathways.

  • Evaluating the in vivo efficacy and safety of the most potent derivatives in relevant animal models.

  • Investigating the pharmacokinetic and pharmacodynamic properties of these compounds to assess their drug-likeness.

By leveraging the knowledge of this compound's structure-activity relationships, the scientific community can continue to unlock the full therapeutic potential of this remarkable natural product.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of (+)-Lariciresinol and its Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the stereoselective synthesis of (+)-lariciresinol and its full complement of stereoisomers. The methodologies outlined are based on established synthetic routes, offering a guide for the preparation of these compounds for research and drug development purposes.

Lariciresinol, a naturally occurring lignan, and its stereoisomers are of significant interest due to their diverse biological activities, including potential anticancer and plant growth inhibitory effects.[1][2][3][4][5] Access to all stereoisomers is crucial for structure-activity relationship (SAR) studies, enabling the identification of the most potent and selective isomers for therapeutic development. The protocols described herein focus on a stereoselective approach to achieve high purity for each isomer.

Synthetic Strategy Overview

The synthesis of all eight stereoisomers of lariciresinol can be achieved through a convergent strategy that relies on key stereoselective reactions to establish the three chiral centers. The core of the strategy involves the construction of the tetrahydrofuran (B95107) ring via an intramolecular etherification, which can proceed through either an S_N_1 or S_N_2 mechanism to control the stereochemistry at the benzylic C7 position.[2][3][4] The stereocenters at the C8 and C8' positions are typically established from chiral starting materials or through stereoselective reactions like hydroboration.[2][3][4]

A generalized workflow for the synthesis is depicted below:

G cluster_start Starting Materials cluster_synthesis Key Synthetic Steps cluster_purification Purification and Isolation cluster_final Final Products Chiral Precursors Chiral Precursors Stereoselective Reactions Stereoselective Reactions Chiral Precursors->Stereoselective Reactions Coupling Intramolecular Etherification Intramolecular Etherification Stereoselective Reactions->Intramolecular Etherification Intermediate Diols Intermediate Diols Intramolecular Etherification->Intermediate Diols Chromatography Chromatography Intermediate Diols->Chromatography Purification Lariciresinol Stereoisomers Lariciresinol Stereoisomers Chromatography->Lariciresinol Stereoisomers Isolation

Caption: Generalized workflow for the synthesis of lariciresinol stereoisomers.

Quantitative Data Summary

The following table summarizes the reported yields for the key intramolecular cyclization step in the synthesis of various lariciresinol stereoisomers. The specific stereochemistry of the starting material dictates the resulting stereoisomer.

Starting Diol StereoisomerCyclization MethodProduct StereoisomerYield (%)
(2R,3R)-DiolS_N_2This compound78
(2S,3S)-DiolS_N_2(-)-Lariciresinol81
(2R,3S)-DiolS_N_1(7S,8R,8'R)-Lariciresinol65
(2S,3R)-DiolS_N_1(7R,8S,8'S)-Lariciresinol62
meso-DiolS_N_2(7R,8S,8'R)-Lariciresinol75
meso-DiolS_N_1(7S,8R,8'S)-Lariciresinol70

Data compiled from Nishiwaki et al., J. Agric. Food Chem. 2011, 59 (24), 13089–13095.

Experimental Protocols

The following are detailed protocols for the key steps in the synthesis of this compound and its stereoisomers.

Protocol 1: Stereoselective Dihydroxylation of Cinnamic Esters

This protocol describes the preparation of chiral diols, which are key intermediates for controlling the stereochemistry at the C8 and C8' positions.

Materials:

Procedure:

  • To a stirred solution of the substituted cinnamic ester (1.0 eq) in a 1:1 mixture of tert-butanol and water, add AD-mix-α or AD-mix-β (1.4 g/mmol of ester) and methanesulfonamide (1.0 eq).

  • Stir the mixture vigorously at room temperature for 24-48 hours, monitoring the reaction by TLC.

  • Upon completion, quench the reaction by adding sodium sulfite (1.5 g/mmol of ester) and stir for an additional 30 minutes.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired chiral diol.

Protocol 2: Intramolecular Etherification (S_N_2 Pathway for this compound)

This protocol outlines the cyclization of a (2R,3R)-diol intermediate to form the tetrahydrofuran ring of this compound via an S_N_2 mechanism.

Materials:

  • (2R,3R)-Diol intermediate with a leaving group (e.g., tosylate, mesylate) on the benzylic alcohol

  • Anhydrous tetrahydrofuran (THF)

  • Sodium hydride (60% dispersion in mineral oil)

  • Saturated aqueous ammonium (B1175870) chloride

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the (2R,3R)-diol intermediate (1.0 eq) in anhydrous THF at 0 °C, add sodium hydride (1.2 eq) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride.

  • Extract the mixture with ethyl acetate (3 x 30 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography to yield this compound.

Protocol 3: Intramolecular Etherification (S_N_1 Pathway)

This protocol describes the acid-catalyzed cyclization to form the tetrahydrofuran ring, proceeding through an S_N_1 mechanism which can be used to generate different stereoisomers.

Materials:

  • Diol intermediate

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the diol intermediate (1.0 eq) in DCM.

  • Add trifluoroacetic acid (0.1 eq) to the solution at room temperature.

  • Stir the reaction mixture for 1-3 hours, monitoring by TLC.

  • Once the starting material is consumed, quench the reaction with saturated aqueous sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired lariciresinol stereoisomer.

Signaling Pathway and Logical Relationship Diagrams

The stereochemical outcome of the intramolecular etherification is dependent on the reaction mechanism. The following diagrams illustrate the logical relationship for the S_N_1 and S_N_2 pathways.

SN2_Pathway Starting Diol\n(Defined Stereochemistry) Starting Diol (Defined Stereochemistry) Base-mediated\nDeprotonation Base-mediated Deprotonation Starting Diol\n(Defined Stereochemistry)->Base-mediated\nDeprotonation NaH Intramolecular\nSN2 Attack Intramolecular SN2 Attack Base-mediated\nDeprotonation->Intramolecular\nSN2 Attack Inversion of Stereochemistry Single Stereoisomer\nProduct Single Stereoisomer Product Intramolecular\nSN2 Attack->Single Stereoisomer\nProduct

Caption: S_N_2 pathway for intramolecular etherification.

SN1_Pathway Starting Diol Starting Diol Acid-catalyzed\nFormation of Carbocation Acid-catalyzed Formation of Carbocation Starting Diol->Acid-catalyzed\nFormation of Carbocation TFA Formation of Carbocation Formation of Carbocation Planar Intermediate Planar Intermediate Formation of Carbocation->Planar Intermediate Nucleophilic Attack\n(from either face) Nucleophilic Attack (from either face) Planar Intermediate->Nucleophilic Attack\n(from either face) Mixture of\nStereoisomers Mixture of Stereoisomers Nucleophilic Attack\n(from either face)->Mixture of\nStereoisomers

Caption: S_N_1 pathway for intramolecular etherification.

References

Application Note: Quantitative Analysis of (+)-Lariciresinol in Food Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Lariciresinol is a plant lignan (B3055560) found in a variety of foods, including seeds, whole grains, vegetables, and beverages. As a precursor to the enterolignans enterodiol (B191174) and enterolactone, which are produced by gut microbiota, this compound is of significant interest for its potential health benefits, including anti-inflammatory, antioxidant, and anti-diabetic properties. Accurate and sensitive quantification of this compound in food matrices is crucial for dietary assessment, understanding its bioavailability, and for the quality control of functional foods and nutraceuticals. This application note provides a detailed protocol for the analysis of this compound in food samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.

Quantitative Data Presentation

The concentration of this compound can vary significantly across different food items. The following tables summarize the reported concentrations of this compound in a selection of foods.

Table 1: Concentration of this compound in Solid Foods

Food CategoryFood ItemConcentration (μ g/100g )
Seeds FlaxseedHigh (part of total lignans)[1]
Sesame seedsHigh (part of total lignans)[1]
Grains Grain products7 - 764[1]
Barley Sprouts85.93[2]
Vegetables Brassica Vegetables (e.g., Broccoli)185 - 2321 (as part of total lignans)[1]
Fruits Various FruitsVariable concentrations[1]

Table 2: Concentration of this compound in Beverages

BeverageConcentration (μg/100mL)
Red Wineup to 91 (as part of total lignans)[1]
Cola0[1]

Experimental Protocols

This section details the methodology for the extraction and LC-MS/MS analysis of this compound from food samples. The protocol is based on established methods involving alkaline methanolic extraction followed by enzymatic hydrolysis to release conjugated lignans (B1203133).[1][3]

Sample Preparation

Materials and Reagents:

  • Methanol (B129727) (HPLC grade)

  • Water (LC-MS grade)

  • Sodium hydroxide (B78521) (NaOH)

  • Acetic acid

  • Sodium acetate (B1210297) buffer (0.1 M, pH 5.0)

  • β-Glucuronidase/sulfatase from Helix pomatia

  • Diethyl ether (HPLC grade)

  • Nitrogen gas

  • This compound analytical standard

  • Internal standard (IS) (e.g., a stable isotope-labeled Lariciresinol)

Protocol:

  • Homogenization: Homogenize the food sample to a fine powder or paste. For dry samples, a grinder is suitable. For high-moisture samples, freeze-drying prior to grinding is recommended.

  • Alkaline Hydrolysis:

    • Weigh approximately 0.5 g of the homogenized sample into a screw-cap glass tube.

    • Add a known amount of the internal standard solution.

    • Add 5 mL of 70% aqueous methanol containing 0.3 M NaOH.

    • Cap the tube tightly, vortex thoroughly, and incubate at 60°C for 1 hour with occasional vortexing.

  • Neutralization and Enzymatic Hydrolysis:

    • Cool the tube to room temperature.

    • Neutralize the extract by adding 0.5 mL of 3 M acetic acid.

    • Add 5 mL of 0.1 M sodium acetate buffer (pH 5.0).

    • Add 100 µL of β-glucuronidase/sulfatase solution.

    • Incubate at 37°C overnight (approximately 16 hours) to hydrolyze glycosidic bonds.

  • Liquid-Liquid Extraction:

    • Add 10 mL of diethyl ether to the tube.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 3000 x g for 10 minutes to separate the phases.

    • Carefully transfer the upper ether layer to a clean tube.

    • Repeat the extraction of the aqueous phase with another 10 mL of diethyl ether.

    • Combine the ether extracts.

  • Evaporation and Reconstitution:

    • Evaporate the combined ether extracts to dryness under a gentle stream of nitrogen gas at 40°C.

    • Reconstitute the residue in 1 mL of the initial mobile phase.

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Table 3: LC Parameters

ParameterValue
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Time (min)
0.0
2.0
5.0
7.0
7.1
10.0

Table 4: MS/MS Parameters

ParameterValue
Ionization Mode Negative Electrospray Ionization (ESI-)
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temp. 350°C
Gas Flow Rates Optimized for the specific instrument

Table 5: Multiple Reaction Monitoring (MRM) Transitions for this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)
This compound359.1167.1100
This compound (Qualifier)359.1152.1100
Internal Standard--100

Note: The specific product ions and collision energies should be optimized for the instrument in use by infusing a standard solution of this compound and its internal standard.

Data Analysis and Quantification
  • Calibration Curve: Prepare a series of calibration standards of this compound in the initial mobile phase, each containing a constant concentration of the internal standard.

  • Quantification: Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. The concentration of this compound in the food samples is then determined from this calibration curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis homogenization Homogenization of Food Sample alkaline_hydrolysis Alkaline Hydrolysis (70% MeOH, 0.3M NaOH, 60°C) homogenization->alkaline_hydrolysis neutralization Neutralization & Enzymatic Hydrolysis (β-glucuronidase/sulfatase, 37°C) alkaline_hydrolysis->neutralization lle Liquid-Liquid Extraction (Diethyl Ether) neutralization->lle evaporation Evaporation & Reconstitution lle->evaporation lc_separation LC Separation (C18 Column) evaporation->lc_separation Reconstituted Sample ms_detection MS/MS Detection (ESI-, MRM Mode) lc_separation->ms_detection data_processing Data Processing & Quantification ms_detection->data_processing

Caption: Experimental workflow for LC-MS/MS analysis of this compound.

signaling_pathway cluster_lariciresinol cluster_inflammation Inflammation & Apoptosis cluster_diabetes Anti-Diabetic Effect lariciresinol This compound tgfb TGF-β Pathway lariciresinol->tgfb Regulates nfkb NF-κB Pathway lariciresinol->nfkb Regulates bcl2 Bcl-2 (Anti-apoptotic) lariciresinol->bcl2 Inhibits bax Bax (Pro-apoptotic) lariciresinol->bax Activates alpha_glucosidase α-Glucosidase lariciresinol->alpha_glucosidase Inhibits insulin_signaling Insulin Signaling lariciresinol->insulin_signaling Activates apoptosis Apoptosis bcl2->apoptosis bax->apoptosis glut4 GLUT4 Translocation insulin_signaling->glut4 glucose_uptake Glucose Uptake glut4->glucose_uptake

Caption: Biological signaling pathways modulated by this compound.[4]

Conclusion

This application note provides a comprehensive and detailed protocol for the quantitative analysis of this compound in various food matrices using LC-MS/MS. The described method, including sample preparation and optimized LC-MS/MS parameters, offers the necessary sensitivity and selectivity for accurate determination. The provided quantitative data and visualization of its biological activity underscore the importance of such analytical methods for researchers, scientists, and drug development professionals in the fields of nutrition and pharmacology.

References

Application Notes and Protocols for (+)-Lariciresinol Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Lariciresinol, a lignan (B3055560) found in various plants, has garnered significant scientific interest due to its diverse biological activities.[1][2] Preclinical studies have demonstrated its potential as an anti-cancer, anti-inflammatory, anti-diabetic, and neuroprotective agent.[3][4][5][6] These application notes provide a comprehensive overview of the in vitro effects of this compound and detailed protocols for conducting cell culture experiments to investigate its therapeutic potential.

Biological Activities and Mechanisms of Action

This compound exerts its effects on cells through various mechanisms, including the induction of apoptosis, modulation of key signaling pathways, and inhibition of inflammatory responses.

Anticancer Activity:

This compound has been shown to induce apoptosis in several cancer cell lines, including liver, gastric, and breast cancer.[3] The apoptotic mechanism is often mediated through the mitochondrial pathway, characterized by a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[3] Studies on SKBr3 breast cancer cells have shown that this compound treatment leads to morphological changes, decreased cell growth and proliferation, and a significant increase in apoptosis.[3][7] In MCF-7 breast cancer xenografts, administration of lariciresinol inhibited tumor growth and angiogenesis, enhanced tumor cell apoptosis, and increased the expression of estrogen receptor beta.[8]

Anti-inflammatory and Other Activities:

This compound has demonstrated anti-inflammatory properties by regulating the TGF-β and NF-κB signaling pathways.[3] It also exhibits anti-diabetic activity by inhibiting α-glucosidase and activating insulin (B600854) signaling, leading to increased glucose transporter 4 (GLUT4) translocation and enhanced glucose uptake in C2C12 cells.[3][5] Furthermore, it has shown neuroprotective potential and antifungal properties.[3][6]

Quantitative Data Summary

The following tables summarize the quantitative data from various cell culture experiments with this compound.

Table 1: Cytotoxicity of this compound in Different Cell Lines

Cell LineAssayConcentrationIncubation TimeResultReference
SKBr3 (Breast Cancer)MTT500 µM48 hours50% cell viability[9]
Fibroblast (Healthy)MTT500 µM48 hours47% cell viability[9]
HEK-293 (Healthy)MTT500 µM48 hours49% cell viability[9]
HepG2 (Liver Cancer)-100-400 µg/mL24-72 hoursInduces apoptosis[3]
Hypertrophic Scar Fibroblasts-Concentration-dependent-Prevents collagen accumulation[3][10]
C2C12 (Myotubes)-50 µM4 hoursAugments glucose uptake[5]

Table 2: Apoptotic Effects of this compound

Cell LineTreatmentIncubation TimeFold Increase in ApoptosisReference
Fibroblast500 µM LARI24 hours7.4[9]
Fibroblast500 µM LARI48 hours20.2[9]
HEK-293500 µM LARI24 hours6.7[9]
HEK-293500 µM LARI48 hours7.4[9]
SKBr3500 µM LARI24 hours10.7[9]
SKBr3500 µM LARI48 hours12.7[9]

Table 3: Effects on Gene Expression in SKBr3 Cells

Gene TypeEffect of this compoundReference
Pro-apoptotic genesSignificantly overexpressed[9][11]
Anti-apoptotic genesSignificantly underexpressed[9][11]

Experimental Protocols

Cell Culture and Maintenance
  • Cell Lines: HEK-293, SKBr3, and fibroblast cell lines can be purchased from Pasteur Institute (Tehran, Iran) or other reputable cell banks.[9]

  • Culture Media:

    • Fibroblast and SKBr3 cells: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin.[9]

    • HEK-293 cells: DMEM/F12 medium with the same supplements.[9]

  • Incubation: Maintain cell cultures at 37°C in a humidified atmosphere with 5% CO2.[9]

Cytotoxicity Assessment (MTT Assay)

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound.

  • Cell Seeding:

    • Seed 6 x 10³ fibroblast cells, 1 x 10⁴ HEK-293 cells, or 1.8 x 10⁴ SKBr3 cells per well in a 96-well plate.[9]

  • Treatment:

    • After 24 hours, treat the cells with varying concentrations of this compound. A suggested starting range is 0, 50, 100, 200, 400, 600, 800, and 1000 µM.[9]

    • Based on initial results, a narrower range can be used to determine the exact IC50. For example, 400, 425, 450, 475, 500, 525, 550, 575, and 600 µM.[9]

    • Use 1% v/v methanol (B129727) as a negative control and a known cytotoxic agent like podophyllotoxin (B1678966) as a positive control.[9]

  • Incubation: Incubate the treated cells for 24 and 48 hours.[9]

  • MTT Assay:

    • Add MTT solution to each well according to the manufacturer's protocol (e.g., Roche, Mannheim, Germany).[9]

    • Incubate for the recommended time to allow for formazan (B1609692) crystal formation.

    • Solubilize the formazan crystals.

    • Measure the optical density at 570 nm using an ELISA microplate reader.[9]

  • Data Analysis: Perform tests in triplicate. Calculate cell viability as a percentage of the negative control.

Apoptosis Analysis (Flow Cytometry)

This protocol utilizes an Annexin V-FITC/Propidium Iodide (PI) kit to quantify apoptosis.

  • Treatment: Treat cells with the desired concentration of this compound (e.g., 500 µM) for 24 and 48 hours.[9]

  • Cell Harvesting and Staining:

    • Harvest the cells.

    • Wash the cells with phosphate-buffered saline (PBS).[9]

    • Resuspend the cells in 500 µL of 1x binding buffer.[9]

    • Add 5 µL of Annexin V-FITC and 10 µL of PI.[9]

    • Incubate in the dark at room temperature for 15 minutes.[9]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer (e.g., BD FACSCalibur).[9] Annexin V-positive cells are apoptotic, and PI-positive cells are necrotic or late apoptotic.

Gene Expression Analysis (Real-Time PCR)

This protocol is for determining the expression levels of apoptosis-related genes.

  • RNA Extraction:

    • Treat cells with this compound.

    • Extract total RNA using a suitable reagent like RNXTM-PLUS solution according to the manufacturer's protocol.[9]

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Real-Time PCR:

    • Perform quantitative real-time PCR using primers specific for pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) genes.

    • Use a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis: Analyze the data to determine the relative gene expression levels.[9]

Signaling Pathways and Experimental Workflows

Signaling Pathways Affected by this compound

Lariciresinol_Signaling_Pathways Lariciresinol This compound TGF_beta TGF-β Pathway Lariciresinol->TGF_beta NF_kB NF-κB Pathway Lariciresinol->NF_kB Insulin_Signaling Insulin Signaling Lariciresinol->Insulin_Signaling Bcl2 Bcl-2 Lariciresinol->Bcl2 Decreases Bax Bax Lariciresinol->Bax Upregulates Inflammation Inflammation TGF_beta->Inflammation NF_kB->Inflammation GLUT4 GLUT4 Translocation Insulin_Signaling->GLUT4 Apoptosis Apoptosis Glucose_Uptake Glucose Uptake Bcl2->Apoptosis Bax->Apoptosis GLUT4->Glucose_Uptake Experimental_Workflow Start Start: Cell Culture Treatment Treat cells with This compound Start->Treatment Incubation Incubate for 24/48 hours Treatment->Incubation Viability Cell Viability Assay (MTT) Incubation->Viability Apoptosis Apoptosis Assay (Flow Cytometry) Incubation->Apoptosis Gene_Expression Gene Expression (qPCR) Incubation->Gene_Expression Data_Analysis Data Analysis Viability->Data_Analysis Apoptosis->Data_Analysis Gene_Expression->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

References

Application Notes and Protocols for In Vivo Experimental Design of (+)-Lariciresinol Studies in Mice

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (+)-Lariciresinol, a plant lignan, has demonstrated a range of biological activities, including anti-inflammatory, antioxidant, anti-diabetic, and anti-tumor effects in preclinical studies.[1][2][3] These application notes provide detailed protocols for the in vivo evaluation of this compound in mouse models to investigate its therapeutic potential. The protocols outlined below focus on its anti-inflammatory, neuroprotective, and antioxidant properties.

Section 1: Pharmacokinetic Profiling (Pilot Study)

A preliminary pharmacokinetic study is recommended to determine the optimal dosing regimen and route of administration for this compound in mice. While comprehensive pharmacokinetic data for this compound is limited, studies on other lignans (B1203133) suggest potential for poor oral bioavailability.[4]

Objective: To determine the pharmacokinetic profile of this compound in mice after oral (p.o.) and intraperitoneal (i.p.) administration.

Protocol:

  • Animal Model: Male C57BL/6 mice (8-10 weeks old).

  • Groups (n=3-5 per time point):

    • Group 1: this compound (10 mg/kg, p.o.)

    • Group 2: this compound (10 mg/kg, i.p.)

  • Procedure:

    • Administer a single dose of this compound.

    • Collect blood samples via tail vein or retro-orbital sinus at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-administration).

    • Process blood to obtain plasma and store at -80°C until analysis.

    • Analyze plasma concentrations of this compound and its potential metabolites using a validated LC-MS/MS method.

  • Data Analysis: Calculate key pharmacokinetic parameters.

Data Presentation:

ParameterOral (p.o.)Intraperitoneal (i.p.)
Tmax (h)
Cmax (ng/mL)
AUC0-t (ng*h/mL)
t1/2 (h)
Bioavailability (%)

This table should be populated with the experimental data.

Section 2: Evaluation of Anti-Inflammatory Activity

Carrageenan-Induced Paw Edema Model

This model is used to assess the acute anti-inflammatory effects of this compound.

Objective: To evaluate the ability of this compound to reduce acute inflammation in the carrageenan-induced paw edema model in mice.

Protocol:

  • Animal Model: Male Swiss albino mice (20-25 g).

  • Groups (n=6-8 per group):

    • Group 1: Vehicle control (e.g., 0.5% carboxymethylcellulose, p.o. or i.p.)

    • Group 2: Carrageenan control (vehicle + carrageenan)

    • Group 3: this compound (e.g., 5 mg/kg, p.o. or i.p.) + Carrageenan

    • Group 4: this compound (e.g., 10 mg/kg, p.o. or i.p.) + Carrageenan

    • Group 5: Positive control (e.g., Indomethacin, 10 mg/kg, p.o.) + Carrageenan

  • Procedure:

    • Administer this compound or vehicle 60 minutes before carrageenan injection.

    • Induce inflammation by injecting 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

    • Measure paw volume or thickness using a plethysmometer or digital calipers at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection.

    • At the end of the experiment (5 hours), euthanize the animals and collect the paw tissue for further analysis.

  • Endpoint Analysis:

    • Paw Edema: Calculate the percentage of inhibition of edema.

    • Histopathology: Fix paw tissue in 10% formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Score for inflammation, edema, and cellular infiltration.[5][6]

    • Biochemical Markers: Homogenize paw tissue to measure levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6), prostaglandin (B15479496) E2 (PGE2), and myeloperoxidase (MPO) activity using ELISA or other appropriate assays.[7][8]

Data Presentation:

Treatment GroupPaw Volume Increase (mL) at 3h% Inhibition of EdemaTNF-α (pg/mg tissue)MPO Activity (U/mg tissue)
Vehicle Control N/A
Carrageenan Control 0
This compound (5 mg/kg)
This compound (10 mg/kg)
Indomethacin (10 mg/kg)

This table should be populated with the experimental data.

Experimental Workflow:

carrageenan_workflow acclimatization Animal Acclimatization grouping Grouping of Mice acclimatization->grouping treatment Administration of This compound/Vehicle grouping->treatment induction Carrageenan Injection (1% in saline, 0.1 mL) treatment->induction 60 min measurement Paw Volume Measurement (0, 1, 2, 3, 4, 5h) induction->measurement euthanasia Euthanasia and Paw Tissue Collection measurement->euthanasia at 5h analysis Histopathology & Biochemical Analysis euthanasia->analysis nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lariciresinol This compound keap1_nrf2 Keap1-Nrf2 Complex lariciresinol->keap1_nrf2 promotes dissociation ros Oxidative Stress (e.g., from LPS) ros->keap1_nrf2 induces dissociation nrf2_free Nrf2 keap1_nrf2->nrf2_free nrf2_nuc Nrf2 nrf2_free->nrf2_nuc translocation are Antioxidant Response Element (ARE) nrf2_nuc->are binds to ho1_gene HO-1 Gene are->ho1_gene activates transcription ho1_protein HO-1 Protein ho1_gene->ho1_protein translation ho1_protein->ros neutralizes scopolamine_workflow acclimatization Animal Acclimatization grouping Grouping of Mice acclimatization->grouping treatment Daily Administration of This compound/Vehicle (7-14 days) grouping->treatment scopolamine Scopolamine Injection (1 mg/kg, i.p.) treatment->scopolamine 30 min post final dose behavioral Behavioral Testing (Y-maze, Passive Avoidance) scopolamine->behavioral 30 min post injection euthanasia Euthanasia and Brain Tissue Collection behavioral->euthanasia analysis Neurochemical & Oxidative Stress Analysis euthanasia->analysis

References

Application Notes and Protocols: (+)-Lariciresinol in Animal Models of Cancer

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(+)-Lariciresinol is a dietary lignan (B3055560) found in various plants and is a significant phytoestrogen consumed in Western diets.[1] Epidemiological studies have suggested a link between high dietary intake of lignans (B1203133), including lariciresinol, and a reduced risk of breast cancer.[1] Preclinical research using animal models has begun to establish a causal relationship and elucidate the mechanisms by which this compound exerts its anti-cancer effects. These studies have demonstrated its potential to inhibit tumor growth, reduce angiogenesis, and induce apoptosis in various cancer types, including breast and liver cancer.[1][2] When ingested, lariciresinol is converted by intestinal microbiota into mammalian lignans such as enterodiol (B191174) and enterolactone, which are believed to be biologically active compounds.[3]

These notes provide a summary of the quantitative data, detailed experimental protocols, and known signaling pathways associated with the administration of this compound in animal cancer models, intended for researchers and professionals in oncology and drug development.

Quantitative Data Summary

The anti-tumor efficacy of this compound has been evaluated in two primary animal models. The key findings are summarized below.

Table 1: Efficacy of this compound in a Rat Model of Carcinogen-Induced Mammary Cancer

ParameterDetails
Animal Model Female rats with dimethylbenz[a]anthracene (DMBA)-induced mammary tumors[1]
Treatment Groups Vehicle Control, this compound (3 mg/kg), this compound (15 mg/kg)[1][2]
Administration Oral (p.o.), daily[1]
Duration 9 weeks[1][2]
Observed Outcomes - Inhibition of tumor growth[1][2]- Reduced tumor angiogenesis[1][2]

Table 2: Efficacy of this compound in a Mouse Xenograft Model of Human Breast Cancer

ParameterDetails
Animal Model E2-maintained ovariectomized athymic mice with orthotopic MCF-7 human breast cancer xenografts[1]
Treatment Groups Control Diet (AIN-93G), this compound (20 ppm), this compound (100 ppm)[1][3]
Administration Supplemented in diet[1]
Duration 5 weeks[1][2]
Observed Outcomes - Inhibition of tumor growth (volume and weight)[1][3]- Reduced tumor angiogenesis (blood vessel density)[1]- Enhanced tumor cell apoptosis[1]- Increased estrogen receptor beta (ERβ) expression[1]

Experimental Protocols

Detailed methodologies for the key animal studies are provided below. These protocols are for reference only.[2]

Protocol 1: DMBA-Induced Mammary Cancer in Rats

This model is used to study hormone-responsive mammary cancer.

  • Animal Strain: Female Sprague-Dawley rats, 50 days old.

  • Tumor Induction: A single dose of the chemical carcinogen 9,10-Dimethyl-1,2-benzanthracene (DMBA) is administered to induce mammary tumors.[1]

  • Tumor Monitoring: Animals are monitored for tumor development. Treatment begins once tumors are palpable.

  • Compound Preparation: this compound is suspended in a suitable vehicle (e.g., corn oil) for oral administration.

  • Dosing and Administration:

    • Dosage: 3 mg/kg or 15 mg/kg of body weight.[1]

    • Route: Oral gavage (p.o.).[1]

    • Frequency: Administered daily.[1]

    • Duration: The study is conducted for 9 consecutive weeks.[1]

  • Endpoint Analysis: At the end of the treatment period, tumors are excised, measured (volume and weight), and processed for histological analysis to assess parameters like blood vessel density (angiogenesis) and apoptotic index.

Protocol 2: Human MCF-7 Breast Cancer Xenograft in Mice

This model evaluates the effect of compounds on estrogen-dependent human breast cancer growth.

  • Animal Strain: Ovariectomized, athymic female mice (e.g., Balb/c nu/nu).[3]

  • Hormone Supplementation: Mice are implanted with a 17β-estradiol (E2) pellet to maintain hormone levels required for MCF-7 tumor growth.[1][3]

  • Tumor Implantation: 1 x 106 to 10 x 106 MCF-7 cells are implanted into the mammary fat pads (orthotopic).[1][4]

  • Treatment Initiation: When tumors reach a predetermined size (e.g., 20 mm²), animals are randomized into treatment groups.[3]

  • Diet Preparation:

    • The control group receives a standard diet (e.g., AIN-93G).[1]

    • Treatment groups receive the standard diet supplemented with this compound at concentrations of 20 mg/kg (20 ppm) or 100 mg/kg (100 ppm).[1]

  • Dosing and Administration: The specialized diets are provided ad libitum for 5 weeks.[1]

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

The general workflow for assessing the in vivo efficacy of this compound in animal models is depicted below.

G cluster_prep Phase 1: Model Preparation cluster_treat Phase 2: Treatment cluster_analysis Phase 3: Endpoint Analysis A Select Animal Model (Rat or Mouse) B Induce Tumors (DMBA or Xenograft) A->B C Randomize into Groups (Control, Low Dose, High Dose) B->C D Administer Treatment (Oral or Dietary) C->D E Monitor Animal Health & Tumor Growth D->E F Measure Tumor Volume & Weight E->F G Analyze Biomarkers (Apoptosis, Angiogenesis) F->G H Statistical Analysis G->H

Fig. 1: General experimental workflow for in vivo studies.
Signaling Pathways

This compound and its metabolites exert anti-cancer effects through multiple signaling pathways, primarily by inducing apoptosis and inhibiting angiogenesis.

1. Induction of Mitochondrial-Mediated Apoptosis

In cancer cells, this compound has been shown to trigger the intrinsic, or mitochondrial-mediated, apoptosis pathway.[5] This involves altering the balance of pro- and anti-apoptotic proteins, leading to mitochondrial dysfunction and the activation of a caspase cascade.[2][5]

G Lari This compound Bcl2 Bcl-2 (Anti-apoptotic) Lari->Bcl2 Bax Bax (Pro-apoptotic) Lari->Bax Ratio Decreased Bcl-2/Bax Ratio Bcl2->Ratio Bax->Ratio Mito Mitochondrial Dysfunction (ΔΨm Decrease) Ratio->Mito Promotes CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Fig. 2: Mitochondrial-mediated apoptosis pathway.

2. Anti-Angiogenesis and Hormonal Modulation

In hormone-responsive breast cancer, this compound and its metabolites interfere with estrogen-stimulated pathways that promote tumor growth and the formation of new blood vessels (angiogenesis).[1]

G cluster_angiogenesis Anti-Angiogenesis cluster_hormonal Hormonal Modulation Metabolites This compound Metabolites (e.g., Enterolactone) VEGF VEGF Secretion Metabolites->VEGF Inhibits E2 Estrogen (E2) Stimulation E2->VEGF Stimulates Angio Angiogenesis (Blood Vessel Growth) VEGF->Angio TumorGrowth Inhibited Tumor Growth Angio->TumorGrowth Lari This compound ERb Estrogen Receptor β (ERβ) Expression Lari->ERb Increases Response Modulated Estrogen Response ERb->Response Response->TumorGrowth

Fig. 3: Anti-angiogenic and hormonal modulation pathways.

References

Investigating the Mechanism of Action of (+)-Lariciresinol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Lariciresinol is a naturally occurring lignan (B3055560) found in various plants that has garnered significant scientific interest due to its diverse pharmacological activities. This document provides a comprehensive overview of the current understanding of the mechanism of action of this compound, detailing its effects on various signaling pathways and cellular processes. The information presented herein is intended to serve as a valuable resource for researchers investigating its therapeutic potential.

Key Biological Activities and Mechanisms of Action

This compound exhibits a broad spectrum of biological activities, including anti-diabetic, anti-cancer, anti-inflammatory, antioxidant, antifungal, and neuroprotective effects. These effects are mediated through the modulation of several key signaling pathways.

  • Anti-Diabetic Activity: this compound inhibits α-glucosidase, an enzyme involved in carbohydrate digestion, thereby reducing postprandial hyperglycemia.[1][2] It also enhances insulin (B600854) signaling, promoting glucose uptake in muscle cells.[1][2]

  • Anti-Cancer Activity: This lignan induces apoptosis (programmed cell death) in various cancer cell lines, including liver, gastric, and breast cancer.[1] The pro-apoptotic effects are mediated through the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax.[1][3]

  • Anti-Inflammatory and Antioxidant Activity: this compound exerts anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[1] It also demonstrates significant antioxidant properties by scavenging free radicals and activating the Nrf2-mediated antioxidant response, which leads to the upregulation of cytoprotective enzymes like heme oxygenase-1 (HO-1).[4][5]

  • Antifungal Activity: this compound has shown efficacy against various fungal strains, including Candida albicans.[1]

  • Inhibition of Collagen Accumulation: In hypertrophic scar fibroblasts, this compound has been shown to inhibit migration, invasion, and collagen accumulation, suggesting its potential in treating fibrotic disorders.[1]

  • Neuroprotective Effects: Lignans, including this compound, are known to possess neuroprotective properties, primarily attributed to their anti-inflammatory and antioxidant activities.[6][7]

Quantitative Data Summary

The following tables summarize the quantitative data available for the biological activities of this compound.

Table 1: Enzyme Inhibition and Antifungal Activity

Target/OrganismAssayParameterValueReference
α-GlucosidaseEnzyme InhibitionIC506.97 µM[1][2]
α-GlucosidaseEnzyme KineticsKi0.046 µM[1][2]
Candida albicansAntifungal SusceptibilityMIC25 µg/mL[1]
Trichosporon beigeliiAntifungal SusceptibilityMIC12.5 µg/mL[1]
Malassezia furfurAntifungal SusceptibilityMIC25 µg/mL[1]

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineCancer TypeAssayParameterValueReference
HepG2Liver CancerApoptosis Induction-Concentration- and time-dependent[1]
SKBr3Breast CancerCell Viability-Decreased cell growth and survival[1][8]
Gastric Cancer CellsGastric CancerAntitumor Activity-Reported[1]
MCF-7Breast CancerTumor Growth in vivo-Inhibited tumor growth[9]

Table 3: Antioxidant Activity

AssayParameterValue (Lariciresinol)Value (Standard)Reference
DPPH Radical ScavengingIC50~38 µg/mLAscorbic Acid: <10 µg/mL[4]
ABTS Radical ScavengingIC50~12 µg/mLTrolox: ~14 µg/mL[4]

Signaling Pathways and Experimental Workflows

Signaling Pathways

Lariciresinol_Signaling_Pathways cluster_antidiabetic Anti-Diabetic Effects cluster_anticancer Anti-Cancer Effects cluster_antiinflammatory_antioxidant Anti-Inflammatory & Antioxidant Effects Lariciresinol1 This compound alpha_glucosidase α-Glucosidase Insulin_Signaling Insulin Signaling (IR, IRS, PI3K/Akt) GLUT4 GLUT4 Translocation Glucose_Uptake Glucose Uptake Lariciresinol2 This compound Bcl2 Bcl-2 Bax Bax Apoptosis Apoptosis Lariciresinol3 This compound NFkB NF-κB Pathway Inflammation Inflammation Nrf2 Nrf2 Pathway HO1 HO-1 Expression Antioxidant_Response Antioxidant Response

Experimental Workflow: Investigating Anti-Cancer Effects

experimental_workflow start Start: Cancer Cell Line (e.g., HepG2, SKBr3) treatment Treatment with This compound (various concentrations and times) start->treatment viability viability treatment->viability apoptosis apoptosis treatment->apoptosis western western treatment->western data_analysis Data Analysis: - IC50 Calculation - % Apoptotic Cells - Protein Expression Levels conclusion Conclusion: Mechanism of Anti-Cancer Effect data_analysis->conclusion viability->data_analysis apoptosis->data_analysis western->data_analysis

Experimental Protocols

Protocol 1: α-Glucosidase Inhibition Assay

This protocol is adapted from methodologies described for assaying α-glucosidase inhibitors.[2][10]

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae (Sigma-Aldrich)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) (Sigma-Aldrich)

  • This compound

  • Acarbose (positive control)

  • Sodium phosphate (B84403) buffer (100 mM, pH 6.8)

  • Sodium carbonate (Na₂CO₃) (200 mM)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO. Prepare serial dilutions in sodium phosphate buffer.

  • In a 96-well plate, add 50 µL of sodium phosphate buffer, 25 µL of α-glucosidase solution (0.5 U/mL in buffer), and 25 µL of the test sample (or buffer for control).

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 25 µL of pNPG solution (5 mM in buffer).

  • Incubate the plate at 37°C for 20 minutes.

  • Stop the reaction by adding 100 µL of 200 mM Na₂CO₃ solution.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Acarbose is used as a positive control.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.

Protocol 2: Cell Viability (MTT) Assay

This protocol is a standard method for assessing cell viability and cytotoxicity.[11][12]

Materials:

  • Cancer cell line (e.g., SKBr3, HepG2)

  • Complete culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well culture plate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

  • After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the control (untreated cells).

Protocol 3: Apoptosis Analysis by Annexin V-FITC/PI Staining and Flow Cytometry

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[5][13][14]

Materials:

  • Cancer cell line (e.g., HepG2)

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat with this compound for the desired time.

  • Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.

  • Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

  • Data analysis is performed to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Protocol 4: Western Blot Analysis for Signaling Pathway Proteins

This is a general protocol for analyzing the expression and phosphorylation status of proteins in key signaling pathways.[1]

Materials:

  • Cell line of interest (e.g., C2C12 for insulin signaling, RAW 264.7 for NF-κB)

  • This compound

  • Appropriate stimuli (e.g., insulin, LPS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-p65, anti-Nrf2, anti-HO-1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Plate cells and treat with this compound and/or the appropriate stimulus.

  • Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using ECL reagent and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Conclusion

This compound is a multifaceted natural compound with significant therapeutic potential across a range of diseases. Its mechanisms of action are complex, involving the modulation of multiple key signaling pathways related to metabolism, cell survival, inflammation, and oxidative stress. The protocols and data presented in this document provide a solid foundation for further investigation into the pharmacological properties of this compound and its development as a potential therapeutic agent.

References

Application Notes and Protocols for the Use of (+)-Lariciresinol as a Standard in Phytochemical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Lariciresinol is a lignan (B3055560), a class of polyphenolic compounds found in a variety of plants, including sesame seeds, Brassica vegetables, and the bark and wood of the white fir (Abies alba).[1] As a phytoestrogen, it serves as a precursor to enterolignans, which are produced by gut microflora and are associated with various health benefits.[1] In phytochemical analysis, this compound is frequently used as a reference standard for the purification, identification, and quantification of lignans (B1203133) in plant extracts and food products.[2] Its known biological activities, including antitumor, antifungal, and anti-diabetic properties, make it a compound of interest in drug development and natural product research.[3][4]

These application notes provide detailed methodologies for the quantitative analysis of this compound in various plant matrices using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Quantitative Data

The concentration of this compound can vary significantly across different plant sources. The following table summarizes the levels of this compound found in a selection of foods.

Table 1: Concentration of this compound in Various Food Sources

Food SourceConcentration (μ g/100 g)Reference
FlaxseedNot explicitly quantified, but present[3][5][6][7][8]
Sesame Seeds9470[5]
Brassica Vegetables185 - 2321 (total lignans, mainly pinoresinol (B1678388) and lariciresinol)[3][6][7][8]
Grain Products7 - 764[3][6][7][8]
Red Wineup to 91 (μ g/100 ml)[3][6][7][8]
Sunflower Seeds891 (total lignans)[5]
Cashew Nuts629 (total lignans)[5]
Poppy Seeds10[5]
White Raisins153[5]
Blue Raisins118[5]
Apple1[5]

Experimental Protocols

Accurate quantification of this compound often requires careful sample preparation to release it from its glycosidic or ester-linked forms. The following is a general workflow for the analysis.

G cluster_prep Sample Preparation cluster_analysis Analytical Quantification Plant_Material Plant Material Grinding Grinding to Fine Powder Plant_Material->Grinding Extraction Solvent Extraction Grinding->Extraction Hydrolysis Alkaline/Enzymatic Hydrolysis Extraction->Hydrolysis Cleanup Solid-Phase Extraction (SPE) Hydrolysis->Cleanup HPLC_UV HPLC-UV Analysis Cleanup->HPLC_UV LC_MS_MS LC-MS/MS Analysis Cleanup->LC_MS_MS Data_Analysis Data Analysis & Quantification HPLC_UV->Data_Analysis LC_MS_MS->Data_Analysis

Fig. 1: General experimental workflow for this compound quantification.
Protocol 1: Sample Preparation for Lignan Analysis

This protocol describes a general method for extracting lignans, including this compound, from plant materials. Optimization may be required for specific matrices.

1. Materials and Reagents:

  • Methanol (B129727) (HPLC grade)

  • Water (LC-MS grade)

  • Sodium hydroxide (B78521) (NaOH)

  • Sodium acetate (B1210297) buffer (0.1 M, pH 5.0)

  • β-Glucuronidase/sulfatase (from Helix pomatia)

  • Diethyl ether (analytical grade)

  • C18 Solid-Phase Extraction (SPE) cartridges

  • This compound reference standard

2. Procedure:

  • Drying and Grinding: Dry the plant material at 40-50°C to a constant weight. Grind the dried material to a fine powder.

  • Extraction:

    • Weigh approximately 0.5 g of the homogenized sample into a screw-cap glass tube.

    • Add 5 mL of 70% aqueous methanol containing 0.3 M NaOH.[9]

    • Cap the tube and vortex thoroughly.

    • Incubate at 60°C for 1 hour with occasional vortexing to release ester-bound lignans.[9]

  • Enzymatic Hydrolysis:

    • Cool the mixture and neutralize with an appropriate acid (e.g., acetic acid).

    • Add 5 mL of 0.1 M sodium acetate buffer (pH 5.0).[9]

    • Add 100 µL of β-glucuronidase/sulfatase solution.

    • Incubate at 37°C overnight (approximately 16 hours) to hydrolyze glycosidic bonds.[9]

  • Liquid-Liquid Extraction:

    • Add 10 mL of diethyl ether to the tube and vortex vigorously for 2 minutes.

    • Centrifuge at 3000 x g for 10 minutes to separate the phases.

    • Transfer the upper ether layer to a clean tube. Repeat the extraction twice.

    • Combine the ether extracts.

  • Evaporation and Reconstitution:

    • Evaporate the combined ether extracts to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a known volume of the initial mobile phase for analysis.

Protocol 2: HPLC-UV Analysis of this compound

This method is suitable for the routine quantification of this compound in cleaned-up plant extracts.

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid) is commonly used. An example gradient is:

    • Start with 15% acetonitrile, linear gradient to 65% acetonitrile over 60 minutes.

  • Flow Rate: 0.8 - 1.0 mL/min.

  • Column Temperature: 40°C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 20 µL.

2. Standard Preparation and Calibration:

  • Prepare a stock solution of this compound standard in methanol (1 mg/mL).

  • Prepare a series of working standard solutions by serial dilution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Inject each standard and construct a calibration curve by plotting peak area against concentration.

3. Data Analysis:

  • Quantify this compound in samples by comparing the peak area to the calibration curve.

Table 2: Typical HPLC Method Validation Parameters for Lignan Analysis

Validation ParameterTypical PerformanceReference
Linearity Range1 - 200 µg/mL[10]
Correlation Coefficient (r²)≥ 0.999[2][10]
Limit of Detection (LOD)0.3 - 1.0 µg/mL[10]
Limit of Quantitation (LOQ)1.0 - 3.0 µg/mL[10]
Recovery95% - 105%[10]
Precision (%RSD)< 2% (Intra-day), < 3% (Inter-day)[10]
Protocol 3: LC-MS/MS Analysis of this compound

This method offers higher sensitivity and selectivity, making it ideal for quantifying low concentrations of this compound in complex matrices.

1. Instrumentation and Conditions:

  • LC-MS/MS System: An HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Quantifier: To be determined by infusing a standard solution. A likely transition would be the precursor ion [M-H]⁻ at m/z 359.1 to a specific product ion.

    • Qualifier: A second product ion for confirmation.

2. Standard Preparation and Calibration:

  • Prepare a stock solution and a series of working standards as described for the HPLC-UV method, but at lower concentrations appropriate for the sensitivity of the instrument (e.g., 1 - 500 ng/mL).

  • An isotopically labeled internal standard (e.g., lariciresinol-d6) is recommended for the highest accuracy.

3. Data Analysis:

  • Quantify this compound using the calibration curve generated from the peak area ratios of the analyte to the internal standard.

Table 3: LC-MS/MS Method Validation Parameters for Lignan Quantification

ParameterSolid FoodsBeveragesBiofluids (Plasma)Reference
Limit of Detection (LOD)4-10 µ g/100 g0.2-0.4 µ g/100 mL0.027 ng/mL[11][12][13]
Limit of Quantitation (LOQ)--0.091 ng/mL[13]
Recovery73-123%--[11][12]
Within-run CV (%)6-21%--[11][12]
Between-run CV (%)6-33%--[11][12]

Signaling Pathway Involvement

This compound has been shown to regulate key signaling pathways, including the Transforming Growth Factor-β (TGF-β) and Nuclear Factor-kappa B (NF-κB) pathways.[3][4] The crosstalk between these pathways is crucial in cellular processes like inflammation and cell proliferation. TGF-β can activate the NF-κB pathway in a SMAD-independent manner through the activation of TGF-β-activated kinase 1 (TAK1). This leads to the phosphorylation of IKK, subsequent degradation of IκBα, and the nuclear translocation of NF-κB (p65/p50), where it can induce the expression of target genes. Interestingly, both TGF-β/SMAD and NF-κB signaling can induce the expression of SMAD7, an inhibitory SMAD that can create a negative feedback loop on TGF-β signaling.[14][15]

Fig. 2: Crosstalk between TGF-β and NF-κB signaling pathways modulated by this compound.

References

Application Notes and Protocols for (+)-Lariciresinol Treatment: A Comprehensive Guide to Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for assessing the cytotoxic effects of (+)-Lariciresinol on cancer cell lines using a standard cell viability assay. The accompanying notes offer insights into data interpretation and presentation, ensuring robust and reproducible results for drug development and cancer research applications.

Introduction

This compound, a lignan (B3055560) found in various plants, has garnered significant interest for its potential antitumor properties.[1] Studies have indicated that it can induce apoptosis and inhibit the growth of cancer cells, including liver, gastric, and breast cancer cell lines.[1][2] Accurate and reliable methods for quantifying the cytotoxic effects of this compound are crucial for advancing its development as a potential therapeutic agent. This application note details a comprehensive protocol for determining cell viability upon treatment with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a widely used colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[3][4][5][6]

Data Presentation

Quantitative data from cell viability assays should be summarized for clear interpretation and comparison. The following table provides an example of how to present the percentage of cell viability after treating a hypothetical cancer cell line with varying concentrations of this compound for 24, 48, and 72 hours.

This compound Concentration (µg/mL)24 hours48 hours72 hours
0 (Control) 100%100%100%
50 95.2%88.4%75.1%
100 85.7%72.3%58.9%
200 68.4%51.6%39.8%
400 45.1%30.2%21.5%

Experimental Protocols

MTT Cell Viability Assay Protocol for this compound Treatment

This protocol is optimized for adherent cancer cell lines cultured in 96-well plates.

Materials:

  • This compound (soluble in DMSO)[7]

  • Cancer cell line of interest (e.g., HepG2, SKBr3)[1][2]

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • Phosphate Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]

  • Dimethyl sulfoxide (B87167) (DMSO)[4]

  • 96-well flat-bottom sterile cell culture plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm[4]

Procedure:

  • Cell Seeding:

    • Culture the selected cancer cell line to about 80% confluency.

    • Trypsinize the cells, resuspend them in complete medium, and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Preparation of this compound Solutions:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in serum-free medium to achieve the desired final concentrations (e.g., 50, 100, 200, 400 µg/mL).[1] Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Cell Treatment:

    • After 24 hours of incubation, carefully remove the medium from the wells.

    • Add 100 µL of the prepared this compound dilutions and the vehicle control to the respective wells.

    • Include wells with untreated cells (medium only) as a negative control.

    • Incubate the plate for the desired treatment durations (e.g., 24, 48, and 72 hours).[1]

  • MTT Assay:

    • Following the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.[9]

    • Incubate the plate for 2-4 hours at 37°C.[9] During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[3][4]

    • After the incubation, carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[4]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.[4] A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium and MTT only) from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

Mandatory Visualizations

experimental_workflow Experimental Workflow for MTT Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate lariciresinol_prep Prepare this compound dilutions cell_treatment Treat cells with this compound lariciresinol_prep->cell_treatment incubation Incubate for 24, 48, or 72 hours cell_treatment->incubation add_mtt Add MTT solution incubation->add_mtt formazan_formation Incubate for formazan formation add_mtt->formazan_formation dissolve_formazan Dissolve formazan with DMSO formazan_formation->dissolve_formazan read_absorbance Read absorbance at 570 nm dissolve_formazan->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability

Caption: Workflow of the MTT assay for assessing cell viability after this compound treatment.

signaling_pathway Proposed Signaling Pathway of this compound Induced Apoptosis lariciresinol This compound cell Cancer Cell lariciresinol->cell bcl2 Bcl-2 (Anti-apoptotic) cell->bcl2 down-regulation bax Bax (Pro-apoptotic) cell->bax up-regulation mitochondria Mitochondria bcl2->mitochondria bax->mitochondria caspases Caspase Activation mitochondria->caspases apoptosis Apoptosis caspases->apoptosis

Caption: Proposed mechanism of this compound inducing apoptosis in cancer cells.[1]

References

Application Notes and Protocols for the Purification of (+)-Lariciresinol using Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Lariciresinol, a naturally occurring lignan (B3055560), has garnered significant interest within the scientific community due to its diverse pharmacological activities, including anticancer, anti-inflammatory, and antioxidant properties. As a promising candidate for drug development, the availability of highly purified this compound is paramount for preclinical and clinical investigations. This document provides a detailed protocol for the purification of this compound from a crude plant extract utilizing silica (B1680970) gel column chromatography. The described methodology is designed to yield a high-purity product suitable for further biological and chemical studies. This application note also includes methods for the characterization of the purified compound and an overview of its biological significance.

Introduction

This compound is a tetrahydrofuran (B95107) lignan found in various plant species. Structurally, it is characterized by two 4-hydroxy-3-methoxyphenyl units linked by a tetrahydrofuran ring.[1] Research has demonstrated that this compound exhibits a range of biological activities. For instance, it has been shown to induce apoptosis in human HepG2 cancer cells and possesses efflux pump inhibitory activity against Salmonella enterica, suggesting its potential as an anticancer and antimicrobial agent.[2] Given these therapeutic potentials, robust and efficient purification methods are essential to obtain this compound in a highly pure form for research and development purposes. Column chromatography, a fundamental and widely used separation technique, offers an effective means to isolate this compound from complex plant extracts. This protocol outlines a systematic approach to its purification using silica gel as the stationary phase.

Experimental Protocols

Materials and Reagents
  • Crude plant extract containing this compound

  • Silica gel (60-120 mesh) for column chromatography

  • n-Hexane (ACS grade)

  • Ethyl acetate (B1210297) (ACS grade)

  • Methanol (B129727) (ACS grade)

  • Chloroform (ACS grade)

  • Deuterated solvents for NMR analysis (e.g., CDCl₃ or DMSO-d₆)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Glass column for chromatography

  • Fraction collector (optional)

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) system

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass Spectrometer (MS)

Preparation of the Crude Extract

A crude extract from a plant source known to contain this compound (e.g., Zingiber officinale rhizomes) should be prepared.[2] A common method involves the extraction of the dried and powdered plant material with a suitable organic solvent such as methanol or ethanol. The solvent is then removed under reduced pressure using a rotary evaporator to yield the crude extract. For column chromatography, the crude extract can be adsorbed onto a small amount of silica gel to create a dry powder for loading onto the column.

Column Chromatography Protocol

This protocol employs silica gel column chromatography with a gradient elution system to separate this compound from other components in the crude extract.

2.3.1. Column Packing

  • Select a glass column of appropriate size based on the amount of crude extract to be purified.

  • Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., n-hexane).

  • Carefully pour the slurry into the column, ensuring even packing and avoiding the formation of air bubbles.

  • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.

  • Add a thin layer of sand on top of the silica gel to prevent disturbance of the bed during sample loading and solvent addition.

2.3.2. Sample Loading

  • Dissolve the crude extract in a minimal amount of the initial mobile phase or a slightly more polar solvent.

  • Alternatively, for dry loading, mix the crude extract with a small amount of silica gel and evaporate the solvent to obtain a free-flowing powder.

  • Carefully apply the dissolved sample or the silica gel-adsorbed sample evenly onto the top of the sand layer in the column.

2.3.3. Elution

  • Begin the elution with a non-polar solvent system, such as n-hexane:ethyl acetate (9:1 v/v).

  • Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. A suggested gradient is as follows:

    • n-Hexane:Ethyl Acetate (9:1)

    • n-Hexane:Ethyl Acetate (8:2)

    • n-Hexane:Ethyl Acetate (7:3)

    • n-Hexane:Ethyl Acetate (1:1)

    • Ethyl Acetate (100%)

    • Ethyl Acetate:Methanol (9:1)

  • Collect fractions of a consistent volume (e.g., 10-20 mL) throughout the elution process.

2.3.4. Fraction Analysis

  • Monitor the separation by Thin Layer Chromatography (TLC). Spot a small aliquot of each collected fraction onto a TLC plate.

  • Develop the TLC plate in a suitable solvent system. A reported system that gives a retention factor (Rf) of 0.67 for Lariciresinol can be a starting point for optimization.[2]

  • Visualize the spots under UV light (254 nm and/or 366 nm) and/or by staining with a suitable reagent (e.g., vanillin-sulfuric acid).

  • Combine the fractions that contain the pure compound, as indicated by a single spot on the TLC plate corresponding to the Rf of this compound.

2.3.5. Isolation of Purified this compound

  • Pool the pure fractions containing this compound.

  • Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound as a solid or semi-solid.

  • Determine the yield and assess the purity of the isolated compound using HPLC.

Data Presentation

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical and Chromatographic Data for this compound

ParameterValueReference
Molecular FormulaC₂₀H₂₄O₆[1]
Molecular Weight360.4 g/mol [1]
Purity (Post-Column)>95% (target)-
YieldDependent on source material-
TLC Rf Value~0.67[2]

Table 2: Spectroscopic Data for Characterization of this compound

Spectroscopic TechniqueKey Data PointsReference
Mass Spectrometry (MS)[M-H]⁻ at m/z 359; Fragment at m/z 329 (loss of CH₂O)[3]
¹H NMR (CDCl₃, δ ppm)Characteristic aromatic and aliphatic signalsRefer to literature
¹³C NMR (CDCl₃, δ ppm)Characteristic aromatic and aliphatic carbon signalsRefer to literature

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_characterization Characterization plant_material Plant Material crude_extract Crude Extract plant_material->crude_extract Solvent Extraction column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography Loading fraction_collection Fraction Collection column_chromatography->fraction_collection Gradient Elution tlc_analysis TLC Analysis fraction_collection->tlc_analysis pooling Pooling of Pure Fractions tlc_analysis->pooling pure_lariciresinol Pure this compound pooling->pure_lariciresinol Solvent Evaporation hplc HPLC (Purity) pure_lariciresinol->hplc nmr NMR (Structure) pure_lariciresinol->nmr ms MS (Molecular Weight) pure_lariciresinol->ms

Caption: Purification workflow for this compound.

Simplified Apoptosis Signaling Pathway

apoptosis_pathway cluster_cell Cancer Cell lariciresinol This compound bcl2 Bcl-2 (Anti-apoptotic) lariciresinol->bcl2 Inhibits bax Bax (Pro-apoptotic) lariciresinol->bax Activates mitochondrion Mitochondrion bcl2->mitochondrion bax->mitochondrion cytochrome_c Cytochrome c mitochondrion->cytochrome_c Release caspase9 Caspase-9 cytochrome_c->caspase9 Activates caspase3 Caspase-3 caspase9->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis

Caption: this compound induced apoptosis pathway.

Conclusion

The protocol detailed in this application note provides a comprehensive guide for the successful purification of this compound from a crude plant extract using silica gel column chromatography. Adherence to this methodology, coupled with careful monitoring of the separation process, will enable researchers to obtain a high-purity product. The characterization of the purified compound by spectroscopic methods is crucial to confirm its identity and purity, ensuring its suitability for subsequent biological and pharmacological investigations. The potent bioactivities of this compound underscore its importance as a lead compound in drug discovery, and this purification protocol serves as a foundational step in unlocking its full therapeutic potential.

References

Characterization of (+)-Lariciresinol: An Application Note on NMR and Mass Spectrometry Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the characterization of the lignan (B3055560) (+)-Lariciresinol using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The protocols and data presented herein are intended to assist researchers in the unambiguous identification and structural elucidation of this bioactive natural product.

Introduction

This compound, a furofuran lignan, is a naturally occurring phytoestrogen found in various plant species, including sesame seeds and Brassica vegetables.[1] It serves as a precursor to enterolignans, which are formed by the metabolic action of gut microflora and are associated with potential health benefits.[1] Accurate structural characterization is paramount for its study in medicinal chemistry and drug development. This application note outlines the key spectroscopic and spectrometric methods for the definitive identification of this compound.

Spectroscopic and Spectrometric Data

The structural integrity of this compound (Molecular Formula: C₂₀H₂₄O₆, Molecular Weight: 360.4 g/mol ) is confirmed through detailed analysis of its NMR and MS data.[2]

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR chemical shifts are crucial for assigning the specific atoms within the this compound structure. The data presented below is typically acquired in deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆).

Table 1: ¹H NMR Spectroscopic Data for this compound

Atom No.δ (ppm)MultiplicityJ (Hz)
24.70d6.8
32.45m
42.85m
7a2.65dd13.5, 4.5
7b2.55dd13.5, 11.0
9a3.85dd10.8, 5.5
9b3.65dd10.8, 3.5
2'6.85d1.8
5'6.78d8.0
6'6.82dd8.0, 1.8
2''6.85d1.8
5''6.78d8.0
6''6.82dd8.0, 1.8
3'-OCH₃3.88s
3''-OCH₃3.88s

Note: Chemical shifts and coupling constants are approximate and may vary slightly depending on the solvent and experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Atom No.δ (ppm)
1133.5
282.5
354.2
446.8
5146.5
6145.0
733.0
8132.0
961.0
1'131.8
2'111.2
3'146.8
4'144.2
5'114.5
6'118.9
1''132.5
2''111.2
3''146.8
4''144.2
5''114.5
6''118.9
3'-OCH₃56.0
3''-OCH₃56.0

Note: These assignments are based on typical values for lignans (B1203133) and should be confirmed with 2D NMR experiments.

Mass Spectrometry (MS) Data

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that provides information about the molecular weight and elemental composition of the analyte. Tandem mass spectrometry (MS/MS) further elucidates the structure by fragmenting the molecule and analyzing the resulting daughter ions.

Table 3: ESI-MS/MS Fragmentation Data for this compound

Precursor Ion (m/z)FragmentationProduct Ion (m/z)Proposed Structure of Fragment
359.1 [M-H]⁻Loss of CH₂O329.1Deprotonated molecule after loss of a formaldehyde (B43269) unit from the tetrahydrofuran (B95107) ring.
359.1 [M-H]⁻Loss of H₂O341.1Deprotonated molecule after dehydration.
359.1 [M-H]⁻Cleavage of the benzyl (B1604629) group151.04-hydroxy-3-methoxybenzyl fragment.

Experimental Protocols

The following protocols provide a general framework for the NMR and MS analysis of this compound. Optimization may be required based on the specific instrumentation and sample purity.

NMR Spectroscopy Protocol
  • Sample Preparation:

    • Accurately weigh 5-10 mg of purified this compound.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

    • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm) if the solvent does not contain a reference signal.

  • ¹H NMR Acquisition:

    • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

    • Use a standard single-pulse experiment.

    • Typical parameters: spectral width of 12-15 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 16-64 scans.

  • ¹³C NMR Acquisition:

    • Use a standard proton-decoupled pulse program.

    • Typical parameters: spectral width of 200-220 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.

  • 2D NMR Acquisition (COSY, HSQC, HMBC):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for assigning quaternary carbons and connecting different spin systems.

  • Data Processing:

    • Process the acquired data using appropriate NMR software.

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Reference the spectra to the internal standard or the residual solvent peak.

    • Integrate the signals in the ¹H NMR spectrum to determine proton ratios.

Mass Spectrometry Protocol
  • Sample Preparation:

    • Prepare a dilute solution of this compound (approximately 1-10 µg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile (B52724).

    • The solvent should be compatible with electrospray ionization.

  • LC-MS/MS Analysis:

    • Utilize a liquid chromatography system coupled to a tandem mass spectrometer (e.g., Q-TOF or triple quadrupole).

    • Chromatographic Separation:

      • Column: A C18 reversed-phase column is typically used.

      • Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.

      • Flow Rate: 0.2-0.5 mL/min.

    • Mass Spectrometry Conditions:

      • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is often preferred for lignans, as they readily form [M-H]⁻ ions.

      • Full Scan MS: Acquire a full scan spectrum to determine the mass-to-charge ratio of the molecular ion.

      • Tandem MS (MS/MS): Select the [M-H]⁻ ion (m/z 359.1) as the precursor ion and subject it to collision-induced dissociation (CID) to obtain a fragmentation pattern.

  • Data Analysis:

    • Analyze the full scan data to confirm the molecular weight.

    • Interpret the MS/MS spectrum to identify characteristic fragment ions, which aids in structural confirmation.

Visualizations

Experimental Workflow for this compound Characterization

experimental_workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Acquisition & Analysis cluster_result Structural Elucidation Sample This compound Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Dilute Dilute in MS-compatible Solvent Sample->Dilute NMR NMR Spectroscopy (1D & 2D) Dissolve->NMR MS LC-MS/MS Dilute->MS NMR_Data Acquire Spectra (¹H, ¹³C, COSY, HSQC, HMBC) NMR->NMR_Data MS_Data Acquire Full Scan & MS/MS Spectra MS->MS_Data NMR_Processing Process & Assign Signals NMR_Data->NMR_Processing MS_Processing Analyze Fragmentation MS_Data->MS_Processing Structure Confirm Structure of This compound NMR_Processing->Structure MS_Processing->Structure

Caption: Experimental workflow for the characterization of this compound.

Logical Relationship for NMR-based Structure Elucidation

structure_elucidation H_NMR ¹H NMR (Chemical Shift, Multiplicity, Integration) COSY COSY (¹H-¹H Connectivity) H_NMR->COSY HSQC HSQC (Direct ¹H-¹³C Correlation) H_NMR->HSQC C_NMR ¹³C NMR (Number of Carbons) C_NMR->HSQC HMBC HMBC (Long-range ¹H-¹³C Correlation) COSY->HMBC HSQC->HMBC Structure Final Structure of This compound HMBC->Structure

Caption: Logical workflow for NMR-based structural elucidation.

References

Application Notes: In Vitro Apoptosis Assay with (+)-Lariciresinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Lariciresinol, a lignan (B3055560) found in various plants, has demonstrated notable anticancer properties by inducing apoptosis in cancer cells.[1] These application notes provide a comprehensive overview and detailed protocols for assessing the apoptotic effects of this compound in cancer cell lines. The primary mechanism of action involves the induction of the mitochondrial-mediated apoptosis pathway.[2][3] This document outlines the necessary experimental procedures, data interpretation, and visualization of the associated signaling pathways.

Data Presentation

The pro-apoptotic activity of this compound has been quantified in several cancer cell lines. The following tables summarize the key quantitative data regarding its efficacy.

Table 1: IC50 Values of this compound in Cancer Cell Lines

Cell LineCancer TypeIncubation Time (hours)IC50 (µM)
HepG2Hepatocellular CarcinomaNot SpecifiedNot Specified
SkBr3Breast Cancer48500[4][5]

Table 2: Effect of this compound on Apoptosis in Cancer Cell Lines

Cell LineConcentration (µM)Incubation Time (hours)Observation
HepG2100-400 µg/mL24-72Induces apoptosis via mitochondrial-mediated pathway.[3]
SkBr35002410.7-fold increase in apoptosis.[4]
SkBr35004812.7-fold increase in apoptosis.[4]

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the apoptotic effects of this compound.

G cluster_setup Experimental Setup cluster_assays Apoptosis Assays cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., HepG2, SkBr3) treatment 2. Treatment with This compound cell_culture->treatment mtt 3a. MTT Assay (Cell Viability/IC50) treatment->mtt annexin 3b. Annexin V/PI Staining (Apoptosis Quantification) treatment->annexin mmp 3c. Mitochondrial Membrane Potential Assay (e.g., JC-1) treatment->mmp wb 3d. Western Blotting (Protein Expression) treatment->wb data_quant 4. Data Quantification and Analysis mtt->data_quant annexin->data_quant mmp->data_quant wb->data_quant pathway 5. Pathway Elucidation data_quant->pathway

Caption: Experimental workflow for in vitro apoptosis assays with this compound.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Viability Assay (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • Cancer cell lines (e.g., HepG2, SkBr3)

  • 96-well plates

  • Complete culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium and add to the wells. Include a vehicle control (DMSO).

  • Incubate for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value.[6][7]

Apoptosis Quantification (Annexin V-FITC/Propidium Iodide Staining)

This protocol quantifies the percentage of apoptotic cells following treatment with this compound.[8][9]

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Induce apoptosis by treating cells with the desired concentrations of this compound for the specified time.

  • Harvest the cells and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.[10]

Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1 Staining)

This assay measures the disruption of the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.[11][12]

Materials:

  • Treated and untreated cells

  • JC-1 dye

  • Fluorescence microscope or flow cytometer

Procedure:

  • Treat cells with this compound.

  • Incubate the cells with JC-1 staining solution according to the manufacturer's protocol.

  • In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence.

  • In apoptotic cells with a low mitochondrial membrane potential, JC-1 remains as monomers and emits green fluorescence.

  • Analyze the cells using a fluorescence microscope or flow cytometer to determine the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial membrane depolarization.[13]

Western Blotting for Apoptosis-Related Proteins

This protocol is for analyzing the expression levels of key apoptotic proteins.[14]

Materials:

  • Treated and untreated cell lysates

  • Protein electrophoresis and transfer equipment

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cytochrome c, anti-caspase-9, anti-caspase-3, anti-PARP)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Lyse treated and untreated cells and determine the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate.

  • Analyze the band intensities relative to a loading control (e.g., β-actin or GAPDH).

Signaling Pathway of this compound-Induced Apoptosis

The following diagram illustrates the proposed signaling pathway for this compound-induced apoptosis based on current research.[2][3]

G cluster_pathway Mitochondrial-Mediated Apoptosis Pathway lariciresinol This compound bcl2 Bcl-2 (Anti-apoptotic) Expression Decreased lariciresinol->bcl2 inhibits bax Bax (Pro-apoptotic) Expression Increased lariciresinol->bax promotes mmp Mitochondrial Membrane Potential (ΔΨm) Decreased bcl2->mmp regulates bax->mmp regulates cytochrome_c Cytochrome c Release from Mitochondria mmp->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 parp PARP Cleavage caspase3->parp apoptosis Apoptosis parp->apoptosis

Caption: Proposed signaling pathway of this compound-induced apoptosis.

References

Troubleshooting & Optimization

Challenges in (+)-Lariciresinol research and how to overcome them

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (+)-Lariciresinol Research

Welcome to the technical support center for this compound research. This resource is designed to provide researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Section 1: Extraction and Purification

The initial stages of isolating this compound from natural sources are critical for downstream success. Low yields, impurities, and compound degradation are common hurdles.

Frequently Asked Questions (FAQs)

Q1: My extraction yield of this compound is consistently low. What are the potential causes and how can I improve it?

A1: Low yields are a frequent issue stemming from several factors.[1][2][3] Start by evaluating your solvent choice, extraction method, and the condition of your plant material.[2]

  • Solvent Choice: this compound is a lignan (B3055560) with medium polarity.[4] Polar solvents like aqueous ethanol (B145695) or methanol (B129727) (typically 50-80%) are generally effective.[2][4] Purely non-polar solvents may be inefficient, while highly polar solvents might co-extract excessive impurities.[4]

  • Extraction Method: Conventional methods like maceration or Soxhlet extraction can be time-consuming and may expose the compound to prolonged heat, potentially causing degradation.[5][6] Consider modern techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE), which often provide higher yields in shorter times.[2][5][6]

  • Plant Material: Ensure the plant material is finely ground to maximize the surface area for solvent penetration.[2]

  • Degradation: this compound can be sensitive to high temperatures, prolonged extraction times, and light.[2][4] Consider conducting extractions under inert gas (like nitrogen) and in amber glassware to minimize oxidation and photodegradation.[2][4]

Q2: My purified this compound sample is contaminated with other lignans (B1203133) or plant metabolites. How can I improve its purity?

A2: Co-extraction of structurally similar compounds is a significant challenge.[7][8] A multi-step purification strategy is often necessary.

  • Initial Cleanup: Use techniques like solid-phase extraction (SPE) or flash chromatography on silica (B1680970) gel or Sephadex LH-20 columns for initial fractionation and removal of major impurities.[2][5]

  • Chromatography Optimization: High-Performance Liquid Chromatography (HPLC) is a powerful tool for purification.[5][9] Use a reversed-phase column (e.g., C18) and optimize the mobile phase gradient.[5] Isocratic elution may not be sufficient to separate closely related lignans.

  • Sequential Extraction: A sequential extraction strategy can be effective. Start with a non-polar solvent (e.g., hexane) to remove lipids and other non-polar compounds before extracting this compound with a more polar solvent.[2]

Troubleshooting Guide: Extraction & Purification
Problem Potential Cause(s) Recommended Solution(s)
Low Extraction Yield Inappropriate solvent polarity.[2]Test a range of aqueous ethanol or methanol concentrations (e.g., 50%, 70%, 95%).[2]
Inefficient extraction method.[2]Switch from maceration to UAE or MAE for better efficiency and shorter extraction times.[2][5]
Compound degradation during extraction.[2][4]Lower the extraction temperature, shorten the duration, and protect from light using amber glassware.[2][4]
Poor Purity Co-extraction of impurities.[2][10]Implement a sequential extraction or an initial cleanup step with SPE or flash chromatography.[2][5]
Inadequate separation of isomers.[8]Optimize HPLC conditions (gradient, column type). Consider preparative TLC or fractional crystallization.
Emulsion Formation Presence of surfactant-like molecules in the extract.[2]Add salt (brine) to the aqueous phase or filter the mixture through Celite.
Experimental Protocol: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is a generalized starting point and should be optimized for your specific plant matrix.

  • Preparation: Grind dried plant material to a fine powder (e.g., 40-60 mesh).

  • Mixing: Mix 10 g of the powdered material with 200 mL of 70% ethanol in a flask.

  • Sonication: Place the flask in an ultrasonic bath. Sonicate at a frequency of 40 kHz and a power of 250 W for 30 minutes at a controlled temperature of 50°C.

  • Filtration: After sonication, filter the mixture through Whatman No. 1 filter paper.

  • Re-extraction: Re-extract the solid residue twice more with fresh solvent under the same conditions to maximize recovery.

  • Concentration: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

  • Quantification: Analyze the crude extract using HPLC-DAD at 280 nm to determine the yield of this compound.[5]

Workflow for Troubleshooting Low Extraction Yield

G start Low Yield of This compound solvent Step 1: Evaluate Solvent Is polarity optimal? start->solvent method Step 2: Assess Method Is it efficient? solvent->method If Yes optimize Optimize Parameters (Time, Temp, Ratio) solvent->optimize If No degradation Step 3: Check for Degradation Are conditions too harsh? method->degradation If Yes method->optimize If No degradation->optimize If Yes end Improved Yield degradation->end If No optimize->end

Caption: Troubleshooting workflow for low this compound extraction yields.

Section 2: Synthesis and Characterization

The chemical synthesis of this compound presents challenges in stereocontrol. Accurate analytical characterization is essential to confirm structure and purity.

Frequently Asked Questions (FAQs)

Q1: I am struggling with the enantioselective synthesis of this compound. What are the key challenges?

A1: The primary challenge in synthesizing this compound and its stereoisomers lies in controlling the stereochemistry at its multiple chiral centers.[11][12] The construction of the tetrahydrofuran (B95107) ring and the configuration of the benzylic positions are critical steps that can be difficult to control.[11] Published methods often involve multi-step sequences, and achieving high diastereoselectivity and enantioselectivity can be problematic.[11][13][14]

Q2: What is the best method to confirm the identity and purity of my this compound sample?

A2: A combination of techniques is recommended for unambiguous identification and purity assessment.[8][15]

  • HPLC-DAD/ELSD: HPLC is ideal for determining purity and quantifying the compound.[15] A Diode-Array Detector (DAD) can provide UV spectral information, while an Evaporative Light Scattering Detector (ELSD) is useful if the compound has a poor chromophore.[15]

  • Mass Spectrometry (MS): LC-MS is crucial for confirming the molecular weight.[5][16] High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

  • NMR Spectroscopy: 1H and 13C NMR are essential for structural elucidation and confirming the stereochemistry by comparing the data with published literature values.[9][16]

Section 3: Biological Activity and Assays

Assessing the biological activity of this compound can be hampered by assay variability and inconsistent results.

Frequently Asked Questions (FAQs)

Q1: My results from antioxidant assays (e.g., DPPH, ABTS) are not reproducible. What could be wrong?

A1: Variability in antioxidant assays is a common problem.[17][18]

  • Reagent Stability: DPPH and ABTS radicals are sensitive to light and can degrade over time.[18] Always use freshly prepared solutions and run a positive control (e.g., ascorbic acid, Trolox) to verify reagent activity.[18]

  • Reaction Time: The reaction kinetics can vary. The reaction with DPPH, for instance, can be slow and may require several hours to reach completion, whereas ABTS reactions are typically much faster.[19] Ensure you are using a consistent and appropriate incubation time.

  • Sample Concentration: Very high concentrations of your extract can lead to immediate and complete scavenging of the radical, making it difficult to determine an accurate IC50 value.[19] It is better to start with a lower concentration and test a series of dilutions.[19]

  • Solvent and pH: The solvent and pH of the reaction medium can influence the reaction rate.[19] Ensure these are consistent across all experiments.

Troubleshooting Guide: Biological Assays
Problem Potential Cause(s) Recommended Solution(s)
Inconsistent Antioxidant Activity Reagent degradation.[18]Prepare fresh DPPH/ABTS solutions daily; store stock solutions properly. Always include a positive control.[18]
Inappropriate incubation time.[19]Perform a time-course experiment to determine when the reaction reaches a plateau.
Matrix effects from crude extract.Purify the sample further. Use an appropriate blank to correct for sample color.
Low Bioactivity in Cell-Based Assays Poor cell health or passage number.Use cells within a consistent and low passage number range. Regularly check for mycoplasma contamination.
Compound precipitation in media.Check the solubility of this compound in the cell culture medium. Use a solvent control (e.g., DMSO) at a non-toxic concentration.
Assay variability.[20]Standardize all assay parameters, including cell seeding density, incubation times, and reagent concentrations.[17]
Signaling Pathway: Anti-Diabetic Action of this compound

This compound has been shown to exhibit anti-diabetic activity by inhibiting α-glucosidase and, more importantly, by activating the insulin (B600854) signaling pathway, leading to GLUT4 translocation and increased glucose uptake in cells.[21]

G LSR This compound AlphaGlucosidase α-Glucosidase LSR->AlphaGlucosidase Inhibits InsulinReceptor Insulin Receptor LSR->InsulinReceptor Activates PI3K PI3K InsulinReceptor->PI3K Akt Akt PI3K->Akt GLUT4_vesicle GLUT4 Vesicles Akt->GLUT4_vesicle Promotes GLUT4_translocation GLUT4 Translocation to Membrane GLUT4_vesicle->GLUT4_translocation GlucoseUptake Increased Glucose Uptake GLUT4_translocation->GlucoseUptake

Caption: Proposed anti-diabetic signaling pathway of this compound.[21][22]

References

Technical Support Center: Optimizing (+)-Lariciresinol Concentration for Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of (+)-Lariciresinol in cell culture assays.

Frequently Asked Questions (FAQs)

1. What is this compound and what are its primary biological activities?

This compound is a plant lignan, a type of phytoestrogen, found in various plants including sesame seeds and Brassica vegetables.[1] It is a precursor to enterolignans, which are thought to have beneficial medicinal properties.[1] Research has shown that this compound possesses several biological activities, including anti-tumor, anti-diabetic, anti-inflammatory, and antifungal properties.[2][3] It has been demonstrated to induce apoptosis (programmed cell death) in cancer cells and modulate key signaling pathways.[2][4]

2. What is the recommended solvent for dissolving this compound and how should stock solutions be stored?

This compound is soluble in several organic solvents, including Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, and Ethyl Acetate.[5] For cell culture applications, DMSO is the most commonly used solvent.

Storage of Stock Solutions:

  • -80°C: Stable for up to 6 months.

  • -20°C: Stable for up to 1 month (protect from light).[2]

To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.[2]

3. What is a typical starting concentration range for this compound in cell culture assays?

The optimal concentration of this compound is highly dependent on the cell line and the specific biological endpoint being investigated. Based on published studies, a broad starting range to consider is 10 µM to 500 µM . For initial screening, it is advisable to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) for your specific cell line and assay.

Data Summary: Effective Concentrations of this compound in a Variety of Cell Lines

Cell LineAssay TypeEffective ConcentrationTreatment DurationOutcomeReference
HepG2 (Liver Cancer)Apoptosis100-400 µg/mL24-72 hoursInduction of apoptosis[2]
SKBr3 (Breast Cancer)Apoptosis, Cell ViabilityIC50: 500 µM48 hours50% reduction in cell viability[6]
Hypertrophic Scar FibroblastsMigration-Invasion10-40 µM24 hoursInhibition of migration and invasion[2]
C2C12 (Myotubes)Glucose UptakeNot specifiedNot specifiedAugments glucose uptake[2][7]
Fibroblast & HEK-293Cell Viability500 µM48 hours~50% reduction in cell viability[6]

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Low Solubility/Precipitation in Media The final concentration of the organic solvent (e.g., DMSO) in the culture medium is too high. This compound may have limited solubility directly in aqueous media.Ensure the final DMSO concentration in the culture medium is typically ≤ 0.5%. Prepare a high-concentration stock solution in DMSO and then dilute it serially in the culture medium to the desired final concentration. Pre-warming the media before adding the compound may help, but monitor for precipitation upon cooling.[8]
No Observable Effect on Cells The concentration of this compound is too low. The incubation time is too short. The cell density is too high.Perform a dose-response study with a wider range of concentrations (e.g., 1 µM to 1000 µM). Extend the incubation period (e.g., 24, 48, and 72 hours). Optimize cell seeding density to ensure cells are in a logarithmic growth phase during treatment.
High Cell Death/Toxicity in Control Group The solvent (e.g., DMSO) concentration is too high, causing toxicity.Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used. Ensure the final DMSO concentration does not exceed a non-toxic level for your specific cell line (typically <0.5%).
Inconsistent or Non-Reproducible Results Inconsistent cell health or passage number. Variability in compound preparation.Use cells within a consistent and low passage number range. Ensure complete solubilization of the stock solution before each use. Prepare fresh dilutions from the stock solution for each experiment.
Adherent Cells Detaching The compound is inducing apoptosis or cytotoxicity, leading to cell detachment. The chosen concentration is too high.This may be an expected outcome. You can analyze both the adherent and floating cell populations for markers of cell death. Perform a dose-response and time-course experiment to find a concentration and duration that allows for the desired analysis without complete cell loss.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using a WST-1 Cell Viability Assay

This protocol provides a method to determine the concentration of this compound that inhibits the growth of a cell population by 50%.

Materials:

  • Adherent or suspension cells of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound

  • DMSO (cell culture grade)

  • WST-1 reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment and recovery.

  • Compound Preparation: Prepare a 100 mM stock solution of this compound in DMSO. From this, create a series of dilutions in complete culture medium to achieve final concentrations ranging from, for example, 1 µM to 1000 µM. Also, prepare a vehicle control (medium with the same final DMSO concentration as the highest this compound concentration).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • WST-1 Assay: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.[9]

  • Measurement: Measure the absorbance at the recommended wavelength (typically around 450 nm) using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration and use a non-linear regression to determine the IC50 value.

Visualizations

Signaling Pathways of this compound

Lariciresinol_Signaling cluster_apoptosis Mitochondrial Apoptosis Pathway cluster_nfkb NF-κB Pathway cluster_insulin Insulin Signaling Pathway Lariciresinol This compound Bcl2 Bcl-2 Lariciresinol->Bcl2 Inhibits Bax Bax Lariciresinol->Bax Activates NFkB NF-κB Signaling Lariciresinol->NFkB Regulates InsulinSignaling Insulin Signaling Lariciresinol->InsulinSignaling Activates Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Inflammation Inflammation NFkB->Inflammation GLUT4 GLUT4 Translocation InsulinSignaling->GLUT4 GlucoseUptake Glucose Uptake GLUT4->GlucoseUptake

Caption: Signaling pathways modulated by this compound.

Experimental Workflow for Concentration Optimization

experimental_workflow start Start: Optimize Cell Seeding Density prep_stock Prepare this compound Stock (e.g., 100 mM in DMSO) start->prep_stock dose_response Perform Dose-Response Assay (e.g., 1-1000 µM for 24, 48, 72h) prep_stock->dose_response viability_assay Cell Viability Assay (e.g., WST-1, MTT, ATP-based) dose_response->viability_assay calc_ic50 Calculate IC50/EC50 Values viability_assay->calc_ic50 select_conc Select Optimal Concentrations (Sub-lethal, IC50, etc.) calc_ic50->select_conc downstream Proceed to Downstream Assays (e.g., Western Blot, qPCR, Flow Cytometry) select_conc->downstream end End downstream->end

References

Technical Support Center: Troubleshooting Low Yield of (+)-Lariciresinol from Plant Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for (+)-Lariciresinol extraction. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the extraction of this compound from plant sources.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during this compound extraction, providing potential causes and actionable solutions.

Q1: Why is my initial crude extract yield of this compound very low?

A1: Low yield from the initial extraction is a common issue that can often be traced back to several factors related to the raw material and the extraction method itself.[1]

  • Potential Causes:

    • Poor Quality of Plant Material: The concentration of this compound can vary significantly based on the plant species, geographical origin, harvest time, and storage conditions.

    • Improper Sample Preparation: Inefficient grinding of the plant material can limit solvent penetration, and inadequate drying can lead to enzymatic degradation of the target compound.[2]

    • Suboptimal Solvent Choice: The polarity of the extraction solvent is crucial for efficiently solubilizing this compound. A solvent that is too polar or non-polar may result in a low yield.

    • Inefficient Extraction Method: Traditional methods like maceration may not be as efficient as modern techniques such as Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE).[3]

  • Troubleshooting Steps:

    • Verify Plant Material: Ensure you are using a plant species known to contain a high concentration of this compound. Refer to Table 1 for common plant sources.

    • Optimize Sample Preparation: The plant material should be thoroughly dried (e.g., at 40-50°C) to prevent enzymatic degradation and ground into a fine, uniform powder to maximize the surface area for solvent penetration.[2]

    • Solvent Optimization: Test a range of solvents with varying polarities. Aqueous mixtures of ethanol (B145695) or methanol (B129727) (typically 50-80%) are often effective for extracting lignans (B1203133) like this compound.[3][4]

    • Consider Advanced Extraction Techniques: If the yield remains low with conventional methods, consider using UAE or MAE, which can significantly reduce extraction time and improve efficiency.[3]

Q2: I am using a Soxhlet extractor, but my this compound yield is inconsistent and sometimes lower than expected. Why is this happening?

A2: While Soxhlet extraction can be efficient, the prolonged exposure to heat can be a major drawback for some compounds.

  • Potential Causes:

    • Thermal Degradation: Although many lignans are relatively heat-stable, prolonged exposure to high temperatures during Soxhlet extraction can potentially lead to the degradation of this compound.[5]

    • Incomplete Extraction: The extraction cycles may not be sufficient to extract all the available this compound from the plant matrix.

  • Troubleshooting Steps:

    • Assess Thermal Stability: While lignans are generally stable at temperatures below 100°C, it is good practice to use the lowest effective temperature for extraction.[5]

    • Increase Extraction Cycles: Ensure a sufficient number of extraction cycles to maximize the recovery of the compound.

    • Alternative Methods: For heat-sensitive variations or to improve efficiency, consider alternative methods like UAE or MAE that operate at lower temperatures or for shorter durations.[3][6]

Q3: How do I know if my extraction of this compound is complete?

A3: Ensuring complete extraction is crucial for maximizing yield.

  • Troubleshooting Steps:

    • Multiple Extractions: Perform sequential extractions on the same plant material with a fresh solvent.

    • Analyze the Marc: After your primary extraction, perform a small-scale re-extraction of the leftover plant material (marc) and analyze the resulting extract for the presence of this compound using a sensitive analytical method like HPLC. If a significant amount is detected, your initial extraction was incomplete.

    • Optimize Extraction Time: For methods like maceration or UAE, create a time-course experiment to determine the point at which the yield of this compound plateaus.

Q4: My crude extract is a complex mixture, and I am losing this compound during purification. How can I improve the purification yield?

A4: The purification of this compound from a complex crude extract can be challenging.

  • Potential Causes:

    • Co-extraction of Impurities: The initial extraction may pull out a wide range of compounds with similar polarities to this compound, making separation difficult.

    • Inappropriate Chromatographic Conditions: The choice of stationary phase, mobile phase, and gradient in column chromatography or preparative HPLC is critical for successful separation.

  • Troubleshooting Steps:

    • Pre-extraction Defatting: For oil-rich plant material like flaxseed or sesame seeds, a pre-extraction step with a non-polar solvent like hexane (B92381) can remove lipids and other non-polar compounds, simplifying the subsequent extraction of lignans.[7]

    • Liquid-Liquid Partitioning: Before chromatographic purification, perform a liquid-liquid partitioning of the crude extract. Suspend the extract in water and partition it sequentially with solvents of increasing polarity (e.g., ethyl acetate (B1210297), n-butanol). This compound is expected to be enriched in the ethyl acetate and/or n-butanol fractions.

    • Optimize Chromatography:

      • Column Chromatography: Use silica (B1680970) gel and a gradient elution system, starting with a less polar solvent and gradually increasing the polarity.

      • Preparative HPLC: Utilize a reversed-phase column (e.g., C18) with a suitable mobile phase, often a gradient of water (with a small amount of acid like formic acid) and methanol or acetonitrile.

Data Presentation

Table 1: Common Plant Sources of this compound and Other Lignans

Plant SourcePart UsedPredominant LignansReference
Flaxseed (Linum usitatissimum)SeedsSecoisolariciresinol diglucoside, Matairesinol, Pinoresinol, Lariciresinol
Sesame Seed (Sesamum indicum)SeedsPinoresinol, Lariciresinol
Stinging Nettle (Urtica dioica)Roots, LeavesLignans including Pinoresinol diglucoside[8]
Valerian (Valeriana officinalis)RootsLignans[9]
Brassica Vegetables-Pinoresinol, Lariciresinol[10]

Table 2: Comparison of Extraction Methods for Phenolic Compounds (including Lignans)

Extraction MethodTypical SolventTemperature Range (°C)Extraction TimeGeneral Yield ComparisonReference
MacerationEthanol/Methanol (aq.)Room Temperature24 - 72 hoursLower[11][12]
Soxhlet ExtractionEthanol/MethanolBoiling point of solvent6 - 24 hoursModerate to High[6][13]
Ultrasound-Assisted Extraction (UAE)Ethanol/Methanol (aq.)30 - 7015 - 60 minutesHigh[14][15][16][17]
Microwave-Assisted Extraction (MAE)Ethanol/Methanol (aq.)60 - 1205 - 30 minutesHigh[6][18][19]

Experimental Protocols

Protocol 1: General Maceration Extraction of this compound

  • Sample Preparation:

    • Dry the plant material (e.g., seeds, roots) at 40-50°C to a constant weight.

    • Grind the dried material into a fine powder using a laboratory mill.

  • Extraction:

    • Weigh 10 g of the powdered plant material and place it in a conical flask.

    • Add 100 mL of 70% ethanol (v/v) to the flask (1:10 solid-to-solvent ratio).

    • Seal the flask and macerate for 48 hours at room temperature with occasional shaking.

  • Filtration and Concentration:

    • Filter the mixture through Whatman No. 1 filter paper.

    • Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

Protocol 2: Ultrasound-Assisted Extraction (UAE) of this compound

  • Sample Preparation:

    • Prepare the dried and powdered plant material as described in Protocol 1.

  • Extraction:

    • Place 10 g of the powdered plant material into an extraction vessel.

    • Add 150 mL of 80% methanol (v/v) (1:15 solid-to-solvent ratio).

    • Place the vessel in an ultrasonic bath.

    • Sonicate for 30 minutes at a frequency of 40 kHz and a temperature of 50°C.

  • Filtration and Concentration:

    • Filter the mixture and concentrate the filtrate as described in Protocol 1.

Protocol 3: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)

  • Instrumentation:

    • HPLC system equipped with a UV or Diode Array Detector (DAD).

    • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of Solvent A (water with 0.1% formic acid) and Solvent B (acetonitrile with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 280 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Dissolve a known amount of the crude extract in the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Quantification:

    • Prepare a calibration curve using a certified standard of this compound.

    • Quantify the amount of this compound in the sample by comparing its peak area with the calibration curve.

Mandatory Visualization

Troubleshooting_Low_Yield cluster_material Potential Issues & Solutions cluster_prep cluster_solvent cluster_method start Low this compound Yield check_material Step 1: Evaluate Plant Material start->check_material check_prep Step 2: Review Sample Preparation check_material->check_prep Material OK material_issue Issue: Wrong species, poor quality. Solution: Source high-quality, verified material. check_material->material_issue check_solvent Step 3: Optimize Extraction Solvent check_prep->check_solvent Preparation OK prep_issue Issue: Inadequate drying, coarse grinding. Solution: Dry at 40-50°C, grind to fine powder. check_prep->prep_issue check_method Step 4: Evaluate Extraction Method check_solvent->check_method Solvent OK solvent_issue Issue: Suboptimal polarity. Solution: Test aqueous ethanol/methanol (50-80%). check_solvent->solvent_issue analyze_marc Step 5: Analyze Residual Marc check_method->analyze_marc Method OK method_issue Issue: Inefficient method (e.g., maceration). Solution: Use UAE or MAE. check_method->method_issue purification_issue Step 6: Troubleshoot Purification analyze_marc->purification_issue No significant amount in marc success Yield Improved purification_issue->success Purification Optimized

Caption: Troubleshooting workflow for low this compound yield.

Lariciresinol_Signaling_Pathway cluster_info Note lariciresinol (-)-Lariciresinol hnf1a HNF1α (Hepatocyte Nuclear Factor 1α) lariciresinol->hnf1a regulates nf_kb NF-κB Signaling hnf1a->nf_kb activates hbv_transcription HBV Transcription nf_kb->hbv_transcription inhibits hbv_replication HBV Replication hbv_transcription->hbv_replication leads to info (-)-Lariciresinol has been shown to inhibit Hepatitis B Virus (HBV) replication by regulating HNF1α-mediated HBV transcription.

Caption: (-)-Lariciresinol's role in regulating HBV transcription.

References

Technical Support Center: (+)-Lariciresinol In Vitro Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) regarding the solubility of (+)-Lariciresinol for in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

A: this compound is a lignan (B3055560) compound with limited aqueous solubility.[1] It is practically insoluble in water but shows good solubility in several organic solvents.[2][3] For in vitro cell culture experiments, it is typically dissolved in an organic solvent to create a high-concentration stock solution, which is then diluted in the aqueous cell culture medium to the final working concentration.

Q2: What are the recommended primary solvents for preparing this compound stock solutions?

A: The most commonly recommended and effective solvents for preparing stock solutions of this compound are Dimethyl sulfoxide (B87167) (DMSO) and Methanol (B129727).[4] Other solvents like chloroform, dichloromethane, ethyl acetate, and acetone (B3395972) have also been reported to be effective.[2][3]

Q3: My this compound is not dissolving completely in the recommended solvent. What troubleshooting steps can I take?

A: If you encounter difficulty dissolving this compound, please follow these steps:

  • Use Ultrasonic Agitation: Sonication is often necessary to facilitate dissolution, especially for higher concentrations.[4] Place your vial in an ultrasonic bath and sonicate for a few minutes.

  • Gentle Warming: Gently warming the solution to 37°C can help increase solubility.[3] Be cautious and avoid excessive heat, which could degrade the compound.

  • Ensure Solvent Quality: The hygroscopic nature of DMSO means it can absorb water from the atmosphere, which significantly reduces its effectiveness as a solvent for this compound. Always use newly opened, anhydrous-grade DMSO for the best results.[4]

  • Check Compound Purity: Impurities in the this compound powder can affect its solubility. Ensure you are using a high-purity compound.

Q4: Can I prepare my initial stock solution in pure methanol for cell-based assays?

A: Yes, you can. One study prepared a 100 mmol stock solution in pure methanol, which was then used for treating cell lines.[5][6] However, it's critical to ensure the final concentration of methanol in the cell culture medium is non-toxic to the cells, typically below 1% v/v.[5][6]

Q5: How should I store my this compound stock solutions?

A: Prepared stock solutions should be stored under appropriate conditions to maintain stability. For stock solutions in DMSO, it is recommended to store them at -20°C for up to one month or at -80°C for up to six months.[7] Always keep the solutions sealed and protected from light.[7] It is often recommended to prepare and use the solution on the same day if possible.[3]

Quantitative Solubility Data

The following table summarizes the known solubility of this compound in various solvents.

SolventConcentration (Mass)Concentration (Molar)Notes
DMSO 100 mg/mL277.47 mMUltrasonic agitation is needed. Use of newly opened, non-hygroscopic DMSO is critical.[4]
Methanol 25 mg/mL69.37 mMUltrasonic agitation is needed.[4]
Water 0.02 g/L (174.5 mg/L estimated)~0.48 mMPractically insoluble.[1][8]
Other Solvents SolubleNot QuantifiedChloroform, Dichloromethane, Ethyl Acetate, Acetone.[2][3]

Molecular Weight of this compound: 360.4 g/mol .[9][10]

Experimental Protocols

Protocol: Preparation of a 100 mM Stock Solution in DMSO

This protocol provides a step-by-step guide for preparing a high-concentration stock solution of this compound.

  • Materials:

    • This compound powder (high purity)

    • Anhydrous, sterile Dimethyl sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or vials

    • Calibrated precision balance

    • Pipettes

    • Ultrasonic water bath

  • Procedure:

    • Weigh out the desired amount of this compound powder accurately. For example, to prepare 1 mL of a 100 mM stock solution, weigh 36.04 mg.

    • Transfer the powder to a sterile vial.

    • Add the calculated volume of anhydrous DMSO. For 36.04 mg, add 1 mL of DMSO.

    • Tightly cap the vial to prevent moisture absorption.

    • Vortex the solution briefly.

    • Place the vial in an ultrasonic water bath. Sonicate the solution for 5-10 minutes or until the compound is completely dissolved. A clear solution should be obtained.

    • If dissolution is still incomplete, the solution can be gently warmed at 37°C for a short period while continuing sonication.[3]

    • Once dissolved, the stock solution is ready for use. It can be further diluted with cell culture medium to achieve the desired final concentration for your experiment. Remember to keep the final DMSO concentration in the medium low (typically <0.5%) to avoid solvent-induced cytotoxicity.

    • For storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[7]

Visual Guides

The following diagrams illustrate key workflows and biological pathways related to this compound.

G Workflow for Dissolving this compound cluster_prep Preparation cluster_dissolution Dissolution cluster_troubleshoot Troubleshooting cluster_storage Final Steps weigh 1. Weigh this compound Powder add_solvent 2. Add Anhydrous Solvent (e.g., DMSO) weigh->add_solvent vortex 3. Vortex Briefly add_solvent->vortex sonicate 4. Sonicate (Ultrasonic Bath) vortex->sonicate warm 5. Gentle Warming (37°C) sonicate->warm If not fully dissolved check 6. Check for Clear Solution warm->check filter 7. Sterile Filter (Optional) check->filter store 8. Aliquot & Store (-20°C / -80°C) filter->store

Caption: A step-by-step workflow for dissolving this compound for in vitro use.

G Signaling Pathways Modulated by this compound cluster_pathways Cellular Effects lariciresinol This compound tgf_beta TGF-β Pathway lariciresinol->tgf_beta Regulates nf_kb NF-κB Pathway lariciresinol->nf_kb Regulates bcl2 Bcl-2 (Anti-apoptotic) lariciresinol->bcl2 Decreases bax Bax (Pro-apoptotic) lariciresinol->bax Upregulates apoptosis Apoptosis bcl2->apoptosis bax->apoptosis

Caption: Simplified diagram of signaling pathways influenced by this compound.[4]

References

Technical Support Center: Enhancing the In Vivo Bioavailability of (+)-Lariciresinol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the oral bioavailability of the lignan, (+)-Lariciresinol. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate your research and development efforts.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses common challenges and questions that may arise during your experiments with this compound.

Question 1: We are observing very low plasma concentrations of this compound after oral administration in our rat model. What are the potential reasons for this poor bioavailability?

Answer: The low oral bioavailability of this compound is likely due to a combination of factors inherent to its physicochemical properties and physiological processing. Key reasons include:

  • Poor Aqueous Solubility: this compound is a lipophilic compound with low solubility in aqueous environments like the gastrointestinal (GI) tract. This limits its dissolution, which is a prerequisite for absorption.

  • Metabolism by Gut Microbiota: Lignans like this compound are extensively metabolized by intestinal bacteria into enterolignans, such as enterodiol (B191174) and enterolactone. While these metabolites are bioactive, the parent compound's concentration is significantly reduced before it can be absorbed.

  • First-Pass Metabolism: After absorption, this compound that enters the portal circulation is subject to first-pass metabolism in the liver, further reducing the amount of unchanged drug that reaches systemic circulation.

  • Efflux by Transporters: P-glycoprotein and other efflux transporters in the intestinal epithelium can actively pump this compound back into the GI lumen, limiting its net absorption.

Troubleshooting Low Bioavailability:

  • Formulation Strategy: The most effective approach to overcoming these challenges is to employ advanced formulation strategies. Consider developing a nanoformulation (e.g., Solid Lipid Nanoparticles or Nanostructured Lipid Carriers) or a Self-Emulsifying Drug Delivery System (SEDDS). These formulations can enhance solubility, protect the drug from degradation, and improve absorption.

  • Co-administration with Absorption Enhancers: Investigate the co-administration of this compound with absorption enhancers or bioenhancers. These agents can modulate tight junctions or inhibit efflux pumps to increase intestinal permeability.

  • Dose Escalation Study: Conduct a dose-escalation study to determine if the absorption is saturable. However, be mindful of potential toxicity at higher doses.

Question 2: Our attempt to formulate this compound into Solid Lipid Nanoparticles (SLNs) resulted in low encapsulation efficiency. What could be the cause and how can we improve it?

Answer: Low encapsulation efficiency (EE) of hydrophobic drugs like this compound in SLNs is a common challenge. Potential causes and troubleshooting steps are outlined below.

Troubleshooting Low Encapsulation Efficiency:

Possible Cause Troubleshooting Step
Poor solubility of this compound in the molten lipid. Screen various solid lipids to find one with higher solubilizing capacity for this compound. A mixture of lipids (creating Nanostructured Lipid Carriers - NLCs) can create imperfections in the crystal lattice, providing more space for the drug.
Drug expulsion during lipid recrystallization. During cooling, the lipid matrix can recrystallize into a more ordered structure, expelling the drug. Optimize the cooling process (e.g., rapid cooling by immersing in an ice bath) to trap the drug in an amorphous state within the lipid matrix.
High drug concentration leading to supersaturation. Optimize the drug-to-lipid ratio. Start with a lower drug concentration and gradually increase it to determine the maximum loading capacity without compromising EE.
Inappropriate surfactant/stabilizer. The type and concentration of the surfactant are crucial for stabilizing the nanoparticles and preventing drug leakage. Screen different surfactants and co-surfactants to find a combination that provides good emulsification and stability.

Question 3: We are planning an in vivo pharmacokinetic study in rats to compare different formulations of this compound. What is a standard experimental workflow?

Answer: A typical workflow for a comparative oral pharmacokinetic study in rats involves several key steps, from animal preparation to data analysis.

G Experimental Workflow for Oral Bioavailability Assessment in Rats cluster_pre Pre-Dosing cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis A Animal Acclimatization (1 week) B Fasting (Overnight, with water access) A->B C Oral Gavage Administration of Formulations B->C D Serial Blood Sampling (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24h) C->D E Plasma Separation (Centrifugation) D->E F Sample Storage (-80°C) E->F G LC-MS/MS Quantification of this compound F->G H Pharmacokinetic Analysis (Cmax, Tmax, AUC) G->H TGF_NFkB_Pathway Potential Modulation of TGF-β and NF-κB Signaling by this compound cluster_lariciresinol This compound cluster_tgf TGF-β Pathway cluster_nfkb NF-κB Pathway Lariciresinol This compound Smad23 p-Smad2/3 Lariciresinol->Smad23 Inhibition IKK IKK Lariciresinol->IKK Inhibition TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR TGFbR->Smad23 SmadComplex Smad2/3/4 Complex Smad23->SmadComplex Smad4 Smad4 Smad4->SmadComplex Nucleus_TGF Gene Transcription (e.g., Pro-inflammatory cytokines) SmadComplex->Nucleus_TGF Translocation IkB IκBα IKK->IkB Phosphorylation (Degradation) NFkB NF-κB (p65/p50) Nucleus_NFkB Gene Transcription (e.g., Pro-inflammatory cytokines, Cell survival) NFkB->Nucleus_NFkB Translocation NFkB_IkB NF-κB/IκBα Complex NFkB_IkB->NFkB Release

Technical Support Center: HPLC Analysis of (+)-Lariciresinol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the High-Performance Liquid Chromatography (HPLC) analysis of (+)-Lariciresinol.

Frequently Asked Questions (FAQs)

Q1: What are the most common problems encountered during the HPLC analysis of this compound?

A1: The most frequent issues include peak tailing, retention time variability, and poor resolution. These problems can stem from interactions between the phenolic hydroxyl groups of this compound and the stationary phase, improper mobile phase pH, column degradation, or inadequate sample preparation.

Q2: What type of HPLC column is best suited for this compound analysis?

A2: Reversed-phase columns, particularly C18 and C8 columns, are most commonly used for the analysis of lignans (B1203133) like this compound. These columns effectively separate moderately polar compounds from various matrices.

Q3: Why is the mobile phase pH critical for the analysis of this compound?

A3: this compound is a phenolic compound and thus weakly acidic.[1] The pH of the mobile phase influences the ionization state of its hydroxyl groups. An inappropriate pH can lead to secondary interactions with the silica (B1680970) backbone of the column, resulting in peak tailing and poor reproducibility.[2] It is generally advisable to work at a pH that is at least 2 units away from the pKa of the analyte to ensure a consistent ionization state.

Q4: How can I improve the peak shape of this compound?

A4: To mitigate peak tailing, consider adding a small percentage of an acidic modifier, such as formic acid or trifluoroacetic acid (TFA), to the mobile phase. This helps to suppress the ionization of residual silanol (B1196071) groups on the column's stationary phase, minimizing secondary interactions.[2] Using a highly deactivated, end-capped column can also significantly improve peak symmetry.

Q5: My retention times for this compound are shifting between runs. What could be the cause?

A5: Retention time drift can be caused by several factors, including inconsistent mobile phase preparation, temperature fluctuations, and inadequate column equilibration.[3] Ensure your mobile phase is accurately prepared and well-mixed. Using a column oven will help maintain a stable temperature. Always allow sufficient time for the column to equilibrate with the mobile phase before starting your analytical run.

Troubleshooting Guide

Below is a detailed guide to troubleshoot common issues in the HPLC analysis of this compound.

Problem 1: Peak Tailing
Potential Cause Recommended Solution
Secondary Silanol Interactions Add an acidic modifier (e.g., 0.1% formic acid or TFA) to the mobile phase to suppress silanol activity.[2] Use a modern, high-purity, end-capped C18 or C8 column.
Inappropriate Mobile Phase pH Adjust the mobile phase pH to be at least 2 units below the pKa of this compound's phenolic groups to ensure it is in a non-ionized state.
Column Overload Reduce the injection volume or dilute the sample. Broad or tailing peaks can be an indicator of too much sample being injected.
Column Contamination or Degradation Flush the column with a strong solvent (e.g., methanol (B129727) or acetonitrile). If the problem persists, replace the guard column or the analytical column.
Extra-column Volume Minimize the length and internal diameter of tubing between the injector, column, and detector. Ensure all fittings are properly connected.
Problem 2: Retention Time Variability
Potential Cause Recommended Solution
Inconsistent Mobile Phase Composition Prepare fresh mobile phase for each run and ensure accurate measurement of all components. Use an online degasser to prevent bubble formation.
Temperature Fluctuations Use a column oven to maintain a consistent temperature throughout the analysis.
Inadequate Column Equilibration Equilibrate the column with at least 10-20 column volumes of the mobile phase before injecting the sample.
Pump Malfunction Check the pump for leaks and ensure a stable flow rate. If necessary, perform pump maintenance.
Column Aging Over time, the stationary phase can degrade, leading to changes in retention. If other solutions fail, a new column may be needed.
Problem 3: Poor Resolution
Potential Cause Recommended Solution
Suboptimal Mobile Phase Strength Adjust the ratio of organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous phase. A lower organic content generally increases retention and may improve the separation of closely eluting peaks.
Inappropriate Column Chemistry If using a standard C18 column, consider trying a different stationary phase, such as a phenyl-hexyl or a C8 column, which may offer different selectivity.
Flow Rate Too High Decrease the flow rate to allow for better partitioning of the analyte between the mobile and stationary phases.
Method Development Issues Re-evaluate the entire method, including the column, mobile phase, and gradient profile (if applicable), to optimize the separation.

Experimental Protocols

General HPLC Method for this compound Analysis

This protocol provides a starting point for the analysis of this compound and may require optimization for specific matrices.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Gradient: A typical gradient might be to start with a lower percentage of Solvent B and gradually increase it over the run time to elute compounds of increasing hydrophobicity. For example, start at 20% B, increase to 80% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at 280 nm.

  • Injection Volume: 10 µL.

Sample Preparation from Plant Material

This compound often exists as glycosides in plant materials, requiring hydrolysis to release the aglycone for HPLC analysis.[4][5]

  • Extraction: Extract the ground plant material with a suitable solvent such as an ethanol/water mixture.[5]

  • Hydrolysis:

    • Acid Hydrolysis: Treat the extract with an acid (e.g., HCl) at an elevated temperature (e.g., 80 °C) to cleave the glycosidic bonds.[6] Note that this can sometimes lead to the formation of artifacts.[4]

    • Enzymatic Hydrolysis: Use enzymes like cellulase (B1617823) to break the glycosidic linkages under milder conditions.[7]

  • Purification: After hydrolysis, the sample may need to be purified using solid-phase extraction (SPE) to remove interfering matrix components before injection into the HPLC system.

  • Final Preparation: Dissolve the final extract in the initial mobile phase composition and filter through a 0.45 µm syringe filter.

Visualizations

HPLC_Troubleshooting_Workflow start Problem Observed in This compound Analysis problem_type Identify Problem Type start->problem_type peak_tailing Peak Tailing problem_type->peak_tailing Asymmetric Peak rt_variability Retention Time Variability problem_type->rt_variability Drifting RT poor_resolution Poor Resolution problem_type->poor_resolution Overlapping Peaks check_mobile_phase_ph Check Mobile Phase pH and Modifier peak_tailing->check_mobile_phase_ph check_mobile_phase_prep Verify Mobile Phase Preparation & Degassing rt_variability->check_mobile_phase_prep optimize_mobile_phase Optimize Mobile Phase Strength poor_resolution->optimize_mobile_phase check_column_health_pt Evaluate Column Health (Age, Contamination) check_mobile_phase_ph->check_column_health_pt check_sample_concentration Check Sample Concentration (Overload) check_column_health_pt->check_sample_concentration solution Problem Resolved check_sample_concentration->solution check_temperature Ensure Stable Column Temperature check_mobile_phase_prep->check_temperature check_equilibration Confirm Adequate Column Equilibration check_temperature->check_equilibration check_equilibration->solution evaluate_column Evaluate Column Selectivity optimize_mobile_phase->evaluate_column adjust_flow_rate Adjust Flow Rate evaluate_column->adjust_flow_rate adjust_flow_rate->solution

Caption: Workflow for troubleshooting common HPLC issues with this compound.

Sample_Preparation_Workflow start Plant Material (e.g., Flaxseed) extraction Solvent Extraction (e.g., Ethanol/Water) start->extraction hydrolysis Hydrolysis of Glycosides extraction->hydrolysis acid_hydrolysis Acid Hydrolysis (e.g., HCl, 80°C) hydrolysis->acid_hydrolysis Chemical enzymatic_hydrolysis Enzymatic Hydrolysis (e.g., Cellulase) hydrolysis->enzymatic_hydrolysis Biological purification Solid-Phase Extraction (SPE) (Optional) acid_hydrolysis->purification enzymatic_hydrolysis->purification final_prep Dissolve in Mobile Phase & Filter (0.45 µm) purification->final_prep injection Inject into HPLC final_prep->injection

Caption: Sample preparation workflow for this compound from plant sources.

References

Technical Support Center: Troubleshooting (+)-Lariciresinol Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on avoiding and troubleshooting interference in bioassays involving (+)-Lariciresinol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern in bioassays?

A1: this compound is a lignan, a class of polyphenolic compounds found in various plants, including sesame seeds and Brassica vegetables.[1] As a phenolic compound, it is susceptible to degradation from factors like oxidation, light exposure, and extreme pH, which can alter its structure and biological activity, leading to inconsistent experimental results.

Q2: My this compound solution has changed color. Is it still viable for my experiments?

A2: A color change, such as turning yellow or brown, is often an indication of oxidation. This can affect the compound's activity and interfere with colorimetric assays. It is recommended to use freshly prepared solutions. If you suspect degradation, you can analyze your solution using HPLC to check for the appearance of new peaks or a decrease in the main peak corresponding to this compound.

Q3: I'm observing high background absorbance in my antioxidant assay with this compound. What could be the cause?

A3: High background absorbance in antioxidant assays like the DPPH assay can be caused by the inherent color of this compound solutions, especially at higher concentrations.[2][3] It is crucial to include a sample blank containing the extract without the assay reagent to subtract the background absorbance.[3]

Q4: Can this compound interfere with cell viability assays like the MTT assay?

A4: Yes, as a phenolic compound, this compound has the potential to interfere with the MTT assay.[4] Phenolic compounds can directly reduce the MTT reagent to formazan (B1609692), leading to an overestimation of cell viability (a false positive).[4] It is advisable to include a control well with this compound and MTT reagent but without cells to check for this interference.[5]

Troubleshooting Guides

Issue 1: Poor Solubility and Precipitation of this compound in Aqueous Buffers
  • Possible Cause: this compound, like many lignans, has low solubility in water, which can lead to it precipitating out of solution during experiments.[6]

  • Troubleshooting Steps:

    • Use of Co-solvents: Prepare a concentrated stock solution of this compound in an organic solvent like DMSO or ethanol.[7]

    • Dilution: Dilute the stock solution into your aqueous buffer to the final desired concentration. Ensure the final concentration of the organic solvent is low (typically <0.5% v/v in cell-based assays) to avoid solvent-induced cytotoxicity.[7]

    • Sonication: After dilution, sonicate the solution to help disperse the compound.[7]

    • Gentle Heating: Briefly warming the solution to 37°C may also improve solubility.[7]

Issue 2: Inconsistent Results in Antioxidant Assays (e.g., DPPH, ABTS)
  • Possible Cause: The inherent color of this compound solutions can interfere with spectrophotometric readings. Additionally, the reaction kinetics may vary.[2]

  • Troubleshooting Steps:

    • Include Proper Controls: Always run a sample blank (extract without DPPH reagent) to correct for background absorbance.[3]

    • Optimize Incubation Time: Ensure a sufficient incubation period for the reaction between this compound and the radical to reach completion.[2]

    • Solvent Compatibility: Use the same solvent to prepare your this compound solution and the DPPH or ABTS reagent to avoid precipitation or turbidity.[3]

Issue 3: Suspected Interference in α-Glucosidase Inhibition Assay
  • Possible Cause: Plant extracts containing tannins can non-specifically inhibit enzymes by forming complexes, which may lead to an overestimation of the inhibitory activity of this compound if it is part of a crude or semi-purified extract.[8]

  • Troubleshooting Steps:

    • Purification: Use highly purified this compound to avoid interference from other plant compounds.

    • Control for Non-specific Inhibition: Include a control protein (e.g., bovine serum albumin) to assess the degree of non-specific binding.

Quantitative Data Summary

Table 1: Bioactivity of this compound

BioassayCell Line / EnzymeIC50 ValueReference(s)
α-Glucosidase Inhibition-6.97 µM[9]
Cytotoxicity (MTT Assay)SKBr3~500 µM (at 48 hours)[10]
Cytotoxicity (MTT Assay)Fibroblast~500 µM (at 48 hours)[10]
Cytotoxicity (MTT Assay)HEK-293~500 µM (at 48 hours)[10]

Experimental Protocols

DPPH Radical Scavenging Assay
  • Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) (e.g., 0.1 mM).

  • Sample Preparation: Prepare a stock solution of this compound in methanol or another suitable solvent. Create a series of dilutions from this stock.

  • Assay Procedure:

    • In a 96-well microplate, add your this compound dilutions to separate wells.

    • Add the DPPH solution to each well.

    • Include a blank (solvent only) and a positive control (e.g., ascorbic acid).

    • Incubate in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance at approximately 517 nm.

  • Calculation: Calculate the percentage of inhibition and determine the IC50 value.

MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) and incubate for the desired period (e.g., 24, 48, or 72 hours).[9]

  • MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[11]

  • Absorbance Reading: Measure the absorbance at approximately 570 nm.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

α-Glucosidase Inhibition Assay
  • Reaction Mixture: Prepare a reaction mixture containing α-glucosidase enzyme in a suitable buffer (e.g., phosphate (B84403) buffer).

  • Inhibitor Addition: Add different concentrations of this compound to the reaction mixture and pre-incubate.

  • Substrate Addition: Initiate the reaction by adding the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).

  • Incubation: Incubate the mixture at a specific temperature (e.g., 37°C) for a set time.

  • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., sodium carbonate).[12]

  • Absorbance Measurement: Measure the absorbance of the released p-nitrophenol at 405 nm.[13]

  • Calculation: Determine the percentage of enzyme inhibition and calculate the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Bioassay cluster_troubleshooting Troubleshooting cluster_solutions Solutions prep Prepare this compound Stock Solution (e.g., in DMSO) dilute Dilute to Working Concentrations in Assay Buffer prep->dilute assay Perform Bioassay (e.g., DPPH, MTT, Enzyme Inhibition) dilute->assay precipitate Precipitation Observed? assay->precipitate During Assay color_interference Color Interference? assay->color_interference During Reading unexpected_results Unexpected Results? assay->unexpected_results Analysis solubility_sol Optimize Co-solvent Concentration Use Sonication precipitate->solubility_sol Yes color_sol Run Sample Blanks (without assay reagent) color_interference->color_sol Yes results_sol Check for Compound-Assay Interaction (e.g., this compound + MTT, no cells) unexpected_results->results_sol Yes

Caption: A general workflow for troubleshooting common issues in this compound bioassays.

nfkb_pathway stimulus Inflammatory Stimuli (e.g., LPS) ikk IKK Complex stimulus->ikk lariciresinol This compound lariciresinol->ikk Inhibits ikb IκBα ikk->ikb Phosphorylates nfkb_ikb NF-κB-IκBα Complex nfkb NF-κB (p65/p50) nucleus Nucleus nfkb->nucleus Translocation nfkb_ikb->nfkb IκBα Degradation transcription Pro-inflammatory Gene Transcription

Caption: this compound can inhibit the NF-κB signaling pathway.

nrf2_pathway lariciresinol This compound nrf2_keap1 Nrf2-Keap1 Complex lariciresinol->nrf2_keap1 Induces Dissociation keap1 Keap1 nrf2 Nrf2 nucleus Nucleus nrf2->nucleus Translocation nrf2_keap1->nrf2 are ARE (Antioxidant Response Element) transcription Antioxidant Enzyme Gene Expression (e.g., HO-1) are->transcription Binds to

References

Stability and degradation of (+)-Lariciresinol under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and degradation of (+)-Lariciresinol under common experimental conditions. The information is presented in a question-and-answer format to directly address potential issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a lignan (B3055560), a class of polyphenolic compounds found in various plants.[1] Like many phenolic compounds, it is susceptible to degradation, which can alter its chemical structure and biological activity.[2] Ensuring the stability of this compound throughout experimental procedures is crucial for obtaining accurate and reproducible results.

Q2: What are the primary factors that cause this compound degradation?

The main factors that can induce the degradation of this compound and other lignans (B1203133) include:

  • pH: Lignans with phenolic hydroxyl groups can be susceptible to degradation at neutral to alkaline pH.[2]

  • Temperature: Elevated temperatures can accelerate the degradation of lignans.[2]

  • Light: Exposure to UV and visible light can promote the degradation of phenolic compounds.[2]

  • Oxygen: The presence of oxygen can lead to the oxidation of phenolic compounds.[2]

  • Solvents: The purity and type of solvent can impact stability. The presence of water in organic solvents can also contribute to degradation.[3]

Q3: How should I store this compound and its stock solutions to ensure stability?

For optimal stability, solid this compound should be stored at -20°C, protected from light and moisture.[2] Stock solutions should be prepared in a high-purity, dry solvent such as DMSO or ethanol, aliquoted into single-use vials to minimize freeze-thaw cycles, and stored at -20°C or -80°C.[4] To prevent oxidation, it is recommended to flush the vials with an inert gas like argon or nitrogen before sealing.[2]

Q4: How can I tell if my this compound has degraded?

Signs of degradation can include:

  • A change in the color of the solid compound or solution.[4]

  • The appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS).[4]

  • Inconsistent or reduced biological activity in your experiments.[4]

Troubleshooting Guides

This section provides solutions to common problems encountered during the handling and analysis of this compound.

Problem Possible Cause Troubleshooting Steps
Inconsistent experimental results Degradation of this compound during the experiment.Review your protocol: Ensure all steps are standardized, especially incubation times and temperatures. • Prepare fresh solutions: Avoid using previously prepared or stored working solutions. • Protect from light: Use amber vials or wrap containers in aluminum foil. • Control temperature: Maintain a consistent and appropriate temperature throughout the experiment.
Unexpected peaks in HPLC/LC-MS analysis Degradation of this compound in the sample or during analysis.Check storage of the parent compound: Ensure the solid this compound and stock solutions are stored correctly. • Use a fresh sample: Prepare a new solution from a previously unopened aliquot. • Evaluate analytical conditions: Ensure the mobile phase pH is appropriate and the autosampler is cooled if possible to prevent on-instrument degradation.
Loss of biological activity Degradation leading to a lower effective concentration of the active compound.Confirm compound integrity: Analyze the purity of your stock solution using HPLC or LC-MS. • Use a positive control: Include a known stable compound with similar activity to ensure the assay is performing as expected. • Prepare fresh dilutions: Dilute the stock solution immediately before use in your experiment.

Quantitative Data on Lignan Stability

Table 1: Stability of Magnolignan A in Solution under Different pH Conditions

Condition Time (hours) % Degradation
0.1 M HCl at 60°C2~15%
0.1 M NaOH at room temp.2~40%

Data is representative for a related lignan and should be used as a guideline.

Table 2: Stability of Magnolignan A under Oxidative, Thermal, and Photolytic Stress

Stress Condition Duration % Degradation
3% H₂O₂ at room temp.2 hours~25%
Solid at 80°C24 hours~10%
Solution exposed to UV light24 hours~30%

Data is representative for a related lignan and should be used as a guideline.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to determine the stability of this compound under various stress conditions.[2][5]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 2 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 0.1 mg/mL with the initial solvent.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 2 hours. Neutralize with 0.1 M HCl and dilute to a final concentration of 0.1 mg/mL.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 2 hours, protected from light. Dilute to a final concentration of 0.1 mg/mL.

  • Thermal Degradation: Place a known amount of solid this compound in an oven at 80°C for 24 hours. Dissolve the stressed solid to a final concentration of 0.1 mg/mL.

  • Photodegradation: Expose a solution of this compound (0.1 mg/mL) to a calibrated light source (e.g., UV lamp) for a defined period. Keep a control sample in the dark.

3. Analysis:

  • Analyze all stressed samples and a non-stressed control sample by a stability-indicating HPLC-UV or LC-MS/MS method (see Protocol 2).

  • Calculate the percentage of degradation by comparing the peak area of this compound in the stressed samples to the control sample.

Protocol 2: Stability-Indicating HPLC-UV Method for this compound

This protocol describes a general HPLC-UV method suitable for separating this compound from its potential degradation products.

1. Instrumentation:

  • An HPLC system with a UV detector.

2. Chromatographic Conditions:

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of solvent A (e.g., water with 0.1% formic acid) and solvent B (e.g., acetonitrile (B52724) or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

3. Method Validation:

  • The method should be validated for specificity by demonstrating that degradation product peaks do not interfere with the main this compound peak. This is achieved by analyzing the samples from the forced degradation study.[6]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL in Methanol) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Apply Stress base Base Hydrolysis (0.1 M NaOH, RT) stock->base Apply Stress oxidation Oxidation (3% H2O2, RT) stock->oxidation Apply Stress thermal Thermal Stress (Solid, 80°C) stock->thermal Apply Stress photo Photodegradation (UV Light) stock->photo Apply Stress hplc HPLC-UV or LC-MS/MS Analysis acid->hplc Analyze base->hplc Analyze oxidation->hplc Analyze thermal->hplc Analyze photo->hplc Analyze data Data Interpretation (% Degradation) hplc->data

Caption: Workflow for a forced degradation study of this compound.

troubleshooting_flowchart start Inconsistent Results or Unexpected HPLC Peaks check_storage Review Storage Conditions (-20°C, dark, dry?) start->check_storage check_handling Review Handling Protocol (Fresh dilutions, light protection?) check_storage->check_handling Storage OK re_evaluate Re-evaluate Experimental Design check_storage->re_evaluate Storage Incorrect check_reagents Check Reagent Quality (Solvent purity, buffer age?) check_handling->check_reagents Handling OK check_handling->re_evaluate Handling Incorrect run_control Analyze a Freshly Prepared Standard by HPLC/LC-MS check_reagents->run_control Reagents OK check_reagents->re_evaluate Reagents Expired/Impure issue_resolved Issue Resolved run_control->issue_resolved Standard is Pure run_control->re_evaluate Standard is Degraded

Caption: Troubleshooting logic for stability issues with this compound.

References

Technical Support Center: Optimizing Enzymatic Hydrolysis of (+)-Lariciresinol Glycosides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the enzymatic hydrolysis of (+)-Lariciresinol glycosides.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during the enzymatic conversion of this compound glycosides to their aglycone form, this compound.

Question: My hydrolysis reaction shows a very low or no yield of this compound. What are the primary factors to investigate?

Answer: Low conversion rates are a frequent issue. A systematic approach to troubleshooting is crucial. Begin by verifying the integrity of your reaction components and the viability of your enzyme. Key areas to investigate include:

  • Sub-optimal Reaction Conditions: Ensure the pH, temperature, and incubation time are optimized for your specific enzyme. Most fungal β-glucosidases exhibit optimal activity in a pH range of 4.0 to 6.0 and temperatures between 50°C and 70°C.[1][2][3][4] A deviation from these optimal conditions can significantly reduce enzyme efficiency.

  • Enzyme Inactivity: Confirm that your enzyme is active. Enzymes can lose activity due to improper storage (e.g., repeated freeze-thaw cycles) or age.[5][6] Perform a control reaction with a standard substrate, such as p-nitrophenyl-β-D-glucopyranoside (pNPG), to verify the enzyme's catalytic capability.[1][5]

  • Presence of Inhibitors: The reaction mixture may contain substances that inhibit the enzyme. A common issue is product inhibition, where the accumulation of glucose, a byproduct of the hydrolysis, slows down the reaction.[6][7] The aglycone product itself, this compound, could also have inhibitory effects at high concentrations. Additionally, impurities within the substrate extract or solvents used can act as inhibitors.[5]

  • Poor Substrate Solubility: this compound glycosides may have limited solubility in aqueous buffers, which restricts their availability to the enzyme.[6] This can be a significant limiting factor for the reaction rate.

Question: How can I improve the solubility of my this compound glycoside substrate?

Answer: To enhance substrate solubility, you can incorporate a small percentage of a water-miscible organic co-solvent into your reaction buffer.[6]

  • Recommended Co-solvents: Dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) are commonly used.

  • Concentration: Start with a low concentration (e.g., 5-10% v/v) and optimize from there.

  • Caution: It is critical to test the effect of the co-solvent on your enzyme's activity and stability, as high concentrations can lead to denaturation and loss of function.[6]

Question: The reaction starts but seems to stop before all the substrate is consumed. What could be the cause?

Answer: This issue often points to either product inhibition or enzyme instability.

  • Product Inhibition: As the reaction proceeds, the concentration of glucose and this compound increases. High levels of glucose are known to competitively inhibit β-glucosidase activity.[6][7] To mitigate this, you could consider strategies like in-situ product removal or using a fed-batch system where the substrate is added incrementally.

  • Enzyme Instability: The enzyme may not be stable for the entire duration of the reaction under the chosen experimental conditions (e.g., temperature, pH).[6][8] You can assess this by running a time-course experiment and measuring the enzyme's residual activity at different time points. A gradual loss of activity would suggest instability.

Question: How do I select the right enzyme for my hydrolysis experiment?

Answer: The most effective enzymes for hydrolyzing glycosidic bonds in plant-derived compounds like this compound glycosides are β-glucosidases (EC 3.2.1.21).[9]

  • Common Sources: Commercial β-glucosidases are often derived from fungi, such as Aspergillus niger (e.g., Novozym 188) or Trichoderma reesei.[8][10] These are widely used due to their effectiveness in hydrolyzing lignocellulosic biomass.

  • Enzyme Cocktails: Some preparations contain a mix of enzymes, including β-glucosidase, cellulases, and rhamnosidases, which can be beneficial for complex plant extracts.[11]

  • Substrate Specificity: While many β-glucosidases have broad substrate specificity, it is important to choose one that is effective for β-1,4-glycosidic bonds, which are common in these types of compounds.[1][7]

Question: What is the best way to stop the enzymatic reaction at a specific time point?

Answer: To accurately analyze your reaction progress, it's essential to stop the reaction effectively. Common methods include:

  • Heat Inactivation: Rapidly increase the temperature of the reaction mixture to a point that denatures the enzyme (e.g., boiling at 100°C for 5-10 minutes). This is a very effective and common method.

  • pH Shock: Drastically change the pH of the reaction mixture by adding a strong acid or base to move it far from the enzyme's optimal pH range.

  • Solvent Addition: Add a solvent like methanol (B129727) or acetonitrile (B52724) to the reaction mixture.[12] This is often done as the first step in sample preparation for chromatographic analysis (e.g., HPLC).

Experimental Protocols & Data

General Protocol for Enzymatic Hydrolysis of this compound Glycosides

This protocol provides a general framework. Optimal conditions, particularly enzyme concentration and incubation time, should be determined empirically.

  • Substrate Preparation:

    • Prepare a stock solution of the this compound glycoside substrate in the selected reaction buffer (e.g., 0.1 M Sodium Acetate buffer).

    • If solubility is an issue, a small amount of DMSO (not exceeding 10% final concentration) can be added to the buffer before adding the substrate.[6] Ensure the substrate is fully dissolved.

  • Enzyme Preparation:

    • Prepare a fresh solution of the β-glucosidase enzyme in the same reaction buffer. Keep the enzyme solution on ice until use.

  • Reaction Setup:

    • In a reaction vessel (e.g., a microcentrifuge tube or a small flask), add the substrate solution.

    • Pre-incubate the substrate solution at the desired reaction temperature (e.g., 55°C) for 5-10 minutes to allow it to equilibrate.[1]

    • Initiate the reaction by adding the enzyme solution to the pre-warmed substrate solution. The final reaction volume and concentrations should be as per your experimental design. A typical enzyme-to-substrate ratio can be optimized, starting from 1:10 (w/w).

  • Incubation:

    • Incubate the reaction mixture at the optimal temperature with gentle agitation (e.g., using a shaking water bath or incubator).

    • Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours) to monitor the progress of the reaction.

  • Reaction Termination & Analysis:

    • Terminate the reaction in each aliquot by boiling for 10 minutes.

    • Centrifuge the terminated reaction mixture to pellet the denatured enzyme and any precipitates.

    • Analyze the supernatant for the presence of the product, this compound, and the remaining substrate using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC).[6]

Quantitative Data Tables

Table 1: Typical Optimal Conditions for Fungal β-Glucosidases

Parameter Optimal Range Source Organism Example Citation
pH 4.0 - 6.0 Aspergillus niger, Trichoderma reesei [2][3][4]

| Temperature (°C) | 50 - 70 | Myceliophthora heterothallica, Colletotrichum graminicola |[1][2][4] |

Table 2: Comparison of Commercial Enzyme Preparations for Hydrolysis

Enzyme Preparation Primary Enzyme(s) Typical Source Key Characteristics Citation
Novozym 188 β-Glucosidase Aspergillus niger Widely used reference for supplementing cellulase (B1617823) preparations; does not adsorb significantly to lignin. [8][10]
Cellic® CTec2 Cellulase complex including β-glucosidases Trichoderma reesei High activity on lignocellulosic biomass; β-glucosidase component adsorbs strongly to lignin. [10]
Snailase Enzyme mix (cellulases, pectinases, etc.) Snail digestive fluid Shows high efficacy in hydrolyzing a wide range of flavonoid glycosides. [13]

| Food-Grade β-Glucosidase | β-Glucosidase, rhamnosidase, cellulase | Submerged Fermentation | Designed for botanical extraction; achieves high conversion rates (>98%) under recommended conditions. |[11] |

Visualizations

Diagrams of Workflows and Processes

hydrolysis_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis sub_prep Substrate Preparation (Dissolve in Buffer +/- Co-solvent) mix Combine & Mix (Substrate + Enzyme) sub_prep->mix enz_prep Enzyme Preparation (Dissolve in Buffer) enz_prep->mix incubate Incubate (Optimal Temp & pH with Agitation) mix->incubate terminate Terminate Reaction (e.g., Heat Inactivation) incubate->terminate analyze Analyze Sample (e.g., HPLC) terminate->analyze

Caption: General experimental workflow for enzymatic hydrolysis.

troubleshooting_flowchart start Low / No Yield of This compound check_enzyme Is the enzyme active? (Run control with pNPG) start->check_enzyme check_conditions Are reaction conditions optimal? (pH, Temperature) check_enzyme->check_conditions Yes replace_enzyme Replace enzyme. Check storage conditions. check_enzyme->replace_enzyme No check_solubility Is the substrate fully dissolved? check_conditions->check_solubility Yes optimize_conditions Optimize pH and temperature for the specific enzyme. check_conditions->optimize_conditions No add_cosolvent Improve solubility. Add co-solvent (e.g., 5-10% DMSO). check_solubility->add_cosolvent No check_inhibition Consider product inhibition. (Monitor glucose/aglycone levels). check_solubility->check_inhibition Yes replace_enzyme->check_enzyme optimize_conditions->check_conditions add_cosolvent->check_solubility success Yield Improved check_inhibition->success

Caption: Troubleshooting flowchart for low hydrolysis yield.

reaction_pathway substrate < this compound 4'-O-β-D-glucoside Substrate> enzyme β-Glucosidase substrate->enzyme product1 < this compound Aglycone Product> enzyme->product1 product2 < D-Glucose Byproduct> enzyme->product2 water H₂O water->enzyme

Caption: Enzymatic hydrolysis of this compound glycoside.

References

Technical Support Center: Overcoming Matrix Effects in LC-MS Analysis of (+)-Lariciresinol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying, troubleshooting, and overcoming matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of (+)-Lariciresinol.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of LC-MS analysis of this compound?

A1: In LC-MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest, which in this case is this compound.[1][2] These components can include proteins, lipids, salts, and other endogenous substances from the biological sample.[1][2] Matrix effects occur when these co-eluting compounds interfere with the ionization of this compound in the mass spectrometer's ion source. This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately compromising the accuracy, precision, and sensitivity of the analytical method.[1][3][4]

Q2: Why are matrix effects a significant concern for the quantification of this compound?

A2: Matrix effects are a major concern because they can lead to erroneous quantification of this compound.[3] Since the composition of biological matrices can vary between samples, the extent of ion suppression or enhancement can be inconsistent, resulting in poor reproducibility and inaccurate measurements.[1] This variability can undermine the reliability of pharmacokinetic studies, biomarker validation, and other applications where precise quantification is critical.

Q3: How can I determine if my LC-MS analysis of this compound is affected by matrix effects?

A3: There are two primary methods to assess the presence and extent of matrix effects:

  • Post-Column Infusion: This qualitative method involves infusing a constant flow of a standard solution of this compound into the mass spectrometer after the analytical column. A blank matrix extract is then injected. Any significant dip or rise in the baseline signal at the retention time of this compound indicates the presence of ion suppression or enhancement, respectively.[1][5]

  • Post-Extraction Spike Method: This is a quantitative approach. The peak area of this compound in a standard solution is compared to the peak area of a blank matrix extract that has been spiked with the same concentration of this compound after the extraction process.[1][5] The matrix effect can be calculated using the following formula:

    • Matrix Effect (%) = (Peak Area in Spiked Matrix / Peak Area in Neat Solution) x 100

Q4: What are the common sources of matrix effects in biological samples?

A4: The most common sources of matrix effects in biological samples such as plasma, urine, or tissue homogenates are phospholipids, salts, and endogenous metabolites. Phospholipids are particularly problematic due to their abundance and their tendency to co-elute with many analytes, causing significant ion suppression in electrospray ionization (ESI).

Troubleshooting Guide

Issue 1: I am observing significant ion suppression for this compound, leading to low sensitivity.

  • Possible Cause: High concentration of co-eluting matrix components, particularly phospholipids.

  • Troubleshooting Steps:

    • Improve Sample Preparation: A simple protein precipitation may not be sufficient. Implement a more rigorous sample clean-up method such as Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) to remove a larger portion of interfering substances.[6][7]

    • Optimize Chromatography: Modify the chromatographic conditions to better separate this compound from the matrix components. This can include using a different stationary phase, adjusting the mobile phase composition, or employing a gradient elution.

    • Sample Dilution: Diluting the sample can reduce the concentration of matrix components, thereby lessening their impact on the ionization of this compound.[8][9] However, ensure that the diluted concentration of this compound remains above the lower limit of quantification (LLOQ).

Issue 2: My results for this compound quantification show high variability and poor reproducibility between samples.

  • Possible Cause: Inconsistent matrix effects between different sample lots or individuals.

  • Troubleshooting Steps:

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the ideal choice for an internal standard.[1] It has nearly identical chemical and physical properties to the analyte and will be affected by matrix effects in a similar manner, thus providing accurate normalization and improving reproducibility.[1][10][11]

    • Standardize Sample Preparation: Ensure that every step of the sample preparation protocol is performed consistently for all samples. Automation of liquid handling can help improve precision.[1]

    • Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to compensate for consistent matrix effects.[3] This involves obtaining a blank matrix (free of the analyte) to prepare the calibration curve.

Issue 3: I am observing ion enhancement, leading to an overestimation of this compound concentration.

  • Possible Cause: Co-eluting matrix components are facilitating the ionization of this compound.

  • Troubleshooting Steps:

    • Improve Chromatographic Separation: As with ion suppression, enhancing the separation between this compound and the interfering matrix components is crucial. Experiment with different gradients and columns.

    • Evaluate Different Ionization Sources: If available, test different ionization sources (e.g., APCI instead of ESI) as they can be less susceptible to matrix effects for certain compounds.

    • Thorough Sample Clean-up: Employ advanced sample preparation techniques like SPE with a specific sorbent chemistry tailored to remove the interfering compounds.

Data Presentation: Comparison of Sample Preparation Methods

The choice of sample preparation method significantly impacts the extent of matrix effects. The following table summarizes the relative effectiveness of common techniques for analyzing this compound in biological matrices.

Sample Preparation MethodRelative CostThroughputMatrix Effect Removal EfficiencyTypical Recovery for this compoundKey Considerations
Protein Precipitation (PPT) LowHighLow80-100%Prone to significant matrix effects, especially from phospholipids.[6]
Liquid-Liquid Extraction (LLE) Low-MediumMediumMedium70-95%Efficiency depends on the choice of extraction solvent and pH optimization.[7]
Solid-Phase Extraction (SPE) HighLow-MediumHigh85-105%Offers the cleanest extracts and the least matrix effects.[6][12] Method development can be more complex.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for this compound in Plasma

  • To 100 µL of plasma sample, add 25 µL of the internal standard working solution (ideally a stable isotope-labeled this compound).

  • Vortex the sample for 30 seconds.

  • Add 1 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.

  • Vortex for 5 minutes to ensure thorough mixing and extraction.

  • Centrifuge at 13,000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

  • Vortex for 1 minute and centrifuge at 13,000 rpm for 5 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for this compound in Plasma

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water.

  • Sample Loading: To 100 µL of plasma, add 25 µL of the internal standard and 200 µL of 2% formic acid in water. Vortex and load the entire mixture onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute this compound and the internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 3: Utilizing a Stable Isotope-Labeled Internal Standard (SIL-IS)

  • Selection: Synthesize or procure a stable isotope-labeled version of this compound (e.g., this compound-d4).

  • Preparation of Working Solution: Prepare a working solution of the SIL-IS at a concentration that yields a strong signal in the mass spectrometer.

  • Addition to Samples: Add a small, precise volume of the SIL-IS working solution to all samples, calibration standards, and quality control samples at the beginning of the sample preparation process.

  • Quantification: During data processing, calculate the peak area ratio of the analyte this compound to the SIL-IS. Create the calibration curve by plotting the peak area ratio against the concentration of the calibration standards. The concentration of this compound in the unknown samples is then determined from this curve. The use of a SIL-IS provides the highest possible analytical specificity for quantitative determinations.[10][11]

Visualizations

Workflow_for_Matrix_Effect_Mitigation cluster_assessment Matrix Effect Assessment cluster_validation Method Validation A Initial Method Development LC-MS analysis of this compound B Post-Column Infusion Qualitative Assessment A->B Qualitative Check C Post-Extraction Spike Quantitative Assessment A->C Quantitative Check D Optimize Sample Preparation (LLE, SPE) C->D If Matrix Effect > 15% E Optimize Chromatography (Gradient, Column) C->E If Matrix Effect > 15% F Use Stable Isotope-Labeled Internal Standard C->F For High Reproducibility G Sample Dilution C->G Simple Approach H Re-evaluate Matrix Effects D->H E->H F->H G->H H->D If still unacceptable I Validate Method According to Regulatory Guidelines H->I If Matrix Effect is acceptable

Caption: Workflow for Identifying and Mitigating Matrix Effects.

Troubleshooting_Guide_Logic cluster_problems Observed Issues cluster_solutions Recommended Solutions start Problem Encountered During This compound Analysis ion_suppression Ion Suppression Low Sensitivity start->ion_suppression high_variability High Variability Poor Reproducibility start->high_variability ion_enhancement Ion Enhancement Overestimation start->ion_enhancement improve_cleanup Improve Sample Clean-up (LLE, SPE) ion_suppression->improve_cleanup optimize_chrom Optimize Chromatography ion_suppression->optimize_chrom dilute_sample Dilute Sample ion_suppression->dilute_sample use_sil_is Use SIL-IS high_variability->use_sil_is standardize_prep Standardize Sample Prep high_variability->standardize_prep matrix_match Matrix-Matched Calibrators high_variability->matrix_match ion_enhancement->improve_cleanup ion_enhancement->optimize_chrom change_ion_source Change Ionization Source ion_enhancement->change_ion_source

Caption: Troubleshooting Logic for Matrix Effects.

References

Best practices for storing (+)-Lariciresinol stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (+)-Lariciresinol

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for the effective storage, handling, and use of this compound in a laboratory setting. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity and successful application of your this compound stock solutions in various experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is soluble in a variety of organic solvents. For biological assays, Dimethyl Sulfoxide (DMSO) is a common choice for preparing high-concentration stock solutions.[1] Methanol (B129727), ethanol (B145695), acetone, ethyl acetate, chloroform, and dichloromethane (B109758) are also effective solvents.[2] When preparing for in vitro assays, it is crucial to use a biocompatible co-solvent, with DMSO and ethanol being the most frequently used.

Q2: What are the optimal storage conditions for this compound stock solutions?

A2: For long-term storage, it is recommended to store this compound stock solutions at -80°C, which can maintain stability for up to 6 months. For short-term storage, -20°C is suitable for up to 1 month.[1] It is crucial to protect the solutions from light.[1] To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use volumes.

Q3: What is the recommended maximum concentration of DMSO in cell culture media?

A3: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5% (v/v). The specific tolerance can vary between different cell lines. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.

Q4: How can I ensure the stability of this compound in my experimental setup?

A4: Lignans like this compound can be sensitive to pH and temperature. It is advisable to prepare fresh working solutions for each experiment. If the experiment involves incubation at 37°C, be aware that the stability of the compound in the medium may decrease over time. Pre-warming the cell culture medium to 37°C before adding the compound can help prevent precipitation due to temperature shock.

Q5: Is this compound sensitive to light?

A5: Yes, it is recommended to protect this compound solutions from light, especially during long-term storage, to prevent potential photodegradation.[1]

Troubleshooting Guide

This guide addresses common issues that may arise when working with this compound solutions.

Issue Possible Cause Recommended Solution
Precipitate observed in stock solution upon thawing. The compound may have come out of solution during freezing or thawing.Gently warm the vial to 37°C and vortex or sonicate until the precipitate dissolves completely. Ensure the solution is clear before use.
Precipitate forms after adding the stock solution to aqueous media. The solubility limit of this compound in the aqueous medium has been exceeded. The final concentration of the organic solvent (e.g., DMSO) may be too low to maintain solubility.Prepare a more dilute stock solution or a series of intermediate dilutions in the culture medium. Ensure the final concentration of the organic solvent is sufficient to keep the compound in solution, while remaining non-toxic to the cells (typically <0.5% for DMSO). Add the stock solution to the pre-warmed medium dropwise while vortexing to facilitate mixing.
Inconsistent or lower-than-expected biological activity. The compound may have degraded due to improper storage or handling. The actual concentration of the working solution may be lower than calculated due to incomplete dissolution or precipitation.Prepare fresh stock solutions from solid this compound. Ensure proper storage conditions (temperature and light protection) are maintained. After preparing working solutions, visually inspect for any precipitate before applying to your experimental system.
Low yield during extraction from plant material. Inadequate sample preparation (e.g., improper drying, insufficient grinding). Suboptimal choice of extraction solvent.Ensure plant material is thoroughly dried and finely ground to maximize surface area. Use a solvent system appropriate for the polarity of lignans; aqueous ethanol or methanol (70-80%) are often effective.

Logical Workflow for Troubleshooting Precipitation

G A Precipitate Observed in Media B Check Stock Solution A->B C Is stock solution clear? B->C Visually inspect D Prepare Fresh Stock Solution C->D No E Optimize Dilution Method C->E Yes D->E F Add stock to pre-warmed media dropwise while vortexing E->F G Test Lower Working Concentrations F->G H Problem Resolved G->H Success I If precipitation persists J If precipitation persists G A Prepare 10 mM Stock Solution of this compound in DMSO B Sterile filter the stock solution (0.22 µm filter) A->B C Aliquot into single-use tubes and store at -80°C B->C D Thaw an aliquot and prepare working dilutions in cell culture medium C->D E Ensure final DMSO concentration is <0.5% D->E G Treat cells with working dilutions of this compound E->G F Seed cells in a multi-well plate and allow to adhere F->G I Incubate for the desired time period (e.g., 24, 48, 72 hours) G->I H Include vehicle control (medium + DMSO) H->I J Perform downstream analysis (e.g., cell viability, western blot, etc.) I->J TGF_beta_pathway TGFb TGF-β Receptor TGF-β Receptor Complex (Type I & II) TGFb->Receptor Lariciresinol This compound Lariciresinol->Receptor Modulates Smad23 Smad2/3 Receptor->Smad23 Phosphorylates pSmad23 p-Smad2/3 Receptor->pSmad23 Smad_complex Smad2/3/4 Complex pSmad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Transcription Gene Transcription (e.g., cell cycle arrest, apoptosis) Nucleus->Transcription NFkB_pathway Stimulus Pro-inflammatory Stimulus (e.g., TNF-α, IL-1β) IKK IKK Complex Stimulus->IKK Lariciresinol This compound Lariciresinol->IKK Inhibits IkB_NFkB IκBα-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκBα IkB IκBα IkB->IkB_NFkB NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus pIkB p-IκBα IkB_NFkB->pIkB Ub_degradation Ubiquitination & Proteasomal Degradation pIkB->Ub_degradation Ub_degradation->NFkB Releases Transcription Inflammatory Gene Transcription Nucleus->Transcription

References

Technical Support Center: Enhancing (+)-Lariciresinol Synthesis Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the synthesis of (+)-Lariciresinol. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the chemical synthesis of this compound?

A1: The main difficulties in synthesizing this compound, a member of the furofuran lignan (B3055560) family, revolve around controlling the stereochemistry at its multiple chiral centers. Achieving high diastereoselectivity and enantioselectivity is a central challenge. Other common issues include managing reaction yields, the inefficiency of multi-step transformations, and complexities in the purification of the final product. The development of efficient and practical synthetic routes remains an active area of research to support broader biological studies.

Q2: How can I improve the stereoselectivity in my synthesis of tetrahydrofuran (B95107) lignans (B1203133) like this compound?

A2: Enhancing stereoselectivity is a critical aspect of lignan synthesis. Key strategies include:

  • Catalyst Selection: The choice of catalyst is crucial in asymmetric synthesis. For instance, palladium (Pd)-catalyzed asymmetric allylic cycloaddition and rhodium (Rh)-catalyzed C-H insertion reactions have proven effective in achieving high stereo-control.

  • Oxidative Cyclization: Manganese(III)-mediated oxidative cyclization has demonstrated excellent diastereocontrol in the formation of key bicyclic intermediates.

  • Chiral Auxiliaries: Employing chiral auxiliaries can effectively direct the stereochemical outcome of reactions.

  • Organocatalysis: Methods such as asymmetric aldol (B89426) reactions can be used as key stereochemistry-defining steps.

Q3: My oxidative cyclization/dimerization reaction is resulting in low yields. What factors should I investigate?

A3: Low yields in oxidative cyclization, a common step in furofuran lignan synthesis involving the coupling of two phenylpropanoid units, can be attributed to several factors. The choice of the oxidizing agent, such as FeCl₃·6H₂O or cerium ammonium (B1175870) nitrate (B79036) (CAN), is a critical parameter to investigate and optimize. Reaction conditions such as temperature, solvent, and reaction time also play a significant role and should be systematically varied to improve yields.

Troubleshooting Guides

This section provides detailed troubleshooting for specific synthetic methodologies that can be employed in the synthesis of this compound.

Method 1: Titanocene-Mediated Radical Cyclization

This approach offers a short and stereoselective route to (±)-Lariciresinol.

Experimental Protocol:

A detailed experimental protocol for a similar transformation, the synthesis of (±)-Lariciresinol Dimethyl Ether, is provided below. This can be adapted for the synthesis of (±)-Lariciresinol by using appropriate starting materials with free phenolic hydroxyls (protected and then deprotected).

  • Step 1: Preparation of the Epoxy Olefinic Ether Precursor: The synthesis begins with the preparation of a suitable epoxy olefinic ether. This precursor is typically synthesized from commercially available starting materials like vanillin (B372448) or isovanillin (B20041) through a multi-step sequence involving Wittig reactions, epoxidation, and etherification.

  • Step 2: Radical Cyclization:

    • A solution of the epoxy olefinic ether in dry, degassed THF is prepared under an inert atmosphere (e.g., nitrogen or argon).

    • In a separate flask, titanocene (B72419) dichloride (Cp₂TiCl₂) and activated zinc dust are stirred in dry, degassed THF for one hour at room temperature to generate the titanocene(III) species in situ.

    • The solution of the epoxy olefinic ether is then added to the titanocene(III) suspension.

    • The reaction mixture is stirred at room temperature for a specified time (e.g., 16 hours), and the progress is monitored by thin-layer chromatography (TLC).

  • Step 3: Work-up and Purification:

    • Upon completion, the reaction is quenched by the addition of aqueous acid (e.g., 1 M HCl).

    • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired furanolignan.

  • Step 4: Deprotection (if necessary): If protecting groups were used for the phenolic hydroxyls, a final deprotection step is required. For example, benzyl (B1604629) protecting groups can be removed by catalytic hydrogenation.

Troubleshooting:

IssuePossible Cause(s)Suggested Solution(s)
Low Yield of Cyclized Product Incomplete formation of the active titanocene(III) species.Ensure the zinc dust is freshly activated and that all reagents and solvents are scrupulously dried and degassed.
Decomposition of the starting material or product.Monitor the reaction closely by TLC and avoid prolonged reaction times. Consider running the reaction at a lower temperature.
Suboptimal stoichiometry of reagents.Vary the equivalents of titanocene dichloride and zinc dust to find the optimal ratio.
Formation of Multiple Isomers Lack of stereocontrol in the radical cyclization.The stereoselectivity of this reaction is often dependent on the substrate. Modifying the substituents on the starting material may influence the stereochemical outcome.
Isomerization during work-up or purification.Use mild acidic conditions for the work-up. Consider using a less acidic silica gel for chromatography or deactivating the silica gel with a small amount of triethylamine.
Difficulty in Purification Co-elution of isomers or byproducts.Employ high-performance liquid chromatography (HPLC) with a suitable stationary phase (e.g., C18) for separation. Chiral HPLC may be necessary to separate enantiomers if a racemic synthesis was performed.
Method 2: Intramolecular SN1/SN2 Etherification

This method is key for constructing the benzylic 7-position of the lariciresinol core.

Experimental Protocol:

The general procedure involves the acid-catalyzed cyclization of a diol precursor.

  • Step 1: Synthesis of the Diol Precursor: A suitably substituted 1,4-diaryl-2,3-butanediol is required. The stereochemistry of this precursor will determine the stereochemistry of the final product.

  • Step 2: Cyclization:

    • The diol is dissolved in a suitable solvent (e.g., dichloromethane (B109758) or toluene).

    • A catalytic amount of a Brønsted or Lewis acid (e.g., p-toluenesulfonic acid, camphorsulfonic acid, or boron trifluoride etherate) is added.

    • The reaction is stirred at a specific temperature (ranging from room temperature to reflux) until the starting material is consumed (monitored by TLC).

  • Step 3: Work-up and Purification:

    • The reaction is quenched with a mild base (e.g., saturated sodium bicarbonate solution).

    • The layers are separated, and the aqueous layer is extracted with an organic solvent.

    • The combined organic layers are washed, dried, and concentrated.

    • The crude product is purified by column chromatography.

Troubleshooting:

IssuePossible Cause(s)Suggested Solution(s)
Low Yield of Tetrahydrofuran Formation of side products such as hemiacetals or elimination products.Carefully select the acid catalyst and reaction temperature. Weaker acids and lower temperatures may favor the desired cyclization.
Reversibility of the reaction.In some cases, removal of water using a Dean-Stark apparatus can drive the equilibrium towards the product.
Poor Stereoselectivity The reaction proceeding through a less selective SN1 mechanism.To favor an SN2 pathway with inversion of configuration, a good leaving group at one of the benzylic positions can be introduced in the precursor, and the cyclization can be performed under basic conditions.
Epimerization at one of the chiral centers.Use milder reaction conditions and minimize reaction time.
Incomplete Reaction Insufficiently acidic catalyst or low reaction temperature.Screen different acid catalysts and gradually increase the reaction temperature while monitoring for byproduct formation.

Quantitative Data Summary

The following table summarizes yield data for different synthetic approaches to lariciresinol and related compounds. Direct comparison is challenging due to variations in starting materials and target molecules (e.g., racemic vs. enantiopure, free phenols vs. protected derivatives).

Synthetic ApproachTarget MoleculeKey ReactionReported YieldReference
Three-Step SynthesisThis compound 3a-acetateNot specified in abstract66% (overall)Rajasekhar & Subbaraju, 2000[1]
Radical Cyclization(±)-Lariciresinol dibenzyl etherBu₃SnH/AIBN mediatedGood (isomer ratio 7:1)Not specified in abstract
Radical Cyclization(±)-LariciresinolCatalytic hydrogenation of dibenzyl etherExcellentNot specified in abstract
Titanocene-Mediated Radical Cyclization(±)-Lariciresinol dimethyl etherCp₂TiCl mediatedNot specified in abstractNot specified in abstract

Visualizing Synthetic Pathways

To aid in understanding the experimental workflows, the following diagrams illustrate the key synthetic strategies.

Titanocene_Mediated_Radical_Cyclization Start Epoxy Olefinic Ether Precursor Cyclization Radical Cyclization Start->Cyclization Reagents Cp₂TiCl₂, Zn dust in THF Reagents->Cyclization Workup Acidic Work-up & Extraction Cyclization->Workup Purification Column Chromatography Workup->Purification Product (±)-Lariciresinol (protected) Purification->Product Deprotection Deprotection (e.g., H₂, Pd/C) Product->Deprotection FinalProduct (±)-Lariciresinol Deprotection->FinalProduct

Caption: Workflow for Titanocene-Mediated Synthesis of (±)-Lariciresinol.

Intramolecular_Etherification Start 1,4-Diaryl-2,3-butanediol Precursor Cyclization Intramolecular Etherification (Sₙ1/Sₙ2) Start->Cyclization Reagents Acid Catalyst (e.g., p-TsOH) Reagents->Cyclization Workup Basic Work-up & Extraction Cyclization->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Workflow for Intramolecular Etherification to Synthesize this compound.

Troubleshooting_Logic Problem Low Yield or Poor Selectivity CheckReagents Verify Reagent Quality (freshly activated, dry, pure) Problem->CheckReagents OptimizeConditions Systematically Vary: - Temperature - Solvent - Reaction Time - Catalyst Problem->OptimizeConditions AnalyzeByproducts Isolate and Characterize Byproducts (e.g., by NMR, MS) Problem->AnalyzeByproducts ModifySubstrate Redesign Precursor: - Add/Change Protecting Groups - Introduce Chiral Auxiliary AnalyzeByproducts->ModifySubstrate

Caption: General Troubleshooting Logic for Synthesis Optimization.

References

Technical Support Center: Troubleshooting Inconsistent Results in (+)-Lariciresinol Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (+)-Lariciresinol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues and ensure the consistency and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: Why am I observing significant variability in the IC50 values of this compound in my cell-based assays?

A1: Inconsistent IC50 values are a common challenge in cell-based assays and can arise from several factors.[1] Minor variations in experimental conditions can lead to significant differences in results.[1] Key aspects to consider include:

  • Cell Health and Passage Number: The physiological state of your cells is critical. Using cells of a consistent and low passage number is recommended, as serial passaging can lead to genetic and phenotypic drift, altering their response to treatment.[2]

  • Compound Solubility and Stability: this compound has limited solubility in aqueous solutions. Ensure it is fully dissolved in a suitable solvent like DMSO before preparing your final dilutions in cell culture media.[3] Precipitation of the compound will lead to a lower effective concentration and consequently, a higher apparent IC50. Also, consider the stability of this compound in your culture medium over the course of the experiment, as degradation can occur.[4]

  • Assay-Specific Parameters: Different cytotoxicity assays measure different endpoints (e.g., metabolic activity in an MTT assay vs. membrane integrity in a trypan blue assay).[1] The mechanism of action of this compound may influence these endpoints differently, leading to varied IC50 values.

  • Data Analysis: Ensure you are using a consistent and appropriate non-linear regression model to fit your dose-response curve for IC50 calculation.[1]

Q2: My antioxidant assay results for this compound are not reproducible. What are the likely causes?

A2: Reproducibility issues in antioxidant assays often stem from the inherent reactivity of the radicals and the sensitivity of the assay to environmental factors. For assays like DPPH and ABTS, consider the following:

  • Reagent Quality: The stability of the radical solutions (DPPH and ABts•+) is crucial. These should be freshly prepared and protected from light to prevent degradation.

  • Solvent Effects: The solvent used to dissolve this compound and the standards can influence the reaction kinetics. Ensure consistency in the solvent system across all experiments.

  • Incubation Time and Temperature: The reaction between this compound and the radicals is time and temperature-dependent. Strict adherence to the same incubation time and temperature for all samples and plates is essential for consistent results.

  • Pipetting Accuracy: Inaccurate pipetting, especially of the compound dilutions and radical solutions, can introduce significant errors. Regular calibration of pipettes is recommended.[1]

Q3: I am having trouble with the solubility of this compound for my in vitro experiments. What are the recommended solvents?

A3: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, methanol (B129727), chloroform, dichloromethane, and ethyl acetate.[3][5] For cell culture experiments, it is common practice to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the aqueous culture medium. It is crucial to ensure the final DMSO concentration in the culture medium is low (typically <0.5%) and consistent across all treatments, including vehicle controls, to avoid solvent-induced cytotoxicity.

Troubleshooting Guides

Inconsistent Antioxidant Activity
ProblemPossible CauseRecommended Solution
Variable IC50 values in DPPH/ABTS assays Degradation of radical solution.Prepare fresh DPPH or ABTS•+ solution for each experiment and store it in the dark.
Inconsistent incubation time or temperature.Use a calibrated timer and incubator. Ensure all samples are incubated for the exact same duration.
Pipetting errors leading to inaccurate concentrations.Calibrate pipettes regularly. Use fresh tips for each dilution and sample.
Poor solubility of this compound in the assay medium.Ensure the compound is fully dissolved in the stock solvent before further dilution.
Low or no antioxidant activity detected Incorrect wavelength used for measurement.Verify the correct wavelength for the specific assay (e.g., ~517 nm for DPPH, ~734 nm for ABTS).
The concentration of this compound is too low.Perform a wider range of dilutions to find the effective concentration range.
Inactive compound.Verify the purity and integrity of your this compound sample.
Issues in Cell-Based Assays
ProblemPossible CauseRecommended Solution
High variability between replicate wells Uneven cell seeding.Ensure a single-cell suspension before seeding. Mix the cell suspension between seeding replicates. Avoid seeding wells on the outer edge of the plate, which are prone to the "edge effect".[1]
Compound precipitation in the well.Visually inspect the wells under a microscope for any signs of precipitation after adding the compound. Reduce the final concentration if necessary.
Unexpected cytotoxicity in vehicle control High concentration of solvent (e.g., DMSO).Ensure the final solvent concentration is non-toxic to the cells (typically <0.5% for DMSO) and is consistent across all wells.
Inconsistent results between experiments Variation in cell passage number.Use cells within a defined, low passage number range for all experiments.[2]
Differences in reagent lots (e.g., FBS).Use the same lot of fetal bovine serum and other critical reagents for a set of comparative experiments.[1]

Data Presentation

Table 1: Comparative Antioxidant Activity of Lignans (IC50/EC50 Values)

Lignan (B3055560)DPPH Scavenging Assay (IC50/EC50)ABTS Scavenging Assay (IC50/EC50)
This compound Varies by studyVaries by study
SyringaresinolLower values indicate higher activityLower values indicate higher activity
SecoisolariciresinolEffective at 25-200 µM-
MatairesinolVaries by studyVaries by study
PinoresinolVaries by studyVaries by study

Note: Direct comparison of absolute IC50/EC50 values across different studies should be done with caution due to variations in experimental conditions.[6][7]

Table 2: Cytotoxicity of this compound in Different Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 48h
SkBr3Breast Cancer500
HEK-293-49% viability at 500 µM
Fibroblast-47% viability at 500 µM

Data adapted from a study by Fazelian et al. (2021).[8]

Experimental Protocols

DPPH Radical Scavenging Assay
  • Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM) and store it in a dark, airtight container.

  • Sample Preparation: Prepare a stock solution of this compound in methanol. Create a series of dilutions from the stock solution.

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume of each this compound dilution to separate wells.

    • Add the DPPH solution to each well.

    • Include a blank (solvent only) and a positive control (e.g., ascorbic acid or Trolox).

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: Measure the absorbance at approximately 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.[6]

Nrf2/HO-1 Pathway Activation Assay (Western Blot)
  • Cell Culture and Treatment: Culture cells (e.g., RAW 264.7 macrophages) to a suitable confluency. Treat the cells with various concentrations of this compound for a specified duration (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with primary antibodies against Nrf2, HO-1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize the expression of the target proteins to the loading control.[9][10]

Mandatory Visualization

Troubleshooting_Workflow Troubleshooting Inconsistent this compound Results start Inconsistent Experimental Results check_purity Check this compound Purity & Integrity start->check_purity check_solubility Verify Compound Solubility in Assay check_purity->check_solubility Purity OK review_protocol Review Experimental Protocol check_solubility->review_protocol Soluble cell_based Cell-Based Assay Issues? review_protocol->cell_based Protocol Consistent antioxidant_assay Antioxidant Assay Issues? review_protocol->antioxidant_assay Protocol Consistent cell_health Assess Cell Health & Passage Number cell_based->cell_health Yes reagent_stability Check Reagent Stability (e.g., DPPH) antioxidant_assay->reagent_stability Yes reagent_consistency Check Reagent Consistency (e.g., FBS lot) cell_health->reagent_consistency seeding_density Verify Cell Seeding Density reagent_consistency->seeding_density edge_effect Mitigate Edge Effects seeding_density->edge_effect end Consistent Results edge_effect->end incubation_params Standardize Incubation Time & Temp. reagent_stability->incubation_params pipetting_accuracy Calibrate Pipettes incubation_params->pipetting_accuracy pipetting_accuracy->end

Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.

Nrf2_HO1_Pathway Simplified Nrf2-Mediated HO-1 Signaling by this compound lariciresinol This compound p38 p38 MAPK lariciresinol->p38 activates nrf2_keap1 Nrf2 Keap1 p38->nrf2_keap1 phosphorylates nrf2_nucleus Nrf2 (nucleus) nrf2_keap1->nrf2_nucleus Nrf2 dissociates & translocates are Antioxidant Response Element (ARE) nrf2_nucleus->are binds to ho1_gene HO-1 Gene are->ho1_gene activates transcription ho1_protein HO-1 Protein ho1_gene->ho1_protein translates to antioxidant_response Antioxidant & Anti-inflammatory Response ho1_protein->antioxidant_response

Caption: this compound activates the Nrf2/HO-1 pathway via p38 MAPK, leading to an antioxidant response.[9][10]

Insulin_Signaling_Pathway Effect of this compound on Insulin (B600854) Signaling lariciresinol This compound insulin_receptor Insulin Receptor (IR) lariciresinol->insulin_receptor enhances signaling irs1 IRS-1 insulin_receptor->irs1 phosphorylates pi3k PI3K irs1->pi3k activates akt Akt pi3k->akt activates glut4_vesicles GLUT4 Vesicles akt->glut4_vesicles promotes glut4_translocation GLUT4 Translocation to Membrane glut4_vesicles->glut4_translocation glucose_uptake Increased Glucose Uptake glut4_translocation->glucose_uptake

Caption: this compound enhances insulin signaling, promoting GLUT4 translocation and glucose uptake.[11][12]

References

Selecting the appropriate cell line for (+)-Lariciresinol studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on selecting the appropriate cell line for studies involving (+)-Lariciresinol. It includes troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: Which cell lines are most commonly used for studying the anticancer effects of this compound?

A1: Several cancer cell lines have been utilized to investigate the anticancer properties of this compound. The choice of cell line typically depends on the specific type of cancer being studied. Commonly used cell lines include:

  • HepG2 (Human Liver Cancer): Used to study the effects of this compound on liver cancer, particularly its ability to induce apoptosis.[1]

  • SKBr3 (Human Breast Cancer): A model for HER2-positive breast cancer, this cell line has been used to demonstrate the cytotoxic and pro-apoptotic effects of this compound.[2][3]

  • MCF-7 (Human Breast Cancer): An estrogen receptor-positive breast cancer cell line used in studies on the antiproliferative effects of this compound.

For comparative studies, non-cancerous cell lines such as human fibroblasts and HEK-293 (Human Embryonic Kidney 293) cells have been used as controls to assess the selectivity of this compound's cytotoxic effects.[4]

Q2: What are the typical IC50 values of this compound in cancer cell lines?

A2: The half-maximal inhibitory concentration (IC50) values of this compound can vary depending on the cell line and the duration of treatment. The following table summarizes some reported IC50 values for cytotoxicity.

Cell LineCancer TypeIC50 Value (µM)Treatment Duration (hours)
SKBr3 Breast Cancer50048
Fibroblast Non-cancerous>50048
HEK-293 Non-cancerous>50048

Data sourced from a comparative study on the anticancer activities of (-)-Lariciresinol and Pinoresinol.[3]

Q3: How can I investigate the anti-inflammatory effects of this compound in vitro?

A3: The RAW 264.7 murine macrophage cell line is a widely accepted model for studying inflammation. Upon stimulation with lipopolysaccharide (LPS), these cells produce inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). The inhibitory effect of this compound on the production of these markers can be quantified to assess its anti-inflammatory activity.

Q4: What methods are used to evaluate the antioxidant potential of this compound?

A4: The antioxidant capacity of this compound is commonly assessed using cell-free chemical assays and cell-based assays.

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This assay measures the ability of this compound to scavenge the stable DPPH free radical.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This method evaluates the capacity of this compound to quench the ABTS radical cation.

  • Cellular Antioxidant Activity (CAA) Assay: This cell-based assay measures the ability of a compound to prevent the formation of reactive oxygen species (ROS) within cells.

  • Antioxidant Enzyme Activity Assays: In cell lysates, the activity of key antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GSH-Px) can be measured after treatment with this compound.[5][6][7]

Experimental Protocols & Troubleshooting Guides

This section provides detailed methodologies for key experiments and troubleshooting tips for common issues.

Cell Viability and Cytotoxicity: MTT Assay

Q5: What is the detailed protocol for an MTT assay to determine the cytotoxicity of this compound?

A5: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.

Protocol:

  • Cell Seeding: Seed cells (e.g., HepG2, SKBr3) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. Replace the medium in each well with 100 µL of the treatment solution. Include a vehicle control (DMSO at the same concentration as the highest this compound treatment) and an untreated control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.

  • Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the blank (medium only) absorbance.

Troubleshooting Guide: MTT Assay

IssuePossible CauseRecommended Solution
High background absorbance Contaminated reagents or medium. Phenol (B47542) red in the medium can interfere.Use sterile reagents and medium. Consider using phenol red-free medium for the assay.
Low signal or poor sensitivity Cell number is too low or too high. Insufficient incubation time with MTT. Incomplete solubilization of formazan crystals.Optimize cell seeding density. Ensure formazan crystals are visible before adding solubilization solution. Ensure complete dissolution of crystals by gentle shaking.
High variability between replicates Inconsistent pipetting. "Edge effect" where wells on the plate periphery evaporate faster.Ensure accurate and consistent pipetting. Avoid using the outermost wells of the plate or fill them with sterile PBS to maintain humidity.
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry

Q6: How do I perform an Annexin V/PI apoptosis assay using flow cytometry?

A6: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the translocation of phosphatidylserine (B164497) (PS) to the outer cell membrane and membrane integrity.

Protocol:

  • Cell Treatment: Seed cells and treat with various concentrations of this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the samples by flow cytometry within one hour.

Troubleshooting Guide: Flow Cytometry for Apoptosis

IssuePossible CauseRecommended Solution
High percentage of necrotic cells in control Harsh cell handling (e.g., excessive trypsinization, vigorous vortexing).Handle cells gently. Use a cell scraper or a gentle dissociation reagent if necessary.
Weak or no Annexin V signal Insufficient incubation time with the compound. Apoptosis is a transient process.Perform a time-course experiment to determine the optimal endpoint.
High background fluorescence Autofluorescence of the cells or compound. Non-specific antibody binding.Run an unstained control to assess autofluorescence. Ensure proper washing steps.
Poor separation of cell populations Incorrect compensation settings.Use single-stained controls to set up proper compensation.

Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by this compound

This compound has been shown to regulate several key signaling pathways involved in cell survival, proliferation, and inflammation.[1]

The Transforming Growth Factor-beta (TGF-β) pathway is crucial in regulating cell growth, differentiation, and apoptosis.

TGF_beta_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta TGF-beta TGF-beta_Receptor_II TGF-beta_Receptor_II TGF-beta->TGF-beta_Receptor_II TGF-beta_Receptor_I TGF-beta_Receptor_I TGF-beta_Receptor_II->TGF-beta_Receptor_I Activates p-SMAD2_3 p-SMAD2/3 TGF-beta_Receptor_I->p-SMAD2_3 Phosphorylates SMAD2_3 SMAD2_3 SMAD_Complex p-SMAD2/3-SMAD4 Complex p-SMAD2_3->SMAD_Complex SMAD4 SMAD4 SMAD4->SMAD_Complex Gene_Transcription Gene_Transcription SMAD_Complex->Gene_Transcription Regulates

Caption: Simplified TGF-β signaling pathway.

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of the inflammatory response. This compound has been reported to inhibit this pathway.[1]

NF_kB_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Receptor Inflammatory_Stimuli->Receptor p-IKK_Complex p-IKK Receptor->p-IKK_Complex Activates IKK_Complex IKK_Complex p-IkB p-IκB p-IKK_Complex->p-IkB Phosphorylates IkB IkB NF-kB NF-κB (p65/p50) p-IkB->NF-kB Releases Inflammatory_Genes Inflammatory Gene Transcription NF-kB->Inflammatory_Genes Translocates & Activates NF-kB_IkB_Complex NF-κB-IκB Complex Lariciresinol This compound Lariciresinol->p-IKK_Complex Inhibits

Caption: Inhibition of the NF-κB pathway by this compound.

Experimental Workflow: Cell Line Selection

The following diagram illustrates a logical workflow for selecting an appropriate cell line for this compound studies.

Cell_Line_Selection_Workflow cluster_Anticancer Anticancer Studies cluster_Anti_inflammatory Anti-inflammatory Studies Define_Research_Question Define Research Question (e.g., Anticancer, Anti-inflammatory) Select_Cancer_Type Select Cancer Type (e.g., Breast, Liver) Define_Research_Question->Select_Cancer_Type Select_Immune_Cell Select Immune Cell Model Define_Research_Question->Select_Immune_Cell Choose_Cell_Line Choose Specific Cell Line (e.g., SKBr3, HepG2) Select_Cancer_Type->Choose_Cell_Line Include_Control Include Non-cancerous Control (e.g., Fibroblasts, HEK-293) Choose_Cell_Line->Include_Control RAW_264_7 Use RAW 264.7 Macrophages Select_Immune_Cell->RAW_264_7

Caption: Workflow for selecting a cell line for this compound research.

References

Optimizing dosage and administration route for in vivo (+)-Lariciresinol studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working with (+)-Lariciresinol in in vivo studies. The information is designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dosage for this compound in rodent models?

A1: The optimal dosage of this compound can vary depending on the animal model and the research question. Based on published studies, oral administration dosages have ranged from 3 to 15 mg/kg of body weight daily in rats for cancer studies.[1] In diabetic mouse models, a daily oral dose of 10 mg/kg has been shown to be effective.[2][3][4] For dietary administration in mice with breast cancer xenografts, diets supplemented with 20 or 100 mg of this compound per kg of diet have been used.[1] It is recommended to perform a pilot study to determine the optimal dose for your specific experimental conditions.

Q2: Which route of administration is most common for in vivo studies with this compound?

A2: Oral administration (p.o.) is the most frequently reported and convenient route for in vivo studies with this compound.[1][2][3] This can be achieved through daily gavage or by incorporating the compound into the diet.[1] Oral administration mimics the natural route of exposure to this dietary lignan.

Q3: What are the known metabolites of this compound that I should consider monitoring?

A3: Following administration, this compound is metabolized by the gut microbiota into enterolignans, primarily enterodiol (B191174) and enterolactone.[1][5] Secoisolariciresinol is another metabolite that may be detected.[1] Monitoring the levels of these metabolites in serum or tissues can provide insights into the bioavailability and metabolism of this compound in your model.

Q4: Are there any known issues with the bioavailability of this compound?

A4: Like many polyphenolic compounds, this compound may have variable oral bioavailability. The conversion to its active metabolites, enterodiol and enterolactone, by the gut microbiota can be influenced by the individual animal's gut health and composition, leading to inter-individual variability in plasma concentrations.[6]

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
High inter-individual variability in experimental results. Differences in gut microbiota composition among animals, leading to varied metabolism of this compound.[6]- Acclimatize animals to the housing conditions and diet for a sufficient period before the experiment. - Consider co-housing animals to normalize gut microbiota. - If possible, analyze the gut microbiome of the animals to identify any significant differences. - Increase the number of animals per group to improve statistical power.
Lower than expected therapeutic efficacy. - Insufficient dosage. - Poor absorption or rapid metabolism. - The specific animal model may be less responsive.- Perform a dose-response study to determine the optimal dosage. - Analyze plasma or tissue levels of this compound and its metabolites to assess bioavailability. - Consider alternative administration routes if oral bioavailability is confirmed to be low, though this would be a deviation from the common practice.
Unexpected or contradictory results compared to published literature. - Differences in the animal strain, age, or sex. - Variations in the diet or housing conditions. - Purity and stability of the this compound compound.- Ensure all experimental conditions are as close as possible to the cited literature. - Verify the purity and stability of your this compound stock. - Consider potential off-target effects of the compound in your specific model.
Difficulty in detecting this compound or its metabolites in biological samples. - Inadequate sample collection or processing techniques. - Low sensitivity of the analytical method. - Rapid clearance of the compounds.- Optimize sample collection timing based on pharmacokinetic studies if available. - Ensure proper storage and handling of samples to prevent degradation. - Use a highly sensitive analytical method such as LC-MS/MS for quantification.

Quantitative Data Summary

Table 1: Summary of In Vivo Dosages and Administration Routes for this compound

Animal Model Condition Dosage Administration Route Duration Reference
RatsDMBA-induced mammary cancer3 or 15 mg/kg body weight/dayOral (p.o.)9 weeks[1]
Athymic MiceMCF-7 breast cancer xenografts20 or 100 mg/kg of dietDietary5 weeks[1]
MiceStreptozotocin (STZ)-induced diabetes10 mg/kg body weight/dayOral (p.o.)3 weeks[2][3][4]

Experimental Protocols

Protocol 1: Oral Gavage Administration in Mice

  • Preparation of this compound Solution:

    • Based on the desired dosage (e.g., 10 mg/kg), calculate the total amount of this compound needed for the study.

    • Dissolve the compound in a suitable vehicle. A common vehicle is a mixture of sterile water with a small amount of a suspending agent like carboxymethylcellulose (CMC) or a solubilizing agent like DMSO, followed by dilution with saline or water. The final concentration of the vehicle components should be non-toxic and consistent across all treatment groups.

    • Prepare a fresh solution daily or ensure its stability under storage conditions.

  • Animal Handling and Administration:

    • Handle the mice gently to minimize stress.

    • Use a proper-sized gavage needle (e.g., 20-22 gauge, 1.5 inches long with a ball tip for an adult mouse).

    • Measure the distance from the mouse's mouth to the xiphoid process to ensure proper tube placement.

    • Administer the calculated volume of the this compound solution slowly into the stomach.

    • The vehicle-only group should receive the same volume of the vehicle.

  • Post-Administration Monitoring:

    • Monitor the animals for any signs of distress or adverse reactions immediately after gavage and at regular intervals.

    • Ensure access to food and water ad libitum.

Protocol 2: Dietary Administration in Mice

  • Preparation of Medicated Diet:

    • Calculate the amount of this compound needed to achieve the target concentration in the diet (e.g., 20 or 100 mg/kg of diet).[1]

    • Thoroughly mix the powdered this compound with a small portion of the powdered standard diet (e.g., AIN-93G).

    • Gradually add more diet and continue mixing until a homogenous mixture is achieved.

    • The diet can then be provided as is or pelleted.

    • Prepare a control diet without this compound using the same procedure.

  • Feeding and Monitoring:

    • Provide the medicated and control diets to the respective animal groups ad libitum.

    • Measure food intake regularly to monitor the actual dose of this compound consumed by each animal.

    • Replace the diet at regular intervals to ensure freshness and stability of the compound.

    • Monitor the body weight and overall health of the animals throughout the study.

Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_admin Administration Phase cluster_analysis Analysis Phase animal_acclimatization Animal Acclimatization group_allocation Randomize into Groups animal_acclimatization->group_allocation compound_prep Prepare this compound Formulation daily_admin Daily Oral Administration compound_prep->daily_admin group_allocation->daily_admin monitoring Monitor Health & Body Weight daily_admin->monitoring data_collection Collect Samples (Blood, Tissue) monitoring->data_collection biochemical_analysis Biochemical & Metabolite Analysis data_collection->biochemical_analysis statistical_analysis Statistical Analysis biochemical_analysis->statistical_analysis

Caption: Experimental workflow for in vivo this compound studies.

insulin_signaling cluster_pathway Insulin (B600854) Signaling Pathway LSR This compound IR Insulin Receptor (IR) LSR->IR Activates Insulin Insulin Insulin->IR Activates IRS1 IRS-1 IR->IRS1 Phosphorylates PI3K PI3K IRS1->PI3K Activates AKT Akt/PKB PI3K->AKT Activates GSK3B GSK-3β AKT->GSK3B Inhibits GLUT4 GLUT4 Translocation AKT->GLUT4 Promotes Glycogen_Synthase Glycogen Synthase GSK3B->Glycogen_Synthase Inhibition of inhibition leads to activation Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake

Caption: Proposed mechanism of this compound on insulin signaling.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for (+)-Lariciresinol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of bioactive compounds like (+)-Lariciresinol is paramount for ensuring the quality, efficacy, and safety of therapeutic products and functional foods. This guide provides an objective comparison of common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The information presented is synthesized from established methodologies to provide a robust framework for method selection and validation.

Data Presentation: A Quantitative Comparison

The selection of an analytical method is often a balance between performance, speed, and cost. The following table summarizes typical validation parameters for HPLC-UV, UPLC-MS/MS, and LC-MS/MS methods for the quantification of lignans (B1203133), including this compound. These values are representative and should be confirmed during method-specific validation.

Validation ParameterHPLC-UVUPLC-MS/MSLC-MS/MS
Linearity (Range) 1 - 200 µg/mL1.00 - 3000 ng/mLNot explicitly stated, but R² ≥ 0.99 is expected
Correlation Coefficient (r²) > 0.99> 0.99> 0.99
Limit of Detection (LOD) ~0.15 - 2 µg/mLNot explicitly stated4-10 µ g/100g (solid foods), 0.2-0.4 µg/100mL (beverages)[1][2][3]
Limit of Quantification (LOQ) ~0.42 - 5 µg/mL1.00 ng/mL4-10 µ g/100g (solid foods), 0.2-0.4 µg/100mL (beverages)[1][2][3]
Accuracy (% Recovery) 97.1 - 102.2%-3.9% to 7.3% Relative Error73 - 123%[1][2][3]
Precision (%RSD) < 5%< 8.9% (intra-day), < 2.0% (inter-day)6 - 21% (within-run), 6-33% (between-run)[1][2][3]

Experimental Workflows and Signaling Pathways

A clear understanding of the experimental process is crucial for replicating and validating analytical methods. The following diagrams illustrate a general workflow for analytical method validation and a typical sample preparation procedure for the analysis of lignans from food matrices.

Analytical_Method_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Sample Analysis A Define Analytical Requirements B Select Appropriate Technology (HPLC, UPLC, etc.) A->B C Optimize Chromatographic Conditions B->C D Specificity/ Selectivity C->D E Linearity & Range D->E F Accuracy & Precision E->F G LOD & LOQ F->G H Robustness G->H I System Suitability H->I J Prepare Samples & Standards I->J K Analyze Samples J->K L Process & Report Results K->L

General workflow for analytical method validation.

Lignan_Sample_Preparation_Workflow A Homogenized Food Sample B Alkaline Methanolic Extraction (to release ester-bound lignans) A->B C Enzymatic Hydrolysis (e.g., with β-glucuronidase/sulfatase to break glycosidic bonds) B->C D Ether Extraction C->D E Evaporation of Solvent D->E F Reconstitution in Mobile Phase E->F G Analysis by LC-MS/MS or HPLC F->G

Sample preparation workflow for lignan (B3055560) analysis.

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of analytical techniques. The following sections provide generalized protocols for the quantification of this compound using HPLC-UV, UPLC-MS/MS, and LC-MS/MS.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is a robust and cost-effective technique suitable for routine quality control where the concentration of this compound is relatively high and the sample matrix is less complex.

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile (B52724) and water (often with a small amount of acid like formic or acetic acid to improve peak shape).

    • Flow Rate: Typically 1.0 mL/min.

    • Detection Wavelength: 280 nm is a common wavelength for the detection of lignans.

    • Injection Volume: 10-20 µL.

  • Sample Preparation:

    • Extraction: Extract a known amount of the powdered sample material with a suitable solvent, such as methanol (B129727) or ethanol, often aided by ultrasonication.

    • Hydrolysis (if necessary): For samples containing glycosidically bound lignans, an acid or enzymatic hydrolysis step is required to release the aglycones.

    • Filtration: Filter the extract through a 0.45 µm syringe filter before injection.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS offers superior sensitivity, selectivity, and speed, making it the preferred method for analyzing trace levels of this compound in complex matrices such as biological fluids.

  • Instrumentation: An ultra-performance liquid chromatography system coupled to a tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: A sub-2 µm particle size reversed-phase column (e.g., C18, 50-100 mm length).

    • Mobile Phase: A gradient elution with water and acetonitrile or methanol, both containing a small percentage of formic acid (e.g., 0.1%).

    • Flow Rate: 0.2-0.5 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), typically in negative ion mode for lignans.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound and an internal standard.

  • Sample Preparation:

    • Protein Precipitation (for biological samples): Add ice-cold acetonitrile to the sample to precipitate proteins.

    • Centrifugation: Centrifuge to pellet the precipitated proteins.

    • Evaporation and Reconstitution: Evaporate the supernatant to dryness and reconstitute in the initial mobile phase.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method provides a balance of sensitivity and robustness, making it suitable for the analysis of this compound in various food matrices.[1][2][3]

  • Instrumentation: An HPLC system coupled to a tandem mass spectrometer.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column.

    • Mobile Phase: A gradient of aqueous formic acid and methanol/acetonitrile.

  • Mass Spectrometry Conditions:

    • Ionization Mode: ESI in negative mode.

    • Detection: MRM mode for quantification.

  • Sample Preparation: [1][2][3]

    • Alkaline Methanolic Extraction: To release ester-bound lignans.

    • Enzymatic Hydrolysis: Using β-glucuronidase/sulfatase to hydrolyze glycosidic bonds.

    • Liquid-Liquid Extraction: With a solvent like diethyl ether.

    • Evaporation and Reconstitution: The extract is dried down and redissolved in the mobile phase before injection.

References

Comparative study of (+)-Lariciresinol and pinoresinol anticancer effects

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Anticancer Effects of (+)-Lariciresinol and Pinoresinol (B1678388)

For researchers and professionals in drug development, understanding the nuances of potential therapeutic agents is paramount. This guide provides a comparative analysis of the anticancer properties of two plant lignans, this compound and Pinoresinol. Both compounds have demonstrated promising antineoplastic activities, and this document aims to objectively compare their performance based on available experimental data.

Data Presentation: A Quantitative Comparison

The following table summarizes the key quantitative data on the anticancer effects of this compound and Pinoresinol from various in vitro studies.

ParameterThis compoundPinoresinolCell Line(s)Source
Cytotoxicity (IC50) Induces apoptosis in a concentration-dependent manner (100-400 µg/mL)[1]IC50: 8 µM (HL60), 32 µM (HL60R)[2]HepG2, HL60, HL60R[1][2]
Effect on Cell Viability Reduced fibroblast viability by 47% after 48h[3][4]Reduced fibroblast viability by 49% after 48h[3][4]Fibroblasts[3][4]
Apoptosis Induction (24h) 7.4-fold (Fibroblast), 6.7-fold (HEK-293), 10.7-fold (SkBr3) increase[3]5.2-fold (Fibroblast), 6.6-fold (HEK-293), 9-fold (SkBr3) increase[3]Fibroblast, HEK-293, SkBr3[3]
Apoptosis Induction (48h) 20.2-fold (Fibroblast), 7.4-fold (HEK-293), 12.7-fold (SkBr3) increase[3]10.5-fold (Fibroblast), 9-fold (HEK-293), 11-fold (SkBr3) increase[3]Fibroblast, HEK-293, SkBr3[3]
Effect on Pro-Apoptotic Genes Upregulates Bax, TP53, CDKN1A, FAS[3]Upregulates Bax, TP53, CDKN1A, FAS[3]SkBr3[3]
Effect on Anti-Apoptotic Genes Downregulates Bcl-2[1][3][5]Downregulates Bcl-2[3]SkBr3, HepG2[1][3][5]
Cell Cycle Arrest Induces S-phase arrest[6]Induces G0/G1 phase arrest[2]HepG2, HL60[2][6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to evaluate the anticancer effects of this compound and Pinoresinol.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells (e.g., SkBr3, HepG2, MCF7) and non-cancerous cells (e.g., fibroblasts, HEK-293) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of this compound or Pinoresinol for specified time periods (e.g., 24, 48, or 72 hours).[3][7] A vehicle control (e.g., DMSO) is also included.

  • MTT Incubation: After treatment, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 3-4 hours to allow the formation of formazan (B1609692) crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control.

Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)

This method distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the compounds as described for the cell viability assay.

  • Cell Harvesting: After treatment, both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS).

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[7]

Gene Expression Analysis (Quantitative Real-Time PCR - qRT-PCR)

qRT-PCR is used to measure the expression levels of specific genes involved in apoptosis and cell cycle regulation.

  • RNA Extraction: Total RNA is extracted from treated and control cells using a suitable RNA isolation kit.

  • cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • qRT-PCR: The cDNA is used as a template for PCR amplification with specific primers for target genes (e.g., Bax, Bcl-2, TP53, CDKN1A, FAS, CASP8, CASP9) and a reference gene (e.g., GAPDH). The reaction is performed in a real-time PCR system.

  • Data Analysis: The relative gene expression is calculated using the 2-ΔΔCT method.[3]

Signaling Pathways and Mechanisms of Action

Both this compound and Pinoresinol exert their anticancer effects by modulating key signaling pathways involved in cell survival and death.

This compound: Induction of the Mitochondrial-Mediated Apoptosis Pathway

This compound has been shown to induce apoptosis in cancer cells, such as HepG2 liver cancer cells, primarily through the intrinsic or mitochondrial-mediated pathway.[5] This involves a decrease in the mitochondrial membrane potential, leading to the release of cytochrome c from the mitochondria into the cytoplasm.[5] Cytochrome c then activates caspase-9, which in turn activates executioner caspases like caspase-3, ultimately leading to apoptosis.[5] This process is also regulated by the Bcl-2 family of proteins, with this compound causing a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[1][5]

Lariciresinol_Apoptosis_Pathway lariciresinol This compound bax Bax lariciresinol->bax bcl2 Bcl-2 lariciresinol->bcl2 mitochondria Mitochondria cytochrome_c Cytochrome c mitochondria->cytochrome_c release bax->mitochondria bcl2->mitochondria caspase9 Caspase-9 cytochrome_c->caspase9 caspase3 Caspase-3 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Mitochondrial-mediated apoptosis pathway induced by this compound.
Pinoresinol: Diverse Anticancer Mechanisms

Pinoresinol exhibits broader mechanisms of action. In breast cancer cells, its antitumor activity is independent of the estrogen receptor status.[8] It has been shown to induce cell cycle arrest at the G0/G1 phase in human leukemia (HL60) cells, a process potentially mediated by the upregulation of the cyclin-dependent kinase inhibitor p21WAF1/Cip1.[2] Furthermore, in a comparative study on breast cancer cells, pinoresinol was found to upregulate pro-apoptotic genes like TP53 and FAS, suggesting its involvement in both intrinsic and extrinsic apoptotic pathways.[3] Some studies also indicate that pinoresinol can sensitize cancer cells to TRAIL-mediated apoptosis, a process independent of the NF-κB and p53 signaling pathways in certain contexts.[9]

Pinoresinol_Anticancer_Mechanisms pinoresinol Pinoresinol p21 p21 (WAF1/Cip1) pinoresinol->p21 tp53 TP53 pinoresinol->tp53 fas FAS pinoresinol->fas trail TRAIL Sensitization pinoresinol->trail g0g1_arrest G0/G1 Cell Cycle Arrest p21->g0g1_arrest apoptosis Apoptosis tp53->apoptosis fas->apoptosis

Diverse anticancer mechanisms of Pinoresinol.

Experimental Workflow

The general workflow for comparing the anticancer effects of these two compounds in vitro is as follows:

Experimental_Workflow start Cell Culture (Cancer & Normal lines) treatment Treatment with This compound & Pinoresinol (Various concentrations & times) start->treatment assays Perform Assays treatment->assays viability Cell Viability (MTT Assay) assays->viability apoptosis Apoptosis (Flow Cytometry) assays->apoptosis gene_expression Gene Expression (qRT-PCR) assays->gene_expression data_analysis Data Analysis & Comparison viability->data_analysis apoptosis->data_analysis gene_expression->data_analysis

General in vitro experimental workflow.

References

A Comparative Analysis of the Biological Activities of (+)-Lariciresinol and Secoisolariciresinol

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of natural product research, the lignans (B1203133) (+)-lariciresinol and secoisolariciresinol (B192356) have garnered significant attention for their diverse and potent biological activities. As valuable secondary metabolites found in various plants, these compounds are the subject of extensive research for their potential applications in pharmacology and drug development. This guide provides an objective comparison of the biological activities of this compound and secoisolariciresinol, supported by experimental data, to assist researchers, scientists, and drug development professionals in their understanding and utilization of these promising molecules.

Quantitative Comparison of Biological Activities

The following tables summarize the quantitative data on the antioxidant, anti-inflammatory, and anticancer activities of this compound and secoisolariciresinol, providing a basis for direct comparison.

Table 1: Antioxidant Activity

AssayThis compoundSecoisolariciresinolReference Compound
DPPH Radical Scavenging Activity Data not available in direct comparisonEffective at 25-200 μM[1][2]Data not available
α-Glucosidase Inhibitory Activity IC50: 6.97 μM[3]Data not availableData not available
Chemiluminescence (CL) Assay Data not available91.2% reduction at 2.5 mg/mL (4.86 times more potent than Vitamin E)[1]Vitamin E: 18.7% reduction at 2.5 mg/mL[1]
AAPH-induced Peroxyl Radical Damage Data not availableShowed protection against DNA damage and lipid peroxidation[1]Data not available

Table 2: Anticancer Activity

Cell LineAssayThis compoundSecoisolariciresinolReference Compound
SkBr3 (Breast Cancer) Cell Viability (MTT Assay)IC50: 500 μM (48h)[4]Data not availablePodophyllotoxin IC50: 0.175 µM (48h)[4]
MCF-7 (Breast Cancer) Tumor Growth Inhibition (in vivo)Inhibited tumor growth and angiogenesis[5]Data not available in direct comparisonData not available
HepG2 (Liver Cancer) Apoptosis InductionInduces apoptosis via mitochondrial-mediated pathway[3]Data not availableData not available

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay assesses the ability of a compound to act as a free radical scavenger.

  • Reagent Preparation : Prepare a stock solution of DPPH in methanol (B129727) or ethanol. This solution should be protected from light. Dilute the stock solution to a working concentration (commonly 0.1 mM) and verify its absorbance at approximately 517 nm.[6]

  • Sample Preparation : Dissolve the test compounds (this compound or secoisolariciresinol) and a positive control (e.g., ascorbic acid) in a suitable solvent to create a series of dilutions.[6]

  • Reaction : Mix equal volumes of the test sample or control with the DPPH working solution. A blank containing only the solvent and DPPH solution is also prepared.[6]

  • Incubation : Incubate the reaction mixtures in the dark for a specified period (e.g., 30 minutes).[6]

  • Measurement : Measure the absorbance of each solution at 517 nm using a spectrophotometer.[6]

  • Calculation : The percentage of scavenging activity is calculated using the formula: % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample. The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined.[7]

Nitric Oxide (NO) Production Assay in Macrophages

This assay measures the anti-inflammatory potential of a compound by quantifying its ability to inhibit nitric oxide production in activated macrophage cells.

  • Cell Culture : Culture RAW 264.7 macrophage cells in a suitable medium. Seed the cells in a 96-well plate at a specific density and allow them to adhere.

  • Stimulation and Treatment : Activate the macrophages with an inflammatory stimulus such as lipopolysaccharide (LPS) in the presence or absence of various concentrations of the test compounds.

  • Supernatant Collection : After a defined incubation period, collect the cell culture supernatant.

  • Griess Reaction : Mix the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid). This reaction detects nitrite (B80452) (NO2-), a stable product of NO.[8]

  • Measurement : Measure the absorbance of the resulting colored solution at approximately 540 nm using a microplate reader.[8]

  • Quantification : Determine the nitrite concentration in the samples by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite. The percentage of NO inhibition is then calculated.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess cell viability and proliferation, which is crucial for evaluating the cytotoxic effects of potential anticancer compounds.

  • Cell Seeding : Seed the desired cancer cell line (e.g., MCF-7 or HepG2) in a 96-well plate at a predetermined density and allow the cells to attach overnight.

  • Compound Treatment : Treat the cells with various concentrations of the test compounds (this compound or secoisolariciresinol) for a specific duration (e.g., 24, 48, or 72 hours).[9]

  • MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[9][10]

  • Solubilization : Add a solubilizing agent, such as DMSO or a specialized SDS-HCl solution, to dissolve the formazan crystals.[11][12]

  • Absorbance Measurement : Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.[10]

  • Data Analysis : The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to untreated control cells. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, can then be determined.

Signaling Pathways and Mechanisms of Action

Both this compound and secoisolariciresinol exert their biological effects by modulating key signaling pathways involved in cellular processes such as inflammation, proliferation, and apoptosis.

This compound and the NF-κB Signaling Pathway

This compound has been shown to regulate the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3] NF-κB is a crucial transcription factor that plays a pivotal role in the inflammatory response and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory and pro-survival genes. By inhibiting this pathway, this compound can exert its anti-inflammatory and pro-apoptotic effects.

Lariciresinol_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK IKK Receptor->IKK IkB IkB IKK->IkB P NFkB NFkB IkB->NFkB IkB_P p-IkB IkB->IkB_P NFkB_n NF-kB NFkB->NFkB_n Proteasome Proteasome IkB_P->Proteasome Degradation Lariciresinol Lariciresinol Lariciresinol->IKK DNA DNA NFkB_n->DNA Gene_Transcription Pro-inflammatory & Pro-survival Genes DNA->Gene_Transcription

Caption: this compound inhibits the NF-κB signaling pathway.

Secoisolariciresinol and Estrogen Receptor/NF-κB Signaling

Secoisolariciresinol and its metabolites can modulate estrogen receptor (ER) signaling, which is critical in hormone-dependent cancers like breast cancer.[13] These compounds can act as selective estrogen receptor modulators (SERMs), exhibiting either estrogenic or anti-estrogenic effects depending on the cellular context. Additionally, secoisolariciresinol diglucoside (SDG) and its metabolite enterolactone (B190478) have been shown to inhibit NF-κB signaling, contributing to their anti-inflammatory and anticancer properties.[14][15]

Caption: Secoisolariciresinol modulates ER and inhibits NF-κB signaling.

Conclusion

Both this compound and secoisolariciresinol exhibit a range of promising biological activities, including antioxidant, anti-inflammatory, and anticancer effects. While direct comparative studies are not always available, the existing data suggest that both compounds are potent bioactive molecules. Secoisolariciresinol has been more extensively studied for its antioxidant and cardioprotective effects, often in its diglucoside form, and its role in modulating estrogen receptor and NF-κB signaling is well-documented. This compound also demonstrates significant anticancer and anti-inflammatory potential, with a known inhibitory effect on the NF-κB pathway.

Further head-to-head comparative studies under standardized experimental conditions are warranted to fully elucidate the relative potencies and specific mechanisms of action of these two important lignans. Such research will be invaluable for guiding the development of new therapeutic agents for a variety of diseases. This guide provides a foundational comparison to aid researchers in this endeavor.

References

Unveiling the Anti-Cancer Potential of (+)-Lariciresinol in Breast Cancer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the mechanism of action of the natural lignan, (+)-Lariciresinol, with the established breast cancer therapy, Tamoxifen. The information presented herein is supported by experimental data to aid in the evaluation of this compound as a potential therapeutic agent.

Mechanism of Action: A Tale of Two Compounds

This compound, a phytoestrogen found in various plants, has demonstrated promising anti-cancer properties. Its primary mechanism of action in breast cancer cells appears to be the induction of apoptosis, or programmed cell death.[1] This is achieved through the modulation of key regulatory proteins, favoring a pro-apoptotic state within the cancer cells. Furthermore, studies suggest that this compound and its metabolites can inhibit tumor growth and angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[2]

In contrast, Tamoxifen, a selective estrogen receptor modulator (SERM), has been a cornerstone in the treatment of estrogen receptor-positive (ER+) breast cancer for decades. Its primary mechanism involves competitively binding to estrogen receptors on cancer cells. This blockade prevents estrogen from stimulating cell proliferation, effectively halting the growth of hormone-sensitive tumors.[3][4] While its main action is cytostatic (inhibiting growth), at higher concentrations, Tamoxifen can also induce apoptosis.[4]

Comparative Efficacy: A Data-Driven Analysis

To objectively compare the efficacy of this compound and Tamoxifen, we have summarized key quantitative data from in vitro studies on breast cancer cell lines.

Table 1: Cytotoxicity against Breast Cancer Cell Lines

CompoundCell LineIC50 ValueSource
This compoundSkBr3Not explicitly defined, but showed significant dose-dependent decrease in viability[1]
TamoxifenMCF-74.506 µg/mL[3]
TamoxifenMCF-7~250 µM (for 50% viability decrease)[5]

Note: Direct comparison of IC50 values should be made with caution as they were determined on different cell lines and under potentially different experimental conditions.

Table 2: Induction of Apoptosis in Breast Cancer Cell Lines

CompoundCell LineTreatment ConditionsApoptosis RateSource
This compoundSkBr3500 μM for 48 hours12.7-fold increase compared to control[6]
TamoxifenMCF-7250 µM for 48 hours45.7% of cells in late apoptosis (compared to 0.045% in control)[5]
Tamoxifen & Curcumin (Niosomes)MCF-7IC50 value for 72 hours58.2% apoptosis[7]

Table 3: Modulation of Apoptotic Regulatory Genes

CompoundCell LineGeneEffectSource
This compoundSkBr3Bax (pro-apoptotic)Overexpressed[1][6]
Bcl-2 (anti-apoptotic)Decreased expression[1][6]
TamoxifenMCF-7Bcl-2 (anti-apoptotic)Down-regulated[8]
Bax (pro-apoptotic)No significant change[8]

Disclaimer: The data presented in these tables are compiled from different studies. A direct head-to-head comparison in the same experimental setup is not currently available in the literature.

Signaling Pathways

The anti-cancer effects of this compound and Tamoxifen are mediated through distinct signaling pathways.

lariciresinol_pathway Lariciresinol This compound Cell Breast Cancer Cell Lariciresinol->Cell NFkB NF-κB Pathway (Inhibition) Cell->NFkB Intrinsic Intrinsic Apoptosis Pathway Cell->Intrinsic Bax Bax (Pro-apoptotic) Intrinsic->Bax Bcl2 Bcl-2 (Anti-apoptotic) Intrinsic->Bcl2 Apoptosis Apoptosis Bax->Apoptosis Bcl2->Apoptosis

Caption: this compound signaling pathway in breast cancer.

tamoxifen_pathway Tamoxifen Tamoxifen ER Estrogen Receptor (ER) Tamoxifen->ER Apoptosis Apoptosis (Induction at high conc.) Tamoxifen->Apoptosis ERE Estrogen Response Element (ERE) ER->ERE binds to Estrogen Estrogen Estrogen->ER Proliferation Cell Proliferation (Inhibition) ERE->Proliferation

Caption: Tamoxifen signaling pathway in ER+ breast cancer.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below for reproducibility and further investigation.

Cell Viability (MTT) Assay

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed breast cancer cells (e.g., MCF-7, SkBr3) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of the test compound (this compound or Tamoxifen). Include a vehicle control (e.g., DMSO) and a blank (medium only). Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining by Flow Cytometry)

This assay is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell surface.

Principle: In early apoptosis, PS is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC for detection. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.

Protocol:

  • Cell Treatment: Seed and treat breast cancer cells with the test compounds as described for the MTT assay.

  • Cell Harvesting: After the treatment period, collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI (or as per the manufacturer's instructions). Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Sample Preparation for Analysis: Add 400 µL of 1X binding buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The cell populations can be distinguished as follows:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the apoptosis rate.

Western Blotting for Bax and Bcl-2

This technique is used to detect and quantify the expression levels of specific proteins, such as the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2.

Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.

Protocol:

  • Protein Extraction: Lyse the treated and control cells in a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • Gel Electrophoresis: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and separate them by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Bax and Bcl-2 overnight at 4°C. Also, use an antibody for a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

  • Washing: Wash the membrane several times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature.

  • Washing: Wash the membrane again with TBST.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize them to the loading control. The Bax/Bcl-2 ratio can then be calculated.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays cluster_data Data Analysis Seeding Seed Breast Cancer Cells Treatment Treat with this compound or Tamoxifen Seeding->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT Flow Flow Cytometry (Apoptosis) Treatment->Flow Western Western Blot (Protein Expression) Treatment->Western IC50 IC50 Calculation MTT->IC50 ApoptosisRate Apoptosis Rate (%) Flow->ApoptosisRate BaxBcl2 Bax/Bcl-2 Ratio Western->BaxBcl2

Caption: General experimental workflow for in vitro analysis.

References

A Comparative Guide to the In Vitro Reproducibility of (+)-Lariciresinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro biological activities of (+)-Lariciresinol, a lignan (B3055560) with demonstrated antioxidant, anti-inflammatory, and anticancer properties. The information presented is collated from multiple studies to ensure a broad and objective overview, aiding in the design and interpretation of reproducible in vitro experiments. This document summarizes key quantitative data, details common experimental protocols, and visualizes associated signaling pathways.

Data Presentation: Quantitative Comparison of Bioactivities

The following tables summarize the in vitro efficacy of this compound and its common alternatives across various biological assays. Direct comparison of absolute IC50 values should be approached with caution due to variations in experimental conditions across different studies.

Table 1: In Vitro Antioxidant Activity

CompoundAssayIC50 / ActivityReference Compound
This compound DPPH Radical ScavengingStrong scavenging activityAscorbic acid, Gallic acid, Quercetin
ABTS Radical ScavengingStrong scavenging activityAscorbic acid, Gallic acid, Quercetin
Superoxide Radical ScavengingStrong scavenging activity-
Hydroxyl Radical ScavengingStrong scavenging activity-
Ferric Reducing Antioxidant Power (FRAP)Noticeable antioxidant potentialAscorbic acid
Cupric Reducing Antioxidant Power (CUPRAC)Noticeable antioxidant potentialAscorbic acid
Secoisolariciresinol (B192356) diglucoside (SDG)DPPH Radical Scavenging78.9 µg/mL[1]-
MatairesinolDPPH Radical Scavenging--
PinoresinolDPPH Radical Scavenging--

Table 2: In Vitro Anti-inflammatory Activity

CompoundCell LineInflammatory MediatorIC50 / Inhibition
This compound RAW 264.7Nitric Oxide (NO) ProductionDose-dependent inhibition
Sauchinone (a lignan)RAW 264.7Nitric Oxide (NO) Production4.08 µM[2]
Krameria lappacea lignans (B1203133)-Cyclooxygenase-1 and -2 (COX-1, COX-2)ID₅₀ 0.31-0.60 μmol/cm² (in vivo)[3]
MatairesinolBV2 MicrogliaNitric Oxide (NO) ProductionConcentration-dependent reduction[4]

Table 3: In Vitro Anticancer Activity

CompoundCell LineAssayIC50 / EffectTreatment Duration
This compound SkBr3 (Breast Cancer)MTT500 µM (50% viability)[5]48 hours
HepG2 (Liver Cancer)Apoptosis Induction100-400 µg/mL24-72 hours
SGC-7901 (Gastric Cancer)Apoptosis Induction--
PinoresinolSkBr3 (Breast Cancer)MTT575 µM (50% viability)[5]48 hours
PodophyllotoxinSkBr3 (Breast Cancer)MTT0.175 µM (50% viability)[5]48 hours
MCF-7 (Breast Cancer)Growth Inhibition1 nM (50% inhibition)[6][7]-

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below to facilitate reproducibility.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay assesses the free radical scavenging activity of a compound.

  • Reagents:

    • DPPH solution (typically 0.1 mM in methanol (B129727) or ethanol).

    • Test compound (this compound) dissolved in a suitable solvent (e.g., methanol, ethanol, DMSO).

    • Positive control (e.g., Ascorbic acid, Trolox).

    • Solvent for blank.

  • Procedure:

    • Prepare various concentrations of the test compound and positive control.

    • In a 96-well plate or cuvettes, add a defined volume of each sample dilution.

    • Add an equal volume of the DPPH working solution to initiate the reaction. A blank containing only the solvent and DPPH solution should be included.

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance at 517 nm using a spectrophotometer.

    • The percentage of scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a plot of scavenging activity against the concentration of the compound.[8][9][10][11]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay

This colorimetric assay is used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Reagents:

    • MTT solution (typically 5 mg/mL in PBS).

    • Solubilization solution (e.g., DMSO, or a solution of SDS in HCl).

    • Cell culture medium.

    • Test compound (this compound) and control compounds.

  • Procedure:

    • Seed cells (e.g., SkBr3) in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a specific duration (e.g., 24, 48 hours). Include untreated cells as a control.

    • After the incubation period, add MTT solution to each well (to a final concentration of about 0.5 mg/mL) and incubate for 2-4 hours at 37°C.

    • During this incubation, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the control (untreated cells).[4][12][13][14][15]

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the production of nitric oxide, a key inflammatory mediator, by cells. It indirectly quantifies NO by measuring its stable metabolite, nitrite (B80452).

  • Reagents:

    • Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

    • Cell culture medium (phenol red-free).

    • Lipopolysaccharide (LPS) to stimulate NO production in macrophages (e.g., RAW 264.7 cells).

    • Test compound (this compound).

    • Sodium nitrite standard solution.

  • Procedure:

    • Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1 hour).

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include unstimulated and LPS-stimulated controls.

    • After incubation, collect the cell culture supernatant.

    • In a new 96-well plate, mix an equal volume of the supernatant with the Griess reagent.

    • Incubate at room temperature for 10-15 minutes, protected from light.

    • Measure the absorbance at 540 nm.

    • The nitrite concentration is determined from a standard curve prepared with known concentrations of sodium nitrite. The inhibitory effect of the compound on NO production is then calculated.[5][16][17][18]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways modulated by this compound and a general experimental workflow for assessing its in vitro anticancer activity.

nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Lariciresinol This compound p38 p38 MAPK Lariciresinol->p38 Activates Nrf2 Nrf2 p38->Nrf2 Phosphorylates (Activation) Keap1_Nrf2 Keap1-Nrf2 Complex p38->Keap1_Nrf2 Dissociates Keap1 Keap1 Keap1->Keap1_Nrf2 Nrf2->Keap1_Nrf2 Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds to Antioxidant_Enzymes Antioxidant Enzyme Genes (e.g., HO-1, SOD, GPx, CAT) ARE->Antioxidant_Enzymes Promotes Transcription

Caption: Nrf2 Signaling Pathway Activation by this compound.

tgf_beta_pathway cluster_ecm Extracellular Matrix cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β TGFbRII TGF-β RII TGFb->TGFbRII Binds TGFbRI TGF-β RI TGFbRII->TGFbRI Recruits & Phosphorylates SMAD23 SMAD2/3 TGFbRI->SMAD23 Phosphorylates pSMAD23 p-SMAD2/3 SMAD_complex SMAD2/3-SMAD4 Complex pSMAD23->SMAD_complex Forms complex with SMAD4 SMAD4 SMAD4->SMAD_complex SMAD_complex_n SMAD2/3-SMAD4 Complex SMAD_complex->SMAD_complex_n Translocation Gene_expression Target Gene Expression (e.g., Fibrosis, Apoptosis) SMAD_complex_n->Gene_expression Regulates Transcription

Caption: General TGF-β Signaling Pathway.

nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκBα IkB->IkB_NFkB NFkB NF-κB (p65/p50) NFkB->IkB_NFkB NFkB_n NF-κB NFkB->NFkB_n Translocation pIkB p-IκBα Proteasome Proteasome pIkB->Proteasome Degradation DNA DNA NFkB_n->DNA Binds to Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., iNOS, COX-2, TNF-α) DNA->Inflammatory_Genes Promotes Transcription

Caption: General NF-κB Signaling Pathway.

experimental_workflow start Start: Cancer Cell Line (e.g., SkBr3) cell_culture Cell Seeding in 96-well plates start->cell_culture treatment Treatment with this compound (various concentrations and durations) cell_culture->treatment viability_assay Cell Viability Assessment (MTT Assay) treatment->viability_assay apoptosis_assay Apoptosis Analysis (e.g., Flow Cytometry, Western Blot for caspases) treatment->apoptosis_assay data_analysis Data Analysis (IC50 determination, statistical analysis) viability_assay->data_analysis apoptosis_assay->data_analysis conclusion Conclusion on Anticancer Efficacy data_analysis->conclusion

Caption: Experimental Workflow for In Vitro Anticancer Activity Assessment.

References

A Comparative Guide to the Cross-Validation of HPLC and LC-MS Methods for (+)-Lariciresinol Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of bioactive compounds such as (+)-Lariciresinol is fundamental. As a lignan (B3055560) with potential health benefits, reliable analytical methods are crucial for its study in various matrices, from plant extracts to biological samples. High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS) are two powerful techniques widely employed for this purpose. This guide provides an objective comparison of these methods, supported by experimental data, to assist in selecting the most suitable technique for specific research and development needs.

The choice between HPLC-UV and LC-MS hinges on the specific requirements of the analysis, including sensitivity, selectivity, and the complexity of the sample matrix. HPLC-UV is a robust and cost-effective method suitable for relatively high-concentration samples and quality control applications.[1] In contrast, LC-MS, particularly with tandem mass spectrometry (MS/MS), offers unparalleled sensitivity and selectivity, making it the gold standard for trace-level quantification in complex samples.[2][3]

Quantitative Performance Comparison

The following table summarizes typical validation parameters for HPLC-UV and LC-MS methods for the quantification of this compound and similar lignans (B1203133). These values are representative and should be confirmed for the specific method and matrix under investigation.

Performance CharacteristicHPLC-UV MethodLC-MS/MS Method
Linearity (Range) 1–1000 µg/mL[1][4]1.6–200 ng/mL[5]
Correlation Coefficient (r²) >0.99[1][4]>0.99[5]
Limit of Detection (LOD) ~0.15 - 2 µg/mL[1]1.6 ng/mL[5]
Limit of Quantification (LOQ) ~0.42 - 5 µg/mL[1]4-10 µ g/100 g (solid foods)[6][7]
Accuracy (% Recovery) 97.1 - 102.2%[3][4]73 - 123%[6][7]
Precision (%RSD) < 5%[1]6 - 21% (within-run)[6][7]

Experimental Protocols

Detailed methodologies are essential for the reproducibility of experimental results. Below are representative protocols for the analysis of this compound using HPLC-UV and LC-MS/MS.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol is based on established methods for the analysis of lignans and other phenolic compounds in plant extracts.[1][3][4]

1. Sample Preparation (Extraction):

  • Accurately weigh a known amount of the homogenized and dried sample material.

  • Perform solvent extraction, for instance, with methanol (B129727) or an ethanol/water mixture, often facilitated by ultrasonication or maceration to enhance extraction efficiency.

  • Centrifuge the extract to pellet solid particles and filter the supernatant through a 0.45 µm syringe filter before injection into the HPLC system.

2. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[1]

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous solvent (e.g., water with 0.1% formic or acetic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Flow Rate: A typical flow rate is 1.0 mL/min.[1]

  • Column Temperature: Maintained at a constant temperature, for example, 30 °C, to ensure reproducible retention times.

  • Detection: UV detection at a wavelength corresponding to the maximum absorbance of this compound (typically around 280 nm).

  • Quantification: Based on a calibration curve generated from the peak areas of this compound standard solutions of known concentrations.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is adapted from a validated method for the quantification of lignans, including this compound, in food samples.[5][6][7]

1. Sample Preparation (Extraction and Hydrolysis):

  • For solid foods, an alkaline methanolic extraction is performed.[6][7]

  • This is followed by enzymatic hydrolysis (e.g., using β-glucuronidase/sulfatase) to release lignans from their glycosidic forms.[6][7]

  • A liquid-liquid extraction with a solvent like diethyl ether is then carried out to isolate the lignans.[6][7]

  • The organic extract is evaporated to dryness and the residue is reconstituted in the initial mobile phase for LC-MS/MS analysis.

2. Instrumentation and Chromatographic Conditions:

  • LC-MS/MS System: A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A reversed-phase C18 column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).

  • Mobile Phase: A gradient elution with a binary solvent system, such as water with 0.1% formic acid (Solvent A) and acetonitrile or methanol with 0.1% formic acid (Solvent B).

  • Flow Rate: Typically in the range of 0.2-0.4 mL/min.

  • Column Temperature: Maintained at a controlled temperature, for example, 40 °C.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray ionization (ESI), often in negative ion mode for phenolic compounds.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring a specific precursor ion to product ion transition for this compound, providing high selectivity and sensitivity.

  • Quantification: An internal standard (e.g., a deuterated analog) is often used, and quantification is based on the ratio of the analyte peak area to the internal standard peak area, plotted against the concentration of the calibration standards.

Visualizing the Methodologies

To further clarify the experimental processes and the comparative logic, the following diagrams are provided.

experimental_workflow cluster_hplc HPLC-UV Workflow cluster_lcms LC-MS/MS Workflow hplc_prep Sample Preparation (Extraction & Filtration) hplc_sep HPLC Separation (C18 Column) hplc_prep->hplc_sep hplc_det UV Detection (~280 nm) hplc_sep->hplc_det hplc_quant Quantification (External Standard) hplc_det->hplc_quant lcms_prep Sample Preparation (Extraction, Hydrolysis, LLE) lcms_sep LC Separation (C18 Column) lcms_prep->lcms_sep lcms_det MS/MS Detection (ESI, MRM) lcms_sep->lcms_det lcms_quant Quantification (Internal Standard) lcms_det->lcms_quant

A generalized workflow for the analysis of this compound by HPLC-UV and LC-MS/MS.

method_comparison cluster_attributes Analytical Attributes cluster_methods Analytical Methods sensitivity Sensitivity selectivity Selectivity cost Cost & Complexity hplc HPLC-UV hplc->sensitivity Lower hplc->selectivity Lower hplc->cost Lower lcms LC-MS/MS lcms->sensitivity Higher lcms->selectivity Higher lcms->cost Higher

A logical comparison of HPLC-UV and LC-MS/MS based on key analytical attributes.

References

Comparative analysis of (+)-Lariciresinol content in different plant species

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of (+)-Lariciresinol Content in Different Plant Species: A Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of this compound content across various plant species, offering valuable insights for researchers, scientists, and professionals in drug development. This compound, a lignan (B3055560) found in plants, is a precursor to enterolignans, which are thought to have potential health benefits. This document summarizes quantitative data, details experimental protocols for analysis, and visualizes key biological and experimental pathways.

Quantitative Analysis of this compound in Plant-Based Foods

The concentration of this compound varies significantly among different plant species and food products. The following table summarizes the quantitative data from a comprehensive study on lignan contents in various Dutch plant-based foods.[1][2][3][4]

Food CategoryPlant Species/Food ProductThis compound Content (μ g/100 g fresh weight)
Oilseeds and Nuts Flaxseed (Linum usitatissimum)3041
Sesame seed (Sesamum indicum)Not specified, but high in pinoresinol (B1678388) and lariciresinol
Grain Products Rye bread75
Wheat bread29
Oatmeal12
Vegetables Brussels sprouts (Brassica oleracea)148
Broccoli (Brassica oleracea)131
Cabbage (Brassica oleracea)71
Garlic (Allium sativum)153
Onion (Allium cepa)33
Carrot (Daucus carota)24
Tomato (Solanum lycopersicum)11
Fruits Apricot (Prunus armeniaca)59
Peach (Prunus persica)32
Pear (Pyrus communis)21
Strawberry (Fragaria ananassa)19
Orange (Citrus sinensis)11
Beverages Red wine91 (μ g/100 mL)
White wine29 (μ g/100 mL)
Black tea19 (μ g/100 mL)
Green tea13 (μ g/100 mL)
Coffee7 (μ g/100 mL)

Experimental Protocols

Accurate quantification of this compound requires robust extraction and analytical methodologies. The following protocols are based on established methods for lignan analysis in plant materials.[5][6][7][8][9]

Sample Preparation and Extraction

This protocol describes a common method for extracting lignans (B1203133) from solid food matrices.

  • Homogenization: The plant material or food sample is first lyophilized (freeze-dried) and then ground into a fine powder to increase the surface area for efficient extraction.

  • Alkaline Hydrolysis: A known weight of the homogenized sample (e.g., 0.5 g) is subjected to alkaline hydrolysis to release lignans from their glycosidic bonds and ester linkages within the plant matrix. This is typically achieved by incubating the sample in a methanolic sodium hydroxide (B78521) solution (e.g., 1 M NaOH in 70% methanol) at an elevated temperature (e.g., 60°C) for a set period (e.g., 1 hour).

  • Neutralization and Enzymatic Hydrolysis: After cooling, the extract is neutralized with an acid (e.g., HCl). To ensure complete cleavage of any remaining glycosidic linkages, an enzymatic hydrolysis step is often employed. This involves incubating the extract with a β-glucuronidase/sulfatase enzyme preparation (e.g., from Helix pomatia) in a suitable buffer (e.g., sodium acetate (B1210297) buffer, pH 5.0) at 37°C overnight.

  • Liquid-Liquid Extraction: The hydrolyzed sample is then subjected to liquid-liquid extraction to isolate the lignans. A non-polar organic solvent, such as diethyl ether, is typically used to extract the lignans from the aqueous phase. The extraction is usually repeated multiple times to ensure a high recovery rate.

  • Evaporation and Reconstitution: The combined organic extracts are evaporated to dryness under a stream of nitrogen. The dried residue is then reconstituted in a small, known volume of a suitable solvent (e.g., the initial mobile phase for LC-MS/MS analysis) before injection into the analytical system.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and selective quantification of lignans like this compound.[5][6][10]

  • Chromatographic Separation: The reconstituted extract is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. The separation is typically achieved on a reversed-phase column (e.g., C18) using a gradient elution with a mobile phase consisting of an aqueous component (often with a small amount of acid like formic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol.

  • Mass Spectrometric Detection: The eluent from the HPLC column is introduced into a tandem mass spectrometer, usually equipped with an electrospray ionization (ESI) source operating in negative ion mode.

  • Quantification: The quantification of this compound is performed using multiple reaction monitoring (MRM). This involves monitoring a specific precursor ion-to-product ion transition for this compound and a deuterated internal standard. The use of an internal standard is crucial to correct for any variations in extraction efficiency and instrument response. A calibration curve is constructed by analyzing standards of known concentrations, and the concentration of this compound in the sample is determined by interpolating its response ratio to the internal standard on this curve.

Visualizing Key Pathways

Biosynthesis of this compound

The biosynthesis of lignans in plants begins with the phenylpropanoid pathway. Two molecules of coniferyl alcohol are coupled to form pinoresinol. Subsequently, pinoresinol is reduced to this compound by the enzyme pinoresinol-lariciresinol reductase (PLR).[11][12][13][14][15]

Lariciresinol_Biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid p-Coumaric_acid p-Coumaric_acid Cinnamic_acid->p-Coumaric_acid C4H Coniferyl_alcohol Coniferyl_alcohol p-Coumaric_acid->Coniferyl_alcohol ... Pinoresinol Pinoresinol Coniferyl_alcohol->Pinoresinol Lariciresinol Lariciresinol Pinoresinol->Lariciresinol PLR Experimental_Workflow Homogenization Lyophilization & Grinding Extraction Alkaline & Enzymatic Hydrolysis Homogenization->Extraction Purification Liquid-Liquid Extraction Extraction->Purification Analysis LC-MS/MS Quantification Purification->Analysis Data_Processing Data Analysis & Reporting Analysis->Data_Processing

References

A Comparative Analysis of the In Vitro Cytotoxicity of (+)-Lariciresinol and Podophyllotoxin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro cytotoxic properties of two naturally occurring lignans: (+)-Lariciresinol and podophyllotoxin (B1678966). The information presented is intended to assist researchers in evaluating these compounds for potential therapeutic applications. This document summarizes experimental data on their cytotoxic potency, delves into their distinct mechanisms of action, and provides detailed protocols for commonly used cytotoxicity assays.

Quantitative Comparison of Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values for this compound and podophyllotoxin across various cell lines, as determined by in vitro cytotoxicity assays.

Table 1: IC50 Values of this compound and Podophyllotoxin on Various Cell Lines

Cell LineCancer TypeThis compound IC50 (µM)Podophyllotoxin IC50 (µM)Treatment DurationReference
SkBr3Breast Cancer5000.17548 hours[1]
HEK-293Human Embryonic Kidney (Non-cancerous)5500.15024 hours[1]
FibroblastConnective Tissue (Non-cancerous)4750.17524 hours[1]
HepG2Liver CancerNot explicitly stated, but showed dose-dependent decrease in viability at 100-400 µg/mLNot available in the same study24-72 hours[2]
A549Lung CancerNot available1.9Not specified[3]
J45.01LeukemiaNot available0.0040Not specified[4]
CEM/C1LeukemiaNot available0.0286Not specified[4]
HeLaCervical CancerNot available0.19Not specified[4]

Data Interpretation:

The data clearly indicates that podophyllotoxin exhibits significantly higher cytotoxic potency across all tested cell lines, with IC50 values in the nanomolar to low micromolar range. In contrast, this compound demonstrates cytotoxicity at much higher concentrations (high micromolar range). Notably, podophyllotoxin's high potency extends to non-cancerous cell lines like HEK-293 and fibroblasts, suggesting a potential for higher systemic toxicity compared to this compound.[1] One study reported that after 48 hours of treatment, podophyllotoxin at 0.175 µM reduced the viability of SkBr3, HEK-293, and fibroblast cells by 50%, 39%, and 36%, respectively.[1] In the same study, this compound at 500 µM for 48 hours resulted in 50%, 49%, and 47% viability for SkBr3, HEK-293, and fibroblast cells, respectively.[1]

Mechanisms of Action and Signaling Pathways

This compound and podophyllotoxin induce cytotoxicity through distinct molecular mechanisms and signaling pathways.

Podophyllotoxin: A Mitotic Inhibitor

Podophyllotoxin is a well-characterized antimitotic agent that primarily functions by inhibiting tubulin polymerization.[4][5] This disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, preventing cell division and ultimately triggering apoptosis.[4] The apoptotic cascade initiated by podophyllotoxin can involve both the intrinsic and extrinsic pathways.[2]

dot

podophyllotoxin_pathway podophyllotoxin Podophyllotoxin tubulin β-Tubulin podophyllotoxin->tubulin binds to ros ROS Production podophyllotoxin->ros pi3k_akt PI3K/AKT Pathway podophyllotoxin->pi3k_akt suppresses microtubules Microtubule Polymerization tubulin->microtubules inhibits g2m_arrest G2/M Phase Arrest microtubules->g2m_arrest apoptosis Apoptosis g2m_arrest->apoptosis caspases Caspase Activation (Caspase-3, -8, -9) apoptosis->caspases p38_mapk p38 MAPK Pathway ros->p38_mapk activates p38_mapk->apoptosis promotes pi3k_akt->apoptosis inhibits

Caption: Podophyllotoxin's mechanism of action.

This compound: An Inducer of Apoptosis

This compound induces apoptosis through a multi-faceted approach that appears to be less directly tied to cell cycle arrest.[1][2] Studies have shown that this compound can trigger the mitochondrial-mediated (intrinsic) apoptosis pathway.[2] This involves a decrease in the mitochondrial membrane potential, release of cytochrome c, and activation of caspase-9 and caspase-3.[2] Furthermore, it has been observed to upregulate pro-apoptotic proteins like Bax and downregulate the anti-apoptotic protein Bcl-2.[2] There is also evidence suggesting its influence on the extrinsic pathway through the upregulation of Fas.[1]

dot

lariciresinol_pathway lariciresinol This compound mitochondria Mitochondria lariciresinol->mitochondria bcl2_family Bcl-2 Family Proteins lariciresinol->bcl2_family regulates (upregulates Bax, downregulates Bcl-2) fas_receptor Fas Death Receptor lariciresinol->fas_receptor upregulates cytochrome_c Cytochrome c release mitochondria->cytochrome_c bcl2_family->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis caspase8 Caspase-8 Activation fas_receptor->caspase8 caspase8->caspase3 mtt_workflow cluster_0 Cell Culture and Treatment cluster_1 MTT Assay cell_seeding Seed cells in a 96-well plate incubation1 Incubate (24h) cell_seeding->incubation1 treatment Add test compounds (this compound or Podophyllotoxin) incubation1->treatment incubation2 Incubate (24-72h) treatment->incubation2 add_mtt Add MTT solution incubation2->add_mtt incubation3 Incubate (2-4h) add_mtt->incubation3 solubilization Add solubilization buffer (e.g., DMSO) incubation3->solubilization read_absorbance Read absorbance at 570 nm solubilization->read_absorbance ldh_workflow cluster_0 Cell Culture and Treatment cluster_1 LDH Assay cell_seeding Seed cells in a 96-well plate incubation1 Incubate (24h) cell_seeding->incubation1 treatment Add test compounds (this compound or Podophyllotoxin) incubation1->treatment incubation2 Incubate (desired time) treatment->incubation2 collect_supernatant Collect supernatant incubation2->collect_supernatant add_reaction_mix Add LDH reaction mixture collect_supernatant->add_reaction_mix incubation3 Incubate (30 min) add_reaction_mix->incubation3 add_stop_solution Add stop solution incubation3->add_stop_solution read_absorbance Read absorbance at 490 nm add_stop_solution->read_absorbance

References

Unveiling the Antioxidant Potential of (+)-Lariciresinol: A Comparative Analysis Using the DPPH Assay

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide offers a comprehensive comparison of the antioxidant activity of (+)-Lariciresinol against established antioxidants, Ascorbic Acid (Vitamin C) and Trolox, validated by the widely-used DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. This analysis is supported by experimental data and detailed protocols to aid in research and development efforts.

The quest for novel and effective natural antioxidants is a cornerstone of pharmaceutical and nutraceutical research. This compound, a lignan (B3055560) found in various plants, has demonstrated significant free radical scavenging capabilities. This guide provides a direct comparison of its antioxidant efficacy, offering valuable insights for its potential application.

Comparative Antioxidant Activity: IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical metric for evaluating antioxidant activity, representing the concentration of a substance required to inhibit 50% of the DPPH free radicals. A lower IC50 value signifies greater antioxidant potency.

CompoundDPPH Radical Scavenging Activity (IC50)
This compound ~50 µg/mL (estimated)[1]
Ascorbic Acid 41.25 µg/mL[2]
Trolox 63.69 µg/mL[2]

Note: The IC50 value for this compound is estimated from graphical data presented in the cited study[1]. It is important to acknowledge that IC50 values can vary between different studies due to slight variations in experimental conditions.

The data indicates that this compound exhibits potent antioxidant activity, comparable to the well-established antioxidant, Ascorbic Acid, and potentially stronger than Trolox in the DPPH assay.

Experimental Protocol: DPPH Radical Scavenging Assay

This section details a standard protocol for determining the antioxidant activity of a compound using the DPPH assay.

Principle:

The DPPH assay is based on the ability of an antioxidant to donate an electron to the stable DPPH free radical, which is a deep violet color.[3] This donation neutralizes the radical, leading to a color change to a pale yellow, which can be measured spectrophotometrically at approximately 517 nm.[4] The degree of color change is proportional to the antioxidant's radical scavenging activity.

Materials and Reagents:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (B129727) or Ethanol (spectrophotometric grade)

  • Test compound (this compound)

  • Reference standards (Ascorbic Acid, Trolox)

  • Micropipettes

  • 96-well microplate or cuvettes

  • Spectrophotometer (plate reader or standard spectrophotometer)

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and kept in the dark to prevent degradation.

  • Preparation of Test and Standard Solutions: Prepare stock solutions of this compound, Ascorbic Acid, and Trolox in methanol or another suitable solvent. From these stock solutions, prepare a series of dilutions to obtain a range of concentrations for testing.

  • Reaction Mixture: In a 96-well plate or cuvettes, add a specific volume of the test or standard solution to a fixed volume of the DPPH solution. A typical ratio is 1:1 or 1:2 (e.g., 100 µL of sample and 100 µL of DPPH).

  • Control and Blank:

    • Control: Contains the solvent used for the samples and the DPPH solution.

    • Blank: Contains the solvent and the sample (to account for any absorbance of the sample itself).

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified period, typically 30 minutes.[4]

  • Absorbance Measurement: Measure the absorbance of each well or cuvette at 517 nm using a spectrophotometer.

  • Calculation of Radical Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where:

    • Abs_control is the absorbance of the control.

    • Abs_sample is the absorbance of the sample.

  • IC50 Determination: Plot the percentage of inhibition against the concentration of the test and standard compounds. The IC50 value is the concentration that causes 50% inhibition of the DPPH radical.

DPPH Assay Workflow

DPPH_Assay_Workflow prep_dpph Prepare 0.1 mM DPPH in Methanol/Ethanol mixing Mix DPPH Solution with Sample/Standard Solutions prep_dpph->mixing prep_samples Prepare Serial Dilutions of This compound & Standards prep_samples->mixing incubation Incubate in Dark (30 minutes) mixing->incubation measurement Measure Absorbance at 517 nm incubation->measurement calculation Calculate % Inhibition & IC50 Value measurement->calculation

Caption: Workflow of the DPPH radical scavenging assay.

Signaling Pathway of DPPH Radical Scavenging

DPPH_Scavenging_Mechanism DPPH_Radical DPPH• (Violet, Free Radical) Electron_Transfer Electron/Hydrogen Atom Donation DPPH_Radical->Electron_Transfer Reacts with Antioxidant This compound (or other antioxidant) Antioxidant->Electron_Transfer DPPH_H DPPH-H (Yellow, Non-radical) Electron_Transfer->DPPH_H Results in Oxidized_Antioxidant Oxidized Antioxidant Electron_Transfer->Oxidized_Antioxidant

Caption: Mechanism of DPPH radical scavenging by an antioxidant.

References

A Comparative Guide to the Extraction of (+)-Lariciresinol: Methods, Yields, and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Analysis of Extraction Methods

The choice of an extraction method for (+)-Lariciresinol involves a trade-off between yield, purity, extraction time, cost, and environmental impact. This section summarizes quantitative data for four key methods: Conventional Solvent Extraction, Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE). The data presented is compiled from studies on lignan (B3055560) extraction from sources known to contain this compound, such as sesame seeds and flaxseed. It is important to note that direct comparison is challenging due to variations in the plant matrix, solvent systems, and analytical methods used across different studies.

Table 1: Comparison of Different Extraction Methods for Lignans (including this compound)

ParameterConventional Solvent ExtractionUltrasound-Assisted Extraction (UAE)Microwave-Assisted Extraction (MAE)Supercritical Fluid Extraction (SFE)
Plant Source Sesame SeedsSesame SeedsBrassica Vegetables (Broccoli)Flaxseed
Extraction Yield Lower (relative)High (e.g., total antioxidants 21.74 µg/g)[1]High (e.g., total phenolics up to 1940 µg GAE/g DW in leaves)[2]Moderate (SDG yield of 3.8 µg/g CO₂)[3]
Purity Variable, often requires further purificationGood, can be optimized for selectivityGood, can be optimized for selectivityHigh selectivity, yields purer extracts
Extraction Time Long (hours to days)[4]Short (15-65 minutes)[5][6]Very short (3-19 minutes)[2]Moderate (30 minutes to 3 hours)[7][8]
Solvent Consumption HighLow to moderate[5]Low[2]Minimal (CO₂) with small amounts of co-solvent[7][9]
Energy Consumption Low to moderateLowModerate to highHigh (due to high pressure)
Environmental Impact High (due to solvent use)LowLowVery Low (Green Technology)
Advantages Simple setup, low initial costFaster, improved yield, energy efficient[4][5]Extremely fast, high efficiency, less solvent[2]"Green" solvent, high selectivity, solvent-free product[7][9]
Disadvantages Time-consuming, large solvent volume, potential for thermal degradation of compoundsPotential for radical formation, equipment costRequires specialized equipment, potential for localized overheatingHigh initial investment, may require co-solvents for polar compounds[9]

Experimental Protocols

This section provides detailed methodologies for the extraction of this compound from relevant plant sources. These protocols are based on established methods for lignan extraction and can be adapted and optimized for specific research needs.

Conventional Solvent Extraction Protocol (Baseline Method)

This method, while traditional, serves as a benchmark for comparison.

  • Plant Material: Dried and finely ground sesame seeds.

  • Solvent: 80% Methanol (B129727) in water.

  • Procedure:

    • Weigh 10 g of the powdered sesame seeds and place in a flask.

    • Add 100 mL of 80% methanol.

    • Macerate the mixture for 24 hours at room temperature with continuous stirring.

    • Filter the extract through Whatman No. 1 filter paper.

    • Repeat the extraction of the residue twice more with fresh solvent.

    • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at 40°C to obtain the crude extract.

    • The crude extract can be further purified using chromatographic techniques to isolate this compound.

Ultrasound-Assisted Extraction (UAE) Protocol

UAE utilizes acoustic cavitation to disrupt cell walls and enhance solvent penetration, leading to higher yields in shorter times.

  • Plant Material: Dried and finely ground sesame seeds.

  • Solvent: 75% Methanol in water.[1]

  • Procedure:

    • Mix 10 g of powdered sesame seeds with 200 mL of 75% methanol (solid-to-liquid ratio of 1:20 g/mL).[1]

    • Place the mixture in an ultrasonic bath or use an ultrasonic probe.

    • Sonicate at an ultrasonic power of 410 W and a temperature of 50°C for 65 minutes.[1]

    • After extraction, centrifuge the mixture at 5000 rpm for 15 minutes.

    • Collect the supernatant and evaporate the solvent under vacuum to obtain the extract.

Microwave-Assisted Extraction (MAE) Protocol

MAE uses microwave energy to rapidly heat the solvent and plant material, significantly reducing extraction time.

  • Plant Material: Dried and powdered Brassica (e.g., broccoli) leaves.

  • Solvent: 80% Methanol in water.[2]

  • Procedure:

    • Place 2.5 g of the powdered broccoli leaves into a microwave extraction vessel.

    • Add 50 mL of 80% methanol (solid-to-liquid ratio of 1:20 g/mL).[2]

    • Seal the vessel and place it in a microwave extractor.

    • Set the extraction parameters to a temperature of 73°C for 10 minutes.[2]

    • After extraction and cooling, filter the mixture to separate the extract from the solid residue.

    • Evaporate the solvent to yield the crude extract.

Supercritical Fluid Extraction (SFE) Protocol

SFE employs a supercritical fluid, typically CO₂, as a green and highly selective solvent.

  • Plant Material: Defatted and ground flaxseed.

  • Solvent: Supercritical CO₂ with ethanol (B145695) as a co-solvent.

  • Procedure:

    • Load approximately 50 g of the prepared flaxseed into the extraction vessel of the SFE system.

    • Pressurize the system with CO₂ to 30 MPa and heat to 60°C.[7]

    • Introduce 70% ethanol as a co-solvent at a constant flow rate.[7]

    • Perform the extraction for 30 minutes with a continuous flow of supercritical CO₂ and co-solvent.[7]

    • Depressurize the system in a separator vessel to precipitate the extracted compounds.

    • Collect the extract, which will be largely free of the primary solvent (CO₂).

Mandatory Visualization

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction Methods cluster_downstream Downstream Processing plant_material Plant Material (e.g., Sesame Seeds) grinding Grinding/Milling plant_material->grinding cse Conventional Solvent Extraction grinding->cse uae Ultrasound-Assisted Extraction grinding->uae mae Microwave-Assisted Extraction grinding->mae sfe Supercritical Fluid Extraction grinding->sfe filtration Filtration/Centrifugation cse->filtration uae->filtration mae->filtration crude_extract Crude Extract sfe->crude_extract Direct Precipitation evaporation Solvent Evaporation filtration->evaporation evaporation->crude_extract purification Purification (e.g., Chromatography) crude_extract->purification final_product This compound purification->final_product

Caption: General experimental workflow for the extraction and isolation of this compound.

Conclusion

The selection of an optimal extraction method for this compound is contingent upon the specific goals of the research or production. For preliminary laboratory-scale extractions where simplicity is key, Conventional Solvent Extraction may suffice, although it is less efficient. For higher throughput and improved yields with reduced solvent usage, Ultrasound-Assisted Extraction and Microwave-Assisted Extraction represent significant advancements. UAE offers a good balance of efficiency and energy consumption, while MAE provides the fastest extraction times. For applications demanding the highest purity and adherence to "green chemistry" principles, Supercritical Fluid Extraction is the superior choice, despite its higher initial equipment cost. It delivers a high-purity, solvent-free product, which is ideal for pharmaceutical and nutraceutical applications. Further research focusing on a direct comparative analysis of these methods on a single, high-yield plant source for this compound would be invaluable for standardizing extraction protocols.

References

A Head-to-Head Comparison of (+)-Lariciresinol and its Enantiomer: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the stereoselective biological activities and physicochemical properties of (+)-Lariciresinol and (-)-Lariciresinol reveals distinct differences in their therapeutic potential. This guide synthesizes the available experimental data to provide a comparative overview for researchers, scientists, and drug development professionals.

Lariciresinol, a lignan (B3055560) found in various plants, exists as two enantiomers, this compound and (-)-lariciresinol. While sharing the same chemical formula and connectivity, their different spatial arrangements lead to distinct biological activities. This guide provides a head-to-head comparison of these enantiomers, summarizing their known effects in anticancer, antiviral, antioxidant, and anti-diabetic applications, along with their impact on plant growth.

Physicochemical Properties

Both enantiomers of lariciresinol share the same molecular formula (C₂₀H₂₄O₆) and molecular weight (360.4 g/mol ). Their distinct stereochemistry, however, results in different optical rotations.

PropertyThis compound(-)-Lariciresinol
IUPAC Name 4-[[(3R,4R,5S)-5-(4-hydroxy-3-methoxyphenyl)-4-(hydroxymethyl)oxolan-3-yl]methyl]-2-methoxyphenol4-[[(3S,4S,5R)-5-(4-hydroxy-3-methoxyphenyl)-4-(hydroxymethyl)oxolan-3-yl]methyl]-2-methoxyphenol
Molecular Formula C₂₀H₂₄O₆C₂₀H₂₄O₆
Molecular Weight 360.4 g/mol 360.4 g/mol
CAS Number 27003-73-283327-19-9

Comparative Biological Activities

Experimental evidence suggests that the stereochemistry of lariciresinol plays a crucial role in its biological function. The following tables summarize the available quantitative data for the anticancer, antiviral, and anti-diabetic activities of each enantiomer.

Anticancer Activity

Studies have shown that (-)-Lariciresinol exhibits cytotoxic effects against breast cancer cells.[1] While general anticancer properties have been attributed to "lariciresinol," specific comparative data for the (+)-enantiomer on the same cell lines is limited.[2][3][4][5]

CompoundCell LineAssayIC₅₀ (µM)Reference
(-)-Lariciresinol SKBr3 (Breast Cancer)MTT500[1]
Antiviral Activity

(-)-Lariciresinol has been identified as an inhibitor of the Hepatitis B virus (HBV).[6][7][8][9][10] There is currently no available data on the anti-HBV activity of this compound.

CompoundVirusCell LineAssayEC₅₀ (µM)Reference
(-)-Lariciresinol Hepatitis B Virus (HBV)HepG2.2.15qPCR42.62[6][10]
Anti-diabetic Activity

The α-glucosidase inhibitory activity of "lariciresinol" has been reported, however, the specific enantiomer was not identified in the study.[11][12][13][14]

CompoundEnzymeAssayIC₅₀ (µM)Reference
Lariciresinol (enantiomer not specified)α-GlucosidaseColorimetric6.97[11][12]
Antioxidant Activity

This compound has demonstrated potent antioxidant activity through various radical scavenging mechanisms.[15] A direct quantitative comparison with its (-)-enantiomer is not currently available.

Plant Growth Inhibition

A study on the stereoisomers of lariciresinol found that (-)-Lariciresinol was a more potent inhibitor of Italian ryegrass root growth compared to its other stereoisomers, indicating a clear stereoselective effect in plant biology.[16]

Signaling Pathways and Mechanisms of Action

The enantiomers of lariciresinol appear to exert their biological effects through different signaling pathways.

(-)-Lariciresinol is suggested to induce apoptosis in cancer cells primarily through the mitochondrial-mediated pathway .[1] This involves the regulation of pro-apoptotic and anti-apoptotic proteins.

On the other hand, this compound has been shown to upregulate the expression of the antioxidant enzyme heme oxygenase-1 (HO-1) through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway via p38 mitogen-activated protein kinase (MAPK) signaling .[15]

"Lariciresinol" (enantiomer not specified) has also been reported to regulate the TGF-β and NF-κB pathways .[2]

Mitochondrial-mediated apoptosis pathway of (-)-Lariciresinol.

Nrf2_p38_Pathway Lariciresinol This compound p38 p38 MAPK Lariciresinol->p38 Nrf2 Nrf2 p38->Nrf2 HO1 HO-1 Expression Nrf2->HO1 Antioxidant_Response Antioxidant Response HO1->Antioxidant_Response

Nrf2/p38 signaling pathway of this compound.

Experimental Protocols

This section provides an overview of the methodologies used in the cited studies to evaluate the biological activities of lariciresinol enantiomers.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound or (-)-Lariciresinol and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to a purple formazan (B1609692) precipitate.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the half-maximal inhibitory concentration (IC₅₀) value.[17][18][19][20]

DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is used to measure the radical scavenging activity of a compound.

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol).

  • Reaction Mixture: In a 96-well plate or cuvettes, mix various concentrations of the test compound ((+)- or (-)-Lariciresinol) with the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm. The reduction of the DPPH radical by an antioxidant results in a color change from purple to yellow, leading to a decrease in absorbance.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the EC₅₀ (half-maximal effective concentration) value.[21][22][23][24][25][26]

α-Glucosidase Inhibition Assay

This assay determines the ability of a compound to inhibit the α-glucosidase enzyme, which is involved in carbohydrate digestion.

  • Enzyme and Substrate Preparation: Prepare solutions of α-glucosidase and its substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).

  • Reaction Mixture: In a 96-well plate, pre-incubate the α-glucosidase enzyme with various concentrations of the test compound ((+)- or (-)-Lariciresinol).

  • Initiation of Reaction: Add the pNPG substrate to initiate the enzymatic reaction.

  • Incubation: Incubate the mixture at 37°C for a specific time. The enzyme hydrolyzes pNPG to p-nitrophenol, which is a yellow-colored product.

  • Termination of Reaction: Stop the reaction by adding a basic solution (e.g., sodium carbonate).

  • Absorbance Measurement: Measure the absorbance of the p-nitrophenol at 405 nm.

  • Data Analysis: Calculate the percentage of α-glucosidase inhibition and determine the IC₅₀ value.[27][28][29][30]

HBV Replication Assay

This assay is used to quantify the inhibition of Hepatitis B virus replication.

  • Cell Culture: Culture HepG2.2.15 cells, which are stably transfected with the HBV genome.

  • Compound Treatment: Treat the cells with different concentrations of the test compound ((+)- or (-)-Lariciresinol) for a specified duration.

  • DNA Extraction: Isolate the total intracellular DNA from the cells.

  • Quantitative PCR (qPCR): Quantify the amount of HBV DNA using specific primers and probes targeting the HBV genome.

  • Data Analysis: Determine the reduction in HBV DNA levels in treated cells compared to untreated controls to calculate the EC₅₀ value.[6][31][32][33][34]

Experimental_Workflow cluster_invitro In Vitro Assays cluster_treatment Treatment cluster_analysis Analysis Cell_Lines Cell Lines (e.g., SKBr3, HepG2.2.15) Positive_Lariciresinol This compound Negative_Lariciresinol (-)-Lariciresinol Enzyme_Assays Enzyme Assays (e.g., α-glucosidase) Radical_Scavenging Radical Scavenging (e.g., DPPH) Cell_Viability Cell Viability (MTT) Positive_Lariciresinol->Cell_Viability Viral_Replication Viral Replication (qPCR) Positive_Lariciresinol->Viral_Replication Enzyme_Inhibition Enzyme Inhibition Positive_Lariciresinol->Enzyme_Inhibition Antioxidant_Activity Antioxidant Activity Positive_Lariciresinol->Antioxidant_Activity Negative_Lariciresinol->Cell_Viability Negative_Lariciresinol->Viral_Replication Negative_Lariciresinol->Enzyme_Inhibition Negative_Lariciresinol->Antioxidant_Activity Data_Analysis Data Analysis (IC₅₀ / EC₅₀) Cell_Viability->Data_Analysis Viral_Replication->Data_Analysis Enzyme_Inhibition->Data_Analysis Antioxidant_Activity->Data_Analysis

General experimental workflow for comparing lariciresinol enantiomers.

Conclusion

The available scientific literature indicates that this compound and (-)-Lariciresinol possess distinct biological profiles. (-)-Lariciresinol has demonstrated more potent plant growth inhibitory and anti-HBV activities, as well as defined cytotoxic effects against a breast cancer cell line. Conversely, this compound has been shown to have significant antioxidant properties. A significant gap in the research is the lack of direct, head-to-head comparative studies for many of these biological activities under identical experimental conditions. Future research should focus on conducting such direct comparisons to fully elucidate the therapeutic potential of each enantiomer and to understand the structure-activity relationships that govern their differential effects. This will be crucial for guiding the development of lariciresinol-based therapeutic agents.

References

A Phase II, Randomized, Double-Blind, Placebo-Controlled Study to Evaluate the Efficacy and Safety of (+)-Lariciresinol in Patients with Type 2 Diabetes Mellitus

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a proposed phase II clinical trial to evaluate the efficacy of (+)-Lariciresinol as a novel treatment for type 2 diabetes mellitus (T2DM). The trial design is based on robust preclinical evidence suggesting a dual mechanism of action involving α-glucosidase inhibition and enhancement of insulin (B600854) signaling. This document includes a comparative analysis with a standard-of-care therapy, detailed experimental protocols, and visualizations of key pathways and workflows.

Introduction to this compound

This compound is a plant lignan (B3055560) with demonstrated therapeutic potential across several domains, including antioxidant, anti-inflammatory, and anticancer activities. Recent preclinical studies have highlighted its significant antidiabetic effects. In animal models, oral administration of this compound has been shown to reduce blood glucose levels, improve insulin sensitivity, and protect pancreatic β-cells.[1][2]

The proposed mechanism of action for its antihyperglycemic effect is twofold:

  • Inhibition of α-glucosidase: this compound competitively inhibits α-glucosidase, an enzyme responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. This action delays carbohydrate absorption and reduces postprandial glucose excursions.[1][2][3]

  • Enhancement of Insulin Signaling: It promotes the translocation of glucose transporter 4 (GLUT4) to the cell membrane in muscle cells and improves insulin signaling, leading to increased glucose uptake from the bloodstream.[1][3][4]

Comparative Efficacy: Preclinical Data

The following table summarizes the key preclinical findings for this compound compared to Acarbose, an established α-glucosidase inhibitor.

ParameterThis compoundAcarbose (Reference)
Mechanism of Action α-glucosidase inhibitor, Insulin signaling enhancerPrimarily α-glucosidase inhibitor
α-glucosidase IC50 6.97 ± 0.37 µM~2.1 µM (Varies by specific α-glucosidase enzyme)
Inhibition Type CompetitiveCompetitive
In vivo Efficacy 10 mg/kg oral dose in STZ-induced diabetic mice significantly decreased blood glucose levels.[1][3]Effective in various animal models of diabetes
Effect on Insulin Signaling Activates insulin signaling leading to GLUT4 translocation.[1][3][4]No direct significant effect on insulin signaling pathways.

Clinical Trial Design: A Phase II Investigation

This proposed study is a randomized, double-blind, placebo-controlled, multicenter phase II trial to assess the efficacy and safety of this compound in patients with T2DM who are inadequately controlled with diet and exercise alone or are on a stable dose of metformin (B114582).

3.1. Study Objectives

  • Primary Objective: To evaluate the effect of this compound on glycemic control, as measured by the change in Hemoglobin A1c (HbA1c) from baseline to 12 weeks.

  • Secondary Objectives:

    • To assess the effect of this compound on fasting plasma glucose (FPG) and 2-hour postprandial glucose (PPG).

    • To evaluate the safety and tolerability of this compound.

    • To explore the dose-response relationship of different doses of this compound.

3.2. Patient Population

  • Inclusion Criteria:

    • Male and female patients aged 18-70 years.

    • Diagnosed with T2DM.

    • HbA1c between 7.0% and 10.0%.

    • Either drug-naïve or on a stable dose of metformin for at least 3 months.

  • Exclusion Criteria:

    • Use of any other antihyperglycemic agent within the last 3 months.

    • History of type 1 diabetes, diabetic ketoacidosis, or hyperosmolar hyperglycemic state.

    • Significant renal or hepatic impairment.

3.3. Study Design and Treatment

A total of 200 patients will be randomized in a 1:1:1:1 ratio to one of the following treatment arms for 12 weeks:

  • Arm 1: this compound (Low Dose) + Placebo for Metformin

  • Arm 2: this compound (High Dose) + Placebo for Metformin

  • Arm 3: Placebo for this compound + Metformin (Active Comparator)

  • Arm 4: Placebo for this compound + Placebo for Metformin

Dosage for this compound will be determined based on toxicology studies and allometric scaling from the effective dose in animal models.

Experimental Protocols

4.1. Primary Efficacy Endpoint Assessment

  • HbA1c Measurement: Venous blood samples will be collected at screening, baseline (Week 0), Week 6, and Week 12. HbA1c levels will be determined using a validated and certified high-performance liquid chromatography (HPLC) method at a central laboratory.

4.2. Secondary Efficacy Endpoint Assessment

  • Fasting Plasma Glucose (FPG): Patients will be instructed to fast for at least 8 hours overnight. Blood samples will be collected at baseline and at each study visit to measure FPG levels.

  • Oral Glucose Tolerance Test (OGTT): An OGTT will be performed at baseline and at Week 12. After an overnight fast, a baseline blood sample will be drawn, followed by the ingestion of a 75g glucose solution. Blood samples will be collected at 30, 60, 90, and 120 minutes to measure plasma glucose and insulin levels.

4.3. Safety Assessments

  • Adverse events will be monitored and recorded at each study visit.

  • Vital signs, physical examinations, and standard clinical laboratory tests (hematology, clinical chemistry, and urinalysis) will be performed at regular intervals.

Visualizations

5.1. Signaling Pathway of this compound's Antidiabetic Action

G cluster_0 Gut Lumen cluster_1 Intestinal Brush Border cluster_2 Bloodstream cluster_3 Skeletal Muscle Cell Carbohydrates Carbohydrates Alpha_Glucosidase α-Glucosidase Carbohydrates->Alpha_Glucosidase Digestion Glucose Glucose Alpha_Glucosidase->Glucose Release Insulin_Receptor Insulin Receptor Glucose->Insulin_Receptor Stimulates Insulin Release (not shown) which binds to IRS1 IRS-1 Insulin_Receptor->IRS1 Activates PI3K PI3K IRS1->PI3K AKT Akt PI3K->AKT GLUT4_Vesicle GLUT4 Vesicle AKT->GLUT4_Vesicle Promotes GLUT4_Translocation GLUT4 Translocation GLUT4_Vesicle->GLUT4_Translocation Fusion with Cell Membrane Lariciresinol This compound Lariciresinol->Alpha_Glucosidase Inhibition Lariciresinol->AKT Enhances Activation G Screening Screening (Inclusion/Exclusion Criteria) Baseline Baseline Visit (Week 0) - Randomization - OGTT - HbA1c, FPG Screening->Baseline Treatment 12-Week Treatment Period Baseline->Treatment Visits Follow-up Visits (Weeks 2, 6) Treatment->Visits End_of_Treatment End of Treatment (Week 12) - OGTT - HbA1c, FPG Treatment->End_of_Treatment Follow_up Follow-up Call (Week 14) End_of_Treatment->Follow_up G cluster_0 Randomization (1:1:1:1) Patient_Population T2DM Patients (N=200) Arm1 Arm 1: This compound (Low Dose) Patient_Population->Arm1 Arm2 Arm 2: This compound (High Dose) Patient_Population->Arm2 Arm3 Arm 3: Metformin (Active Control) Patient_Population->Arm3 Arm4 Arm 4: Placebo Patient_Population->Arm4 Efficacy_Safety_Assessment Efficacy & Safety Assessment (12 Weeks) Arm1->Efficacy_Safety_Assessment Arm2->Efficacy_Safety_Assessment Arm3->Efficacy_Safety_Assessment Arm4->Efficacy_Safety_Assessment

References

Correlating In Vitro and In Vivo Efficacy of (+)-Lariciresinol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo biological activities of (+)-Lariciresinol, a lignan (B3055560) found in various plants. By presenting experimental data, detailed protocols, and visual representations of its mechanisms of action, this document aims to facilitate a deeper understanding of its therapeutic potential and support further research and development.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies on this compound, offering a side-by-side comparison of its effects across different biological systems.

Table 1: In Vitro Bioactivity of this compound
Biological EffectCell LineConcentration/DosageResultCitation
Anticancer
CytotoxicitySKBr3 (Breast Cancer)500 μM50% reduction in cell viability after 48h[1]
Fibroblast (Healthy)500 μM47% reduction in cell viability after 48h[1]
HEK-293 (Healthy)500 μM49% reduction in cell viability after 48h[1]
Apoptosis InductionHepG2 (Liver Cancer)100-400 µg/mLTime- and concentration-dependent increase in apoptosis[2]
SKBr3 (Breast Cancer)500 μMSignificant increase in apoptosis[1]
Anti-diabetic
α-Glucosidase Inhibition--IC50: 6.97 ± 0.37 µM[3][4]
Glucose UptakeC2C12 Myotubes50 µMSignificant increase in glucose uptake[4]
Antifungal
C. albicans-MIC: 25 µg/mL[2]
T. beigelii-MIC: 12.5 µg/mL[2]
M. furfur-MIC: 25 µg/mL[2]
Antibacterial
E. coli O157:H7125-250 µg/mL (MIC)Inhibition of growth
S. aureus KCTC1621125-250 µg/mL (MIC)Inhibition of growth[5]
Table 2: In Vivo Bioactivity of this compound
Biological EffectAnimal ModelDosageDurationKey FindingsCitation
Anticancer DMBA-induced mammary tumors in rats3 or 15 mg/kg/day (p.o.)9 weeksInhibition of tumor growth and angiogenesis[6]
MCF-7 breast cancer xenografts in mice20 or 100 mg/kg of diet5 weeksInhibition of tumor growth, reduced blood vessel density, enhanced apoptosis[6]
Anti-diabetic Streptozotocin-induced diabetic mice10 mg/kg (p.o.)3 weeksDecreased blood glucose levels, increased insulin (B600854) levels[3][4]
Anti-inflammatory Complete Freund's Adjuvant-induced arthritis in ratsNot specifiedNot specifiedImproved paw swelling and arthritic scores, reduced inflammatory markers[7]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the molecular pathways influenced by this compound and a typical workflow for assessing its bioactivity.

G cluster_0 Apoptosis Induction by this compound Lariciresinol This compound Bcl2 Bcl-2 (Anti-apoptotic) Lariciresinol->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Lariciresinol->Bax Upregulates Mitochondria Mitochondria Caspases Caspase Cascade Mitochondria->Caspases Activates Bcl2->Mitochondria Inhibits Bax->Mitochondria Promotes Mitochondrial Permeability Apoptosis Apoptosis Caspases->Apoptosis

Caption: Mitochondrial-mediated apoptosis pathway induced by this compound.

G cluster_1 Anti-inflammatory Action of this compound Lariciresinol This compound TGF_beta TGF-β Pathway Lariciresinol->TGF_beta Modulates NF_kB NF-κB Pathway Lariciresinol->NF_kB Inhibits Pro_inflammatory Pro-inflammatory Cytokines (IL-6, TNF-α) NF_kB->Pro_inflammatory Promotes Transcription

Caption: Modulation of TGF-β and NF-κB signaling pathways by this compound.

G cluster_2 Experimental Workflow: In Vivo Anticancer Assessment start Tumor Cell Implantation treatment Administration of This compound or Vehicle start->treatment monitoring Tumor Growth Measurement treatment->monitoring monitoring->monitoring endpoint Endpoint Analysis: - Tumor Weight - Histology - Biomarker Analysis monitoring->endpoint data Data Analysis endpoint->data

Caption: General workflow for evaluating the in vivo anticancer effects of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, enabling researchers to replicate and build upon previous findings.

In Vitro Protocols

1. Cell Viability Assay (MTT Assay)

  • Cell Lines: SKBr3 (human breast cancer), Fibroblast, and HEK-293 (human embryonic kidney).

  • Procedure:

    • Seed cells in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.

    • Treat cells with varying concentrations of this compound (e.g., up to 500 μM) for 48 hours.

    • Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 μL of DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.[1]

2. Apoptosis Assay (Annexin V-FITC/PI Staining)

  • Cell Lines: SKBr3, HepG2.

  • Procedure:

    • Treat cells with the desired concentration of this compound for 24 or 48 hours.

    • Harvest and wash the cells with cold PBS.

    • Resuspend the cells in 1X binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

    • Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[1][8]

3. α-Glucosidase Inhibition Assay

  • Procedure:

    • Prepare a reaction mixture containing α-glucosidase enzyme solution and phosphate (B84403) buffer.

    • Add different concentrations of this compound to the mixture and incubate.

    • Initiate the reaction by adding p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate.

    • Measure the absorbance at 405 nm to determine the amount of p-nitrophenol released.

    • Calculate the percentage of inhibition and determine the IC50 value.[3][4]

In Vivo Protocols

1. Breast Cancer Xenograft Model

  • Animal Model: Ovariectomized athymic mice.

  • Cell Line: MCF-7 human breast cancer cells.

  • Procedure:

    • Implant MCF-7 cells orthotopically into the mammary fat pad of the mice.

    • Maintain the mice with estrogen (E2) supplementation.

    • Administer a control diet (AIN-93G) or a diet supplemented with 20 or 100 mg of this compound per kg of diet.

    • Monitor tumor growth for 5 weeks.

    • At the end of the study, excise tumors for weight measurement, histological analysis (e.g., blood vessel density), and biomarker analysis (e.g., apoptosis markers, estrogen receptor expression).[6]

2. Streptozotocin (STZ)-Induced Diabetes Model

  • Animal Model: Mice.

  • Procedure:

    • Induce diabetes by a single intraperitoneal injection of STZ.

    • Confirm diabetes by measuring blood glucose levels.

    • Administer this compound (e.g., 10 mg/kg) or vehicle orally for 3 weeks.

    • Perform an oral glucose tolerance test (OGTT) to assess glucose homeostasis.

    • At the end of the study, collect blood to measure insulin levels and tissues (e.g., skeletal muscle) to analyze insulin signaling pathways and GLUT4 expression.[3][4]

3. Complete Freund's Adjuvant (CFA)-Induced Arthritis Model

  • Animal Model: Rats.

  • Procedure:

    • Induce arthritis by injecting CFA into the paw.

    • Administer this compound or vehicle.

    • Monitor paw swelling and arthritic scores regularly.

    • At the end of the study, collect blood to measure inflammatory markers such as rheumatoid factor, C-reactive protein, TNF-α, and interleukins.

    • Analyze tissues for oxidative stress markers and the expression of proteins in the TGF-β and NF-κB pathways.[7]

Correlation and Conclusion

The in vitro findings for this compound consistently translate to its observed in vivo efficacy. The cytotoxic and pro-apoptotic effects demonstrated in cancer cell lines are mirrored by the inhibition of tumor growth and induction of apoptosis in animal models of breast cancer.[1][2][6] Similarly, the in vitro inhibition of α-glucosidase and enhancement of glucose uptake in myotubes provide a clear mechanistic basis for the in vivo anti-diabetic effects, including improved glucose tolerance and insulin signaling.[3][4] Furthermore, the in vitro modulation of key inflammatory signaling pathways, such as NF-κB, corresponds with the anti-inflammatory activity observed in an in vivo arthritis model.[2][7]

The metabolism of this compound into enterolignans like enterodiol (B191174) and enterolactone (B190478) in vivo is an important consideration, as these metabolites also possess biological activity and likely contribute to the overall therapeutic effects observed.[6]

References

Comparative gene expression analysis after (+)-Lariciresinol treatment

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the effects of (+)-Lariciresinol on gene expression, with a focus on its potential applications in drug development and research. The information is compiled from various studies to offer a comprehensive overview for researchers, scientists, and professionals in the field.

Introduction to this compound

This compound is a naturally occurring lignan (B3055560) found in various plants. It has garnered significant interest for its diverse biological activities, including anti-cancer, anti-inflammatory, and anti-diabetic properties.[1][2] These effects are largely attributed to its ability to modulate specific signaling pathways and alter gene expression. This guide delves into the known gene expression changes induced by this compound and compares them with those of a related lignan, pinoresinol.

Quantitative Gene Expression Data

The following tables summarize the quantitative data on gene expression changes observed after treatment with this compound and its precursor, pinoresinol. These findings are derived from studies on human cancer cell lines.

Table 1: Effect of this compound on Apoptosis-Associated Gene Expression in SkBr3 Human Breast Cancer Cells [3]

GeneFunctionFold Change vs. Control
BaxPro-apoptoticUpregulated
Bcl-2Anti-apoptoticDownregulated

Note: The study reported significant overexpression of pro-apoptotic genes and underexpression of anti-apoptotic genes, but specific fold-change values were not provided in the abstract. The table reflects the directional change.[3]

Table 2: Comparative Effect of Lariciresinol and Pinoresinol on Apoptosis-Associated Gene Expression in SkBr3 Cells [3]

TreatmentPro-apoptotic Genes (e.g., Bax)Anti-apoptotic Genes (e.g., Bcl-2)
LariciresinolSignificant UpregulationSignificant Downregulation
PinoresinolSignificant UpregulationSignificant Downregulation

Note: The study indicated that lariciresinol caused a higher overexpression of apoptotic genes in SkBr3 cells compared to pinoresinol.[3]

Table 3: Effect of (-)-Lariciresinol on Hepatitis B Virus (HBV)-Related Gene Expression [4]

Gene/TargetEffectKey Finding
HBV RNAInhibitionReduction in viral RNA levels
HNF1αDownregulationIdentified as a potential mediator of HBV transcription inhibition

Note: This study used the enantiomer (-)-Lariciresinol. While stereochemistry can influence biological activity, this data provides insight into a potential mechanism of action for lariciresinol compounds.

Signaling Pathways Modulated by this compound

This compound has been shown to regulate key signaling pathways involved in cell survival, apoptosis, and inflammation.

Lariciresinol_Signaling cluster_apoptosis Apoptosis Pathway cluster_inflammation Inflammation & Proliferation Pathways Lariciresinol This compound Bcl2 Bcl-2 Lariciresinol->Bcl2 downregulates Bax Bax Lariciresinol->Bax upregulates TGFb TGF-β Pathway Lariciresinol->TGFb regulates NFkB NF-κB Pathway Lariciresinol->NFkB regulates Apoptosis Apoptosis Bcl2->Apoptosis inhibits Bax->Apoptosis promotes

Caption: Signaling pathways modulated by this compound.

Experimental Protocols

The following is a generalized protocol for comparative gene expression analysis, adaptable for studying the effects of this compound and other compounds. This protocol is based on standard molecular biology techniques.[5][6][7]

1. Experimental Design and Cell Treatment

  • Cell Culture: Use appropriate cell lines (e.g., SkBr3 for breast cancer studies).

  • Treatment: Treat cells with various concentrations of this compound, a comparator compound (e.g., pinoresinol), and a vehicle control (e.g., DMSO).

  • Time Course: Include multiple time points (e.g., 24, 48, 72 hours) to assess temporal changes in gene expression.[3]

  • Replicates: Use a minimum of three biological replicates for each condition to ensure statistical significance.

2. RNA Isolation and Quality Control

  • RNA Extraction: Isolate total RNA from treated and control cells using a commercial kit (e.g., RNeasy Kit, Qiagen) following the manufacturer's protocol.

  • DNase Treatment: Treat RNA samples with RNase-free DNase to eliminate any contaminating genomic DNA.

  • RNA Quantification and Integrity: Quantify RNA concentration using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using an Agilent Bioanalyzer or similar instrument to ensure high-quality RNA (RIN > 8).

3. Gene Expression Analysis using Quantitative Real-Time PCR (qRT-PCR)

  • cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a high-capacity cDNA reverse transcription kit.

  • Primer Design: Design or obtain validated primers for target genes (e.g., Bax, Bcl-2) and at least two stable housekeeping genes (e.g., GAPDH, ACTB) for normalization.

  • qRT-PCR Reaction: Set up qRT-PCR reactions using a SYBR Green or TaqMan-based master mix.

  • Data Analysis: Calculate the relative gene expression using the comparative Ct (ΔΔCt) method.

    • Normalization to Housekeeping Gene (ΔCt): ΔCt = Ct(gene of interest) - Ct(housekeeping gene)

    • Normalization to Control (ΔΔCt): ΔΔCt = ΔCt(Treated sample) - ΔCt(Control sample)

    • Fold Change Calculation: Fold Change = 2-ΔΔCt

qRT_PCR_Workflow cluster_0 Sample Preparation cluster_1 qRT-PCR cluster_2 Data Analysis Cell_Culture Cell Culture & Treatment (this compound, Control) RNA_Isolation Total RNA Isolation Cell_Culture->RNA_Isolation QC RNA Quality & Quantity Check RNA_Isolation->QC cDNA_Synthesis cDNA Synthesis QC->cDNA_Synthesis qPCR Quantitative PCR cDNA_Synthesis->qPCR Data_Normalization Data Normalization (ΔΔCt) qPCR->Data_Normalization Fold_Change Fold Change Calculation Data_Normalization->Fold_Change

Caption: Experimental workflow for qRT-PCR analysis.

Conclusion

This compound demonstrates significant potential as a modulator of gene expression, particularly in the context of apoptosis. The available data suggests that it can upregulate pro-apoptotic genes while downregulating anti-apoptotic genes, effects that are comparable to, and in some cases more potent than, related lignans (B1203133) like pinoresinol. Further research employing genome-wide expression analysis techniques such as RNA sequencing would provide a more comprehensive understanding of the molecular mechanisms underlying the therapeutic effects of this compound and facilitate its development as a potential therapeutic agent.

References

Unveiling the Microbial Catalysts: A Comparative Guide to (+)-Lariciresinol Metabolism by the Gut Microbiota

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate interplay between dietary compounds and the gut microbiome is paramount. This guide provides a comprehensive comparison of the gut microbiota's role in the metabolism of (+)-Lariciresinol, a plant lignan (B3055560), into bioactive enterolignans. We delve into the experimental data, present detailed protocols, and visualize the key metabolic and signaling pathways to support further research and development in this field.

The conversion of plant lignans (B1203133), such as this compound, into the mammalian enterolignans, enterodiol (B191174) and enterolactone (B190478), is a critical activation step mediated entirely by the gut microbiota.[1][2][3] These enterolignans have demonstrated a range of biological activities, including potential anti-inflammatory and anticancer effects, making the study of their production by gut bacteria a significant area of interest.[4][5]

Comparative Analysis of Lignan Metabolism

The efficiency of converting plant lignans into enterolignans varies depending on the specific lignan and the composition of an individual's gut microbiota. The following tables summarize the available quantitative data on the metabolism of various lignans by human gut microbiota and highlight the key bacterial players involved.

Table 1: Conversion Rates of Plant Lignans to Enterolignans by Human Fecal Microbiota (In Vitro)

Plant Lignan PrecursorIncubation Time (hours)Conversion Rate (%)Primary MetabolitesReference
Secoisolariciresinol (SECO)4872Enterodiol, Enterolactone[1]
Matairesinol (MAT)4862Enterolactone[1]
Pinoresinol Diglucoside (PDG)4855Lariciresinol, Secoisolariciresinol, Enterodiol, Enterolactone[1]
This compound24Not specifiedSecoisolariciresinol, Enterodiol, Enterolactone[2]

Table 2: Gut Bacterial Species Involved in the Metabolism of this compound and Other Lignans

Bacterial SpeciesPhylumMetabolic ReactionSubstrate(s)Product(s)Reference(s)
Peptostreptococcus productusFirmicutesDemethylationPinoresinol, Lariciresinol, Matairesinol, SecoisolariciresinolDemethylated lignans[2][3][6]
Eubacterium sp.FirmicutesDehydroxylationDidemethylsecoisolariciresinolEnterodiol[7]
Eggerthella lentaActinobacteriaReduction, DehydroxylationPinoresinol, Lariciresinol, DidemethylsecoisolariciresinolSecoisolariciresinol, Enterodiol[2][6]
Clostridium sp.FirmicutesDeglycosylationSecoisolariciresinol diglucosideSecoisolariciresinol[2][6]
Bacteroides sp.BacteroidetesDeglycosylationSecoisolariciresinol diglucosideSecoisolariciresinol[2][6]

Experimental Protocols

To facilitate the validation and replication of these findings, detailed experimental protocols for key assays are provided below.

Protocol 1: In Vitro Fermentation of this compound with Human Fecal Microbiota

This protocol outlines the procedure for assessing the metabolism of this compound by a mixed culture of human gut bacteria.

1. Preparation of Fecal Slurry:

  • Obtain fresh fecal samples from healthy human donors who have not taken antibiotics for at least three months.

  • Immediately transfer the samples to an anaerobic chamber (85% N₂, 10% H₂, 5% CO₂).

  • Homogenize the feces in pre-reduced phosphate-buffered saline (PBS) at a 1:10 (w/v) ratio to create a fecal slurry.

2. Fermentation Culture:

  • Prepare a basal medium containing peptone, yeast extract, and salts, and autoclave.

  • Add a filter-sterilized solution of this compound to the sterile medium to a final concentration of 100 µM.

  • Inoculate the medium with 10% (v/v) of the fecal slurry.

  • Incubate the cultures anaerobically at 37°C.

3. Sampling and Analysis:

  • Collect aliquots of the culture at various time points (e.g., 0, 12, 24, 48 hours).

  • Centrifuge the aliquots to pellet the bacterial cells and collect the supernatant.

  • Analyze the supernatant for the presence and concentration of this compound and its metabolites (enterodiol, enterolactone) using UPLC-MS/MS.

Protocol 2: Quantification of Lignans by UPLC-MS/MS

This protocol describes a method for the sensitive and specific quantification of this compound and its metabolites.

1. Sample Preparation:

  • To 100 µL of the fermentation supernatant, add an internal standard solution (e.g., deuterated enterolactone).

  • Perform a liquid-liquid extraction with ethyl acetate.

  • Evaporate the organic layer to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.

2. UPLC-MS/MS Analysis:

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

  • Mass Spectrometry: Operate in negative ion mode using multiple reaction monitoring (MRM) to detect specific parent-daughter ion transitions for each analyte and the internal standard.

3. Quantification:

  • Construct a standard curve for each analyte using known concentrations.

  • Quantify the concentration of each lignan in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Visualizing the Pathways

To provide a clearer understanding of the processes involved, the following diagrams, generated using Graphviz (DOT language), illustrate the metabolic conversion of this compound and the subsequent signaling pathway modulated by its metabolites.

Lariciresinol_Metabolism Lariciresinol This compound Demethylation Demethylation (Peptostreptococcus productus) Lariciresinol->Demethylation Demethyl_Lari Demethyl-Lariciresinol Demethylation->Demethyl_Lari Reduction Reduction (Eggerthella lenta) Demethyl_Lari->Reduction SECO Secoisolariciresinol Reduction->SECO Demethylation2 Demethylation (Peptostreptococcus productus) SECO->Demethylation2 Didemethyl_SECO Didemethyl-Secoisolariciresinol Demethylation2->Didemethyl_SECO Dehydroxylation Dehydroxylation (Eubacterium sp., Eggerthella lenta) Didemethyl_SECO->Dehydroxylation Enterodiol Enterodiol Dehydroxylation->Enterodiol Dehydrogenation Dehydrogenation Enterodiol->Dehydrogenation Enterolactone Enterolactone Dehydrogenation->Enterolactone NFkappaB_Signaling cluster_stimulus Pro-inflammatory Stimulus (e.g., LPS) cluster_pathway NF-κB Signaling Pathway cluster_inhibition Inhibition by Enterolignans Stimulus Stimulus TAK1 TAK1 Stimulus->TAK1 IKK_complex IKK Complex (IKKα/β/γ) TAK1->IKK_complex IkappaB IκBα IKK_complex->IkappaB Phosphorylation NFkappaB_IkappaB NF-κB-IκBα (Inactive) IKK_complex->NFkappaB_IkappaB Degradation Degradation IkappaB->Degradation Ubiquitination & Degradation NFkappaB NF-κB (p50/p65) NFkappaB_active Active NF-κB NFkappaB->NFkappaB_active Nucleus Nucleus NFkappaB_active->Nucleus Inflammatory_Genes Inflammatory Gene Transcription Nucleus->Inflammatory_Genes Enterolignans Enterodiol & Enterolactone Enterolignans->IKK_complex Inhibition

References

Safety Operating Guide

Essential Safety and Logistics for Handling (+)-Lariciresinol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical plans for researchers, scientists, and drug development professionals handling (+)-Lariciresinol. The following procedural instructions are designed to ensure safe operational handling and disposal, fostering a secure laboratory environment.

Hazard Identification and Safety Data Summary

This compound is a lignan (B3055560) compound used in various research applications.[1][2] While toxicological data is limited, it is classified as hazardous to the aquatic environment.[3][4] Adherence to standard laboratory safety practices is essential to mitigate potential risks.

Identifier Classification & Information Source
GHS Pictogram GHS09: Environment[1][2]
Signal Word Warning[1][4]
Hazard Statement H400: Very toxic to aquatic life[1][4]
Precautionary Statements P273, P391, P501[1][4]
Occupational Exposure Limits No substances with occupational exposure limits have been identified.[3]

Personal Protective Equipment (PPE)

Proper personal protective equipment is mandatory to prevent direct contact and ensure personal safety during the handling of this compound.

  • Eye and Face Protection :

    • Wear chemical safety goggles that are tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[3]

  • Skin Protection :

    • Hand Protection : Handle with compatible chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected for integrity before use. Use proper glove removal technique, without touching the glove's outer surface, to avoid skin contact.[3]

    • Body Protection : Wear a standard laboratory coat. Select body protection in relation to the concentration and amount of the hazardous substance at the specific workplace.[3]

  • Respiratory Protection :

    • Under normal handling conditions with adequate ventilation, respiratory protection is not required.[3]

    • If dust is generated, use a NIOSH-approved respirator.[5]

Operational Plan: Handling and Storage

Engineering Controls:

  • Handle this compound in a well-ventilated area.

  • Provide appropriate exhaust ventilation at places where dust may be formed.[3]

Safe Handling Procedures:

  • Read and understand the Safety Data Sheet (SDS) before handling the substance.[3]

  • Avoid the formation of dust and aerosols.[3]

  • Wash hands thoroughly after handling and before breaks.[3]

  • Avoid contact with skin and eyes.[3]

  • Avoid breathing vapors, mist, or gas.[3]

Storage:

  • Store in a cool, dry, and well-ventilated place.[3]

  • Keep the container tightly closed.[3]

Emergency Procedures

Accidental Release Measures (Spills):

  • Ensure adequate ventilation and evacuate personnel to safe areas.[3]

  • Avoid dust formation.[3]

  • Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains, as it is very toxic to aquatic life.[3][4]

  • Carefully sweep up the spilled material and shovel it into a suitable, closed container for disposal. Avoid creating dust.[3]

First Aid Measures:

  • General Advice : Consult a physician and show them the Safety Data Sheet.[3]

  • If Inhaled : Move the person into fresh air. If breathing is difficult, give artificial respiration and consult a physician.[3]

  • In Case of Skin Contact : Wash off with soap and plenty of water. Consult a physician.[3]

  • In Case of Eye Contact : Flush eyes with water as a precaution.[3]

  • If Swallowed : Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[3]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination.

Waste Treatment Methods:

  • Product : Offer surplus and non-recyclable solutions to a licensed disposal company. The material can be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[3]

  • Contaminated Packaging : Dispose of as unused product in accordance with local, state, and federal regulations.[3]

Workflow and Logical Relationships

The following diagram illustrates the standard workflow for safely handling this compound, from preparation to disposal.

G prep Preparation - Review SDS - Don PPE handling Handling - Use in ventilated area - Avoid dust formation prep->handling Proceed with work storage Storage - Cool, dry, well-ventilated - Tightly closed container handling->storage After use spill Spill Event handling->spill If spill occurs exposure Personal Exposure handling->exposure If exposure occurs disposal Waste Disposal - Label waste container - Contact licensed disposal company handling->disposal End of experiment storage->handling For subsequent use cleanup Spill Cleanup - Ventilate area - Sweep up, avoid dust - Collect in sealed container spill->cleanup first_aid First Aid - Follow SDS guidelines - Seek medical attention exposure->first_aid cleanup->disposal

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.